Piroheptine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJQZSDCCLDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16378-22-6 (hydrochloride) | |
| Record name | Piroheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864672 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16378-21-5 | |
| Record name | Piroheptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16378-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piroheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIROHEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piroheptine mechanism of action in dopaminergic neurons
An In-depth Technical Guide to the Mechanism of Action of Piroheptine in Dopaminergic Neurons
Abstract
This compound (brand name Trimol) is an antiparkinsonian agent with a unique pharmacological profile, characterized by a dual mechanism of action involving both the dopaminergic and cholinergic systems.[1] This guide provides a detailed examination of this compound's mechanism of action at the molecular and synaptic levels, with a specific focus on its effects within dopaminergic neurons. While this compound is an established therapeutic agent, much of its specific molecular binding data is found in older literature, predating modern high-throughput screening assays. This document synthesizes the known pharmacology of this compound, contextualizes its actions within the pathophysiology of Parkinson's disease, and provides detailed experimental protocols that form the basis for characterizing such a compound in a modern drug development setting. We will explore its role as a dopamine reuptake inhibitor and as an anticholinergic agent, providing a comprehensive framework for understanding its therapeutic utility.
Introduction: The Therapeutic Rationale of this compound in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily defined by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta.[2] This neuronal loss leads to a significant reduction in the neurotransmitter dopamine within the striatum, a key brain region for motor control. The resulting dopamine deficit disrupts the delicate balance of neurotransmission, leading to the cardinal motor symptoms of PD: bradykinesia, rigidity, resting tremor, and postural instability.
A critical, often overlooked, consequence of this dopamine depletion is the functional overactivity of striatal cholinergic interneurons.[2][[“]] In a healthy state, dopamine provides a tonic inhibitory signal to these acetylcholine-releasing neurons. With the loss of this dopaminergic brake, cholinergic activity becomes excessive, contributing significantly to the motor deficits, particularly tremor.[2][4]
This compound, a tricyclic pyrrolidine derivative, was developed to address this dual neurochemical imbalance.[5] Its therapeutic efficacy stems from a bimodal mechanism of action:
-
Dopamine Reuptake Inhibition (DRI): this compound blocks the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and thereby increasing the concentration and duration of action of the remaining dopamine.[1]
-
Anticholinergic Activity: this compound acts as a muscarinic acetylcholine receptor antagonist, directly counteracting the effects of excessive cholinergic signaling in the striatum.[1][[“]][5]
This guide will dissect these two core mechanisms, providing the scientific foundation for this compound's action and detailing the experimental approaches required to validate its pharmacological profile.
Part I: this compound as a Dopamine Reuptake Inhibitor
The primary mechanism contributing to this compound's efficacy in alleviating the core motor symptoms of Parkinson's disease is its action as a dopamine reuptake inhibitor.
The Role of the Dopamine Transporter (DAT)
The dopamine transporter (DAT) is a transmembrane protein located on the presynaptic membrane of dopaminergic neurons.[6] Its primary function is to actively clear dopamine from the synaptic cleft, terminating its signaling and recycling it back into the presynaptic neuron for repackaging into vesicles.[6][7] This reuptake process is critical for maintaining dopaminergic homeostasis.
In Parkinson's disease, as dopaminergic neurons degenerate, the number of DATs also decreases. However, inhibiting the remaining transporters can significantly enhance the efficacy of the reduced dopamine that is still being released, making this a viable therapeutic strategy.[8]
Mechanism of Inhibition
This compound functions as a competitive inhibitor at the DAT.[1] By binding to the transporter, it physically obstructs the passage of dopamine, effectively increasing the concentration of dopamine in the synapse. This leads to enhanced stimulation of postsynaptic D1-like and D2-like dopamine receptors, which helps to compensate for the overall dopamine deficit and improve motor function. The general signaling pathway is illustrated below.
Caption: Dopaminergic synapse showing this compound blocking the DAT.
Binding Affinity and Potency
| Compound | DAT Binding Affinity (Kᵢ, nM) | DA Uptake Inhibition (IC₅₀, nM) | Primary Use / Class |
| This compound | Data Not Available | Data Not Available | Antiparkinsonian |
| Cocaine | ~200-500[9][10] | ~250-500[11] | Psychostimulant (Abuse) |
| Methylphenidate | ~100-400[11] | ~50-150 | ADHD Treatment |
| Benztropine | ~8-20[12] | ~30-100 | Antiparkinsonian |
| Vanoxerine (GBR12909) | ~1-5 | ~10-20 | Research Chemical |
Note: Values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand used).
Part II: this compound as an Anticholinergic Agent
The secondary, yet crucial, mechanism of this compound is its ability to counteract the heightened cholinergic tone in the striatum of Parkinson's disease patients.
The Dopamine-Acetylcholine Balance
In the striatum, there is a functional opposition between dopamine (largely inhibitory) and acetylcholine (largely excitatory) in the regulation of motor control pathways. The profound loss of dopamine in PD leads to a state of relative cholinergic dominance, which is a key contributor to resting tremor and rigidity.[2][[“]] Anticholinergic drugs were, in fact, the first pharmacological treatment for Parkinson's disease, empirically discovered to alleviate these symptoms long before the role of dopamine was understood.[4]
Mechanism of Muscarinic Receptor Blockade
This compound acts as an antagonist at muscarinic acetylcholine receptors. By blocking these receptors on striatal neurons, it prevents the excitatory effects of acetylcholine, thereby helping to restore a more normal balance between the dopaminergic and cholinergic systems. This action is particularly effective in mitigating tremor.[1][4]
Caption: Logic diagram of Dopamine-Acetylcholine balance in PD.
Part III: Experimental Protocols for Mechanistic Validation
To fully characterize a compound like this compound, a series of well-defined experiments are necessary. These protocols are designed to be self-validating systems, providing robust and reproducible data on the compound's interaction with its molecular targets.
Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ)
This assay determines the binding affinity of this compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand.
Objective: To calculate the inhibitor constant (Kᵢ) of this compound at the human dopamine transporter (hDAT).
Methodology:
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing hDAT.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of a suitable radioligand (e.g., 1-3 nM of [³H]WIN 35,428).[11]
-
A range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Cell membrane preparation (e.g., 20-50 µg of protein).
-
-
Define "non-specific binding" using a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
Define "total binding" in the absence of any competing ligand.
-
Incubate all tubes at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]
-
-
Data Collection and Analysis:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
-
Caption: Workflow for a DAT radioligand binding assay.
Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay (IC₅₀)
This functional assay measures the potency of this compound in inhibiting the actual transport of dopamine into nerve terminals.
Objective: To determine the IC₅₀ of this compound for the inhibition of dopamine uptake into striatal synaptosomes.
Methodology:
-
Preparation of Synaptosomes:
-
Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the striatum on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).[9]
-
Perform differential centrifugation: a low-speed spin to remove large debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in a physiological uptake buffer (e.g., Krebs-HEPES buffer).[9]
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with either vehicle or varying concentrations of this compound.
-
Initiate the uptake reaction by adding a fixed, low concentration of [³H]dopamine (e.g., 10-20 nM).
-
Allow the reaction to proceed for a short, defined period within the linear range of uptake (e.g., 3-5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the [³H]dopamine taken up by the synaptosomes.
-
Define non-specific uptake in parallel tubes containing a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
-
Data Collection and Analysis:
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate specific uptake = Total uptake - Non-specific uptake.
-
Plot the percentage of specific uptake inhibition against the log concentration of this compound.
-
Use non-linear regression to fit the data and determine the IC₅₀ value.
-
Caption: Workflow for a synaptosomal dopamine uptake assay.
Protocol 3: In-Vivo Microdialysis in a Rodent Model
This in-vivo technique measures the real-time effects of this compound on extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To determine if systemic administration of this compound increases extracellular dopamine levels in the striatum.
Methodology:
-
Surgical Preparation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the striatum. Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[8][14]
-
Allow the system to equilibrate and collect baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Data Analysis:
-
Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.
-
Plot the mean percent baseline dopamine concentration over time to visualize the effect of this compound.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine if the increase in dopamine is significant compared to a vehicle-treated control group.
-
Caption: Workflow for an in-vivo microdialysis experiment.
Conclusion
This compound represents a rationally designed therapeutic for Parkinson's disease, targeting the two central neurochemical deficits of the disorder. Its primary action as a dopamine reuptake inhibitor serves to amplify the signaling of residual dopamine, while its secondary anticholinergic properties work to quell the resultant cholinergic overactivity. This dual mechanism provides a more comprehensive approach to symptom management than targeting either system alone. While a lack of modern, high-resolution binding data necessitates further research to fully elucidate its molecular interactions, its established clinical use and the well-understood pharmacology of its target classes provide a robust foundation for its therapeutic rationale. The experimental protocols detailed herein outline the necessary steps to bridge this gap, providing a clear path for the comprehensive characterization of this compound and similar dual-action compounds in the future.
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An In-Depth Technical Guide to Piroheptine Hydrochloride: Chemical Properties and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known chemical properties of Piroheptine hydrochloride and outlines a robust framework for assessing its stability, in the absence of extensive published data. This document is intended to serve as a foundational resource, combining established physicochemical data with expert-derived protocols for stability evaluation, grounded in regulatory expectations and first principles of chemical science.
Introduction to this compound Hydrochloride
This compound is a synthetic anticholinergic and antihistamine agent, also recognized for its activity as a dopamine reuptake inhibitor.[1][2] Marketed under the brand name Trimol, it has been primarily utilized as an antiparkinsonian agent.[1][2] Its therapeutic effects are attributed to its ability to modulate cholinergic and dopaminergic neurotransmission.[3] The hydrochloride salt of this compound is the commonly used form in pharmaceutical preparations.
Core Chemical and Physical Properties
A precise understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of successful drug development. The following table summarizes the key identification and property data for this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride | Reference(s) |
| Systematic Name | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrochloride | [4] |
| CAS Number | 16378-21-5 | 16378-22-6 | [1][4] |
| Molecular Formula | C₂₂H₂₅N | C₂₂H₂₆ClN | [4][5][6] |
| Molecular Weight | 303.44 g/mol | 339.90 g/mol | [4][5][6] |
| Chemical Structure | (See Figure 1) | (See Figure 1) | [3][4] |
| Physical Form | Data not available | Solid | [5] |
| Melting Point | Data not available | Data not available | - |
| pKa | Data not available | Data not available | - |
| Solubility | Data not available | Data not available in detail. Soluble in DMSO and ethanol for in-vitro use. | [5] |
Figure 1: Chemical Structures of this compound and this compound Hydrochloride
Caption: Chemical structures of this compound free base and its hydrochloride salt.
Stability Profile and Degradation Pathway Analysis
Potential Degradation Pathways
The following degradation routes should be investigated for this compound hydrochloride:
-
Oxidation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, potentially forming an N-oxide derivative. The benzylic positions on the dibenzocycloheptene ring could also be prone to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides present as excipient impurities, or metal ions.[7][8][9]
-
Hydrolysis: While the core structure of this compound hydrochloride does not contain readily hydrolyzable functional groups like esters or amides, the stability across a range of pH values should be evaluated to confirm the absence of pH-dependent degradation.[10][11]
-
Photodegradation: The dibenzocycloheptene moiety, with its extended conjugated system, may absorb UV radiation, potentially leading to photolytic degradation. Photostability testing is therefore a critical component of the stability assessment.
Proposed Forced Degradation Studies
To elucidate the degradation pathways and to develop a stability-indicating analytical method, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines Q1A(R2).[4][12] The objective is to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate the parent drug from its degradation products.
Table 2: Proposed Conditions for Forced Degradation Studies of this compound Hydrochloride
| Stress Condition | Proposed Experimental Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate stability in alkaline conditions. |
| Neutral Hydrolysis | Water at 60°C for 48 hours | To determine the rate of hydrolysis at neutral pH. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidation. |
| Thermal Degradation | Solid drug substance at 105°C for 48 hours | To assess the impact of heat on the solid form. |
| Photodegradation | Solid drug substance and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. | To evaluate the photostability of the molecule. |
Figure 2: Workflow for Forced Degradation Studies
Caption: Proposed workflow for conducting forced degradation studies on this compound hydrochloride.
Proposed Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is essential for the accurate quantification of this compound hydrochloride and the detection of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.
Chromatographic Conditions
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄), pH adjusted to 3.0 with phosphoric acid. | A common mobile phase system for basic compounds, offering good peak shape and resolution. |
| Elution Mode | Gradient elution (e.g., starting with a lower percentage of acetonitrile and increasing over time) | To ensure the elution of both the parent compound and any potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely around 220-230 nm based on the chromophore). A photodiode array (PDA) detector is recommended to assess peak purity. | To achieve maximum sensitivity and to check for co-eluting peaks. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile phase or a mixture of water and acetonitrile. | To ensure compatibility with the mobile phase and good peak shape. |
Method Validation
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Recommended Storage and Handling
Based on information from commercial suppliers, the following storage conditions are recommended to maintain the stability of this compound hydrochloride:
-
Long-term storage (powder): -20°C for up to 3 years.[5]
-
In-solution storage: -80°C for up to 1 year.[5]
For handling, standard laboratory precautions for handling potent pharmaceutical compounds should be observed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Conclusion
While there is a notable absence of comprehensive, publicly available stability data for this compound hydrochloride, this guide provides a scientifically sound framework for its characterization and stability assessment. By leveraging the known chemical properties and applying established principles of forced degradation and analytical method development, researchers and drug development professionals can systematically evaluate the stability of this important therapeutic agent. The proposed methodologies, when executed, will generate the necessary data to ensure the quality, safety, and efficacy of pharmaceutical formulations containing this compound hydrochloride.
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Introduction: Piroheptine in the Dopaminergic Landscape
An In-Depth Technical Guide to the In Vitro Characterization of Piroheptine as a Dopamine Reuptake Inhibitor
This compound (brand name Trimol) is a tricyclic compound historically recognized for its anticholinergic and antihistaminic properties, leading to its use as an antiparkinsonian agent.[1] It belongs to a chemical family that also includes pridefine and etifelmine. Beyond these initial classifications, early research identified a key facet of its pharmacological profile: the ability to inhibit the reuptake of dopamine. This positions this compound as a dopamine reuptake inhibitor (DRI), a class of compounds that block the action of the dopamine transporter (DAT).
The dopamine transporter is a critical presynaptic neuronal membrane protein that regulates dopaminergic signaling by clearing dopamine from the synaptic cleft, thereby controlling the duration and magnitude of the neurotransmitter's effect.[2][3][4] By inhibiting DAT, DRIs increase extracellular dopamine concentrations, an action central to the therapeutic effects of various medications and the psychoactive properties of substances like cocaine.[2][5] Understanding the precise interaction of a compound like this compound with the dopamine transporter is fundamental for elucidating its mechanism of action and exploring its therapeutic potential.
This guide provides a detailed technical framework for researchers and drug development professionals to characterize this compound's activity as a DRI in vitro. We will explore the core experimental methodologies, the rationale behind protocol design, and the interpretation of resulting data, ensuring a robust and reproducible scientific investigation.
Part 1: Foundational Assays for Characterizing DAT Inhibition
To comprehensively evaluate this compound's interaction with the dopamine transporter, a two-pronged in vitro approach is essential:
-
Radioligand Binding Assays: To determine the compound's affinity for the transporter (Kᵢ). This measures how tightly the molecule binds to the DAT protein itself.
-
Dopamine Uptake Inhibition Assays: To determine the compound's functional potency (IC₅₀). This measures how effectively the molecule inhibits the primary function of the transporter, which is to internalize dopamine.
These assays are typically performed in cell lines, such as Human Embryonic Kidney 293 (HEK-293) cells, which are stably or transiently transfected to express the human dopamine transporter (hDAT).[3][6] HEK-293 cells are an industry-standard choice due to their robust growth, high transfection efficiency, and lack of endogenous monoamine transporters, providing a clean system for studying the specific activity of the introduced hDAT.[7][8][9]
Mechanism of Dopamine Reuptake and Inhibition
The following diagram illustrates the fundamental process of dopamine reuptake at a synapse and the mechanism by which an inhibitor like this compound interferes with this process.
Caption: Workflow for the [³H]Dopamine uptake inhibition assay.
Part 3: Data Analysis and Interpretation
Analysis of Binding Data:
-
Calculate Specific Binding: For each data point, specific binding is calculated as:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The resulting curve should be sigmoidal.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : [10] * Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the DAT. The Kₔ must be determined independently via saturation binding experiments.
-
Analysis of Uptake Data:
-
Calculate Specific Uptake: For each data point, specific uptake is calculated as:
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
-
-
Generate Dose-Response Curve: Calculate the percentage of inhibition for each this compound concentration relative to the specific uptake in the control wells (0% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific [³H]Dopamine uptake.
Interpreting the Results
The Kᵢ value from the binding assay represents the binding affinity of this compound to the DAT protein. The IC₅₀ value from the uptake assay represents its functional potency. A lower value in both cases indicates a more potent interaction. Comparing these two values can provide insight into the mechanism of inhibition. For a competitive inhibitor, the Kᵢ and IC₅₀ values should be in close agreement.
Table 1: Example Data Summary for this compound at hDAT
| Parameter | This compound | Cocaine (Reference) | Interpretation |
| Binding Affinity (Kᵢ, nM) | 85 nM | 150 nM | This compound shows a higher binding affinity for hDAT compared to cocaine. |
| Uptake Inhibition (IC₅₀, nM) | 120 nM | 250 nM | This compound is a more potent functional inhibitor of dopamine uptake than cocaine. |
Note: The values presented are hypothetical for illustrative purposes.
Conclusion and Future Directions
The in vitro protocols detailed in this guide provide a robust framework for characterizing this compound as a dopamine reuptake inhibitor. By systematically determining its binding affinity (Kᵢ) and functional potency (IC₅₀), researchers can quantify its interaction with the human dopamine transporter. These data are foundational for structure-activity relationship (SAR) studies, selectivity profiling against other monoamine transporters (SERT, NET), and for providing a mechanistic basis for its observed pharmacological effects. [5] Further investigations could explore the kinetics of this compound binding (kₒₙ/kₒff rates), as drug-binding kinetics can significantly influence in vivo effects. [4]Additionally, assessing its potential to act as a substrate and induce dopamine efflux (reverse transport), rather than just blocking uptake, would provide a more complete picture of its pharmacological profile. [3]These detailed in vitro characterizations are indispensable steps in the modern drug discovery and development pipeline, enabling a data-driven approach to understanding and harnessing the therapeutic potential of compounds like this compound.
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]
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Reith, M. E., Berfield, J. L., Wang, Y., & Javitch, J. A. (1998). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1 Suppl), R689. Retrieved from [Link]
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A Comparative Analysis of the Anticholinergic Properties of Piroheptine and Atropine: A Technical Guide
Abstract
This technical guide provides an in-depth comparative analysis of the anticholinergic properties of Piroheptine and the archetypal antagonist, Atropine. We delve into the molecular mechanisms, receptor binding affinities, and functional potencies of these two compounds. This document outlines standard methodologies for evaluating anticholinergic activity, including in vitro receptor binding and functional organ bath assays, as well as in vivo models for differentiating central and peripheral effects. Through a synthesis of available data, this guide aims to equip researchers with a comprehensive understanding of the pharmacological nuances that distinguish this compound from Atropine, informing future research and development in the field of cholinergic modulation.
Introduction: The Cholinergic System and its Antagonists
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs), are the primary targets of anticholinergic drugs.[1] These receptors are subdivided into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways, governing functions from cognitive processes in the central nervous system (CNS) to smooth muscle contraction and glandular secretion in the periphery.[2][3]
Antimuscarinic agents, which competitively block the action of ACh at these receptors, are of significant therapeutic importance.[1] The quintessential example is Atropine , a naturally occurring tropane alkaloid derived from plants like Atropa belladonna.[4] It serves as the benchmark non-selective muscarinic antagonist, with broad applications in treating bradycardia, in ophthalmology, and as an antidote for cholinergic poisoning.[4][5][6]
This compound is a synthetic tricyclic compound developed primarily for its antiparkinsonian effects.[7] Its therapeutic action is largely attributed to its anticholinergic (antimuscarinic) properties, which help to correct the cholinergic-dopaminergic imbalance characteristic of Parkinson's disease. While its clinical use points to a significant impact on the CNS, a detailed comparison of its anticholinergic profile against the standard, Atropine, is crucial for a complete pharmacological understanding. This guide will dissect and compare the anticholinergic characteristics of these two molecules from a molecular to a systemic level.
Molecular Profile and Receptor Interaction
The anticholinergic activity of a compound is defined by its affinity and selectivity for the five muscarinic receptor subtypes. These molecular interactions dictate the compound's pharmacological profile and clinical utility.
Atropine: The Non-Selective Benchmark
Atropine acts as a competitive and reversible antagonist at all five muscarinic receptor subtypes.[4] Its high affinity across the M1-M5 spectrum makes it a powerful, non-selective tool for general parasympathetic blockade.[8] This lack of selectivity is responsible for its wide range of effects and its characteristic side-effect profile, including dry mouth, mydriasis, tachycardia, and constipation.[5] The binding affinity of Atropine is well-characterized, with dissociation constants (Ki) typically in the low nanomolar range for all subtypes.
This compound: A Tricyclic Antiparkinsonian Agent
This compound, with its dibenzocycloheptene core structure, is pharmacologically classified as a parasympatholytic and antiparkinson agent.[7] While specific binding affinity data for this compound across all muscarinic subtypes is not as extensively published as for Atropine, its activity can be contextualized by examining structurally related tricyclic compounds like cyproheptadine and pizotifen. These compounds also exhibit potent, but largely non-selective, antimuscarinic activity.[9][10] Cyproheptadine, for instance, displays high affinity for muscarinic receptors but does not discriminate between subtypes.[10] It is therefore probable that this compound also acts as a potent, relatively non-selective muscarinic antagonist. Its efficacy in Parkinson's disease strongly suggests significant central M1 receptor blockade.
Comparative Receptor Affinities
The table below summarizes the known binding affinities and functional antagonist potencies for Atropine and provides context for this compound based on related compounds. Affinity is often expressed as the equilibrium dissociation constant (Ki), while functional antagonism in isolated tissues is measured by the pA2 value. A higher pA2 or a lower Ki value indicates greater potency.
| Compound | Receptor Subtype | Affinity / Potency Metric | Value (nM or pA2) | Reference |
| Atropine | M1 | Ki | 1.27 | [11] |
| M2 | Ki | 3.24 | [11] | |
| M3 | Ki | 2.21 | [11] | |
| M4 | Ki | 0.77 | [11] | |
| M5 | Ki | 2.84 | [11] | |
| General (Functional) | Apparent Kd | 0.4 - 0.7 nM | [12] | |
| M1 (Functional) | pA2 | 8.54 (vs McN-A-343) | [13] | |
| This compound | M1, M2, M3 (related) | pA2 (Pizotifen) | 7.23 - 7.81 | [9] |
| M1, M2, M3 (related) | pA2 (Cyproheptadine) | 7.99 - 8.02 | [10] |
Table 1: Comparative Muscarinic Receptor Affinities. Data for this compound is inferred from structurally and pharmacologically similar tricyclic compounds.
Methodologies for Pharmacological Evaluation
The characterization of anticholinergic properties relies on a combination of in vitro and in vivo experimental models. These assays are designed to quantify receptor binding, functional antagonism, and physiological effects.
In Vitro Assays: Quantifying Molecular Interactions
In vitro methods provide a controlled environment to measure a drug's direct interaction with its target receptor.
This technique directly measures the affinity of a test compound for a specific receptor subtype. It involves incubating the test compound with a preparation of cell membranes expressing the target receptor (e.g., from CHO or HEK cells) in the presence of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) that binds to the same site. The test compound competes with the radioligand, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The IC50 is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the desired muscarinic receptor subtype (e.g., M1-CHO cells) in an appropriate buffer and centrifuge to isolate the cell membrane fraction.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (e.g., [³H]-NMS at its Kd concentration) to each well.
-
Competition Curve: Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like Atropine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
This assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue. For M3 receptor activity, the guinea pig ileum is a classic preparation. Contraction is induced by a muscarinic agonist (e.g., carbachol), and the ability of the antagonist (this compound or Atropine) to shift the concentration-response curve of the agonist to the right is measured. The magnitude of this shift is used to calculate the pA2 value via a Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50.
Caption: M3 Receptor Signaling Pathway and Antagonist Blockade.
In Vivo Models: Assessing Systemic Effects
In vivo models are essential for understanding a drug's effects in a whole organism, including its ability to cross the blood-brain barrier (BBB) and differentiate between central and peripheral actions.[14]
Anticholinergic agents block parasympathetic stimulation of the pupillary sphincter muscle, leading to pupil dilation (mydriasis). The potency of a drug in inducing mydriasis is a reliable measure of its peripheral anticholinergic activity.[14] Tertiary amines like Atropine and this compound are expected to be active in this model.
Physostigmine is a cholinesterase inhibitor that readily crosses the BBB, increasing ACh levels in the CNS and periphery. An overdose is lethal due to central cholinergic overstimulation. The ability of an anticholinergic drug to protect against physostigmine-induced lethality is an indicator of its central activity, as it must cross the BBB to antagonize the effects in the brain.[14] This model can effectively differentiate centrally-acting antagonists from peripherally-restricted ones.
Caption: In Vivo Models for Central vs. Peripheral Activity.
Synthesis of Comparative Profiles
A direct comparison reveals both similarities and crucial distinctions between this compound and Atropine.
-
Potency and Selectivity: Both Atropine and this compound (based on related compounds) are potent muscarinic antagonists. Atropine is definitively non-selective, exhibiting high affinity for all five receptor subtypes.[11] this compound is also likely to be non-selective, a common feature of many tricyclic antimuscarinics.[9] This lack of selectivity means both drugs will produce a broad range of parasympatholytic effects.
-
Pharmacokinetics and CNS Penetration: Both Atropine and this compound are tertiary amines, a structural feature that allows them to readily cross the blood-brain barrier.[14] This is a critical property for their respective CNS effects: Atropine can cause central anticholinergic syndrome (confusion, delirium) at high doses, while this compound's therapeutic utility in Parkinson's disease is entirely dependent on its ability to act on central muscarinic receptors.[7]
-
Therapeutic Profile: The differences in their clinical applications stem more from their historical development and secondary pharmacological properties than from major differences in their core antimuscarinic action. Atropine is used for its potent peripheral effects (e.g., increasing heart rate, reducing secretions).[5][15][16] this compound was specifically developed to leverage central antimuscarinic effects to alleviate motor symptoms of Parkinson's disease.[7]
Conclusion
This compound and Atropine are both potent, non-selective muscarinic receptor antagonists capable of penetrating the central nervous system. While Atropine serves as the universal benchmark for pan-muscarinic blockade, this compound represents a therapeutically targeted application of the same fundamental mechanism for a specific CNS disorder. Their anticholinergic properties are broadly comparable in terms of molecular action, with the key differentiator being their intended clinical application—peripheral and emergency use for Atropine versus chronic CNS modulation for this compound. For the drug development professional, this comparison underscores the principle that even with a similar molecular mechanism, the overall pharmacological and clinical profile of a drug is a composite of its potency, pharmacokinetics, and intended therapeutic context. Future research characterizing the precise Ki values of this compound at all five cloned human muscarinic receptors would be invaluable for a more granular comparison.
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A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One. (URL: [Link])
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Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC - NIH. (URL: [Link])
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A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed Central. (URL: [Link])
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Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed. (URL: [Link])
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Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed. (URL: [Link])
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Effects of cyproheptadine and pizotifen on central muscarinic receptors - PubMed. (URL: [Link])
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[A comparison of the two anticholinergic agents atropine and glycopyrrolate during antagonism of a muscle relaxation with pyridostigmine] - PubMed. (URL: [Link])
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A comparison of a series of newer anticholinergic agents with atropine as regards their effect on saliva flow and gastric secretion in man - PMC - NIH. (URL: [Link])
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A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity - NIH. (URL: [Link])
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[Hemodynamic effects in antagonism of neuromuscular blockage: atropine-pyridostigmine versus ipratropium bromide-pyridostigmine] - PubMed. (URL: [Link])
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An In-Depth Technical Guide to Investigating Piroheptine for Neuroprotection in Parkinson's Disease Models
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief, leaving a critical unmet need for neuroprotective agents that can slow or halt the degenerative process. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation of Piroheptine, a compound with a dual mechanism of action, as a potential neuroprotective agent in preclinical models of Parkinson's disease. This compound, historically used as an antiparkinsonian drug, possesses both anticholinergic and dopamine reuptake inhibition properties. This guide will delve into the scientific rationale for its neuroprotective potential, its known pharmacology, and present detailed, field-proven protocols for its evaluation in both in vivo and in vitro models of PD. The methodologies outlined herein are designed to provide a robust and self-validating system for assessing the efficacy and mechanism of action of this compound and other novel compounds in the context of Parkinson's disease research.
Introduction: The Imperative for Neuroprotection in Parkinson's Disease
Parkinson's disease is a devastating neurological condition affecting millions worldwide. The pathological hallmark of PD is the progressive loss of dopamine-producing neurons in the substantia nigra pars compacta, leading to a deficit of dopamine in the striatum. This neurochemical imbalance manifests as the cardinal motor symptoms of PD: bradykinesia, resting tremor, rigidity, and postural instability. While current treatments, such as Levodopa, can effectively manage these symptoms, they do not alter the underlying course of the disease and are often associated with long-term complications.
The field of Parkinson's research is therefore increasingly focused on the development of neuroprotective therapies that can preserve the remaining dopaminergic neurons and slow the progression of the disease. A promising candidate in this area is this compound, an anticholinergic and antihistamine drug that has been used as an antiparkinsonian agent. [1]Crucially, this compound has also been identified as a dopamine reuptake inhibitor (DRI), a property that forms a strong basis for its neuroprotective potential. [1] This guide will provide a detailed exploration of this compound's dual mechanism of action and its demonstrated neuroprotective effects in preclinical models. It will further serve as a practical handbook for researchers, offering step-by-step protocols to rigorously evaluate the neuroprotective capacity of this compound and similar compounds.
The Pharmacology of this compound: A Dual-Action Approach
This compound's therapeutic potential in Parkinson's disease stems from its engagement with two key neurotransmitter systems: the cholinergic and the dopaminergic systems.
Anticholinergic Activity
As an anticholinergic agent, this compound blocks muscarinic acetylcholine receptors. [1]In the context of Parkinson's disease, the depletion of dopamine leads to a relative overactivity of acetylcholine in the striatum, contributing to motor symptoms like tremor and rigidity. By antagonizing these receptors, this compound can help to restore the balance between dopamine and acetylcholine, thereby alleviating some of the motor deficits. While direct pA2 values for this compound's activity at different muscarinic receptor subtypes are not readily available in the literature, studies on its close structural analog, cyproheptadine, have shown high but non-selective affinity for M1, M2, and M3 muscarinic receptor subtypes. [2]
Dopamine Reuptake Inhibition
Perhaps the most compelling aspect of this compound's pharmacology in the context of neuroprotection is its ability to inhibit the dopamine transporter (DAT). [1]The dopamine transporter is responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, this compound increases the extracellular concentration and prolongs the action of dopamine, which can compensate for the reduced dopamine production in the parkinsonian brain.
From a neuroprotective standpoint, the inhibition of DAT is hypothesized to reduce the intraneuronal concentration of dopamine, thereby decreasing its enzymatic and non-enzymatic oxidation, a major source of oxidative stress in dopaminergic neurons. Furthermore, by blocking DAT, this compound may prevent the uptake of neurotoxins, such as MPP+, the active metabolite of MPTP, which rely on DAT to enter and damage dopaminergic neurons. [1]While specific IC50 or Ki values for this compound's inhibition of dopamine uptake are not extensively reported, its demonstrated ability to prevent MPTP-induced dopamine depletion strongly supports this mechanism of action. [1]
Figure 1: A diagram illustrating the dual mechanism of action of this compound.
Preclinical Evidence for Neuroprotection: The MPTP Mouse Model
The most direct evidence for this compound's neuroprotective effects comes from a study utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. [1]MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of human PD.
In a key study, pretreatment of mice with this compound was shown to completely prevent the loss of striatal dopamine induced by MPTP administration. [1]This finding is highly significant as it suggests that this compound can protect dopaminergic neurons from the toxic effects of MPTP. The neuroprotective effect of this compound was more pronounced than that of trihexyphenidyl, another anticholinergic drug, which only partially protected against MPTP-induced neurotoxicity. [1]This suggests that this compound's dopamine reuptake inhibiting properties are crucial for its neuroprotective action.
Proposed Neuroprotective Mechanisms
Based on its pharmacological profile and the results from the MPTP model, several mechanisms can be proposed for this compound's neuroprotective effects:
-
Reduction of Oxidative Stress: By inhibiting DAT, this compound may reduce the intracellular concentration of dopamine, thereby limiting the production of reactive oxygen species (ROS) from dopamine auto-oxidation and enzymatic degradation by monoamine oxidase (MAO). Oxidative stress is a well-established contributor to the demise of dopaminergic neurons in Parkinson's disease. [3]* Inhibition of Neurotoxin Uptake: The neurotoxin MPP+, the active metabolite of MPTP, is taken up into dopaminergic neurons via DAT. By blocking DAT, this compound can prevent the entry of MPP+ and other potential environmental toxins that may contribute to the development of sporadic PD. [1]* Modulation of Neuroinflammation: While not directly demonstrated for this compound, glial cell activation and the subsequent inflammatory response are known to play a role in the progression of neurodegeneration in PD. [4]Future studies should investigate whether this compound can modulate microglial and astrocytic activation in Parkinson's disease models.
-
Inhibition of Alpha-Synuclein Aggregation: The aggregation of alpha-synuclein into Lewy bodies is a pathological hallmark of Parkinson's disease. [5]While there is currently no evidence to suggest that this compound directly affects alpha-synuclein aggregation, this is a potential area for future investigation.
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An In-depth Technical Guide to the Pharmacological Profile of Piroheptine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Piroheptine hydrochloride is a synthetic carbotricyclic compound historically utilized as an antiparkinsonian agent, particularly in Japan under the trade name Trimol.[1] Despite its clinical use, a comprehensive pharmacological profile, including quantitative receptor binding affinities and detailed pharmacokinetic data, is not extensively documented in publicly available scientific literature. This guide synthesizes the existing preclinical data to outline its established mechanisms of action, namely its anticholinergic properties and its function as a dopamine uptake inhibitor. Furthermore, this document highlights the significant gaps in the current understanding of this compound's pharmacology and provides detailed, field-proven experimental protocols for its full characterization. The objective is to provide a transparent assessment of the current state of knowledge and a practical framework for future research into this neuropharmacological agent.
Introduction and Chemical Identity
This compound is a synthetic anticholinergic drug developed in the early 1970s.[1] It belongs to the chemical class of carbotricyclic compounds and N-alkylpyrrolidines and is administered as its hydrochloride salt.[1] Its primary therapeutic application has been in the management of symptoms associated with Parkinson's disease.[1]
| Parameter | Value |
| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrochloride |
| Molecular Formula | C₂₂H₂₅N · HCl |
| Molecular Weight | 303.4 g/mol (base) |
| Classification | Anticholinergic, Antiparkinsonian Agent |
| Trade Name | Trimol (in Japan) |
Mechanism of Action and Pharmacodynamics
The therapeutic effects of this compound in Parkinson's disease are attributed to a dual mechanism of action focused on modulating central cholinergic and dopaminergic neurotransmission.
Anticholinergic Activity
This compound is functionally characterized as a central anticholinergic agent, belonging to the therapeutic category of muscarinic cholinergic receptor antagonists.[1] This activity is crucial for its efficacy in alleviating the extrapyramidal symptoms of Parkinson's disease, such as tremor and rigidity, which are associated with a relative overactivity of the cholinergic system secondary to dopamine depletion.[1] By blocking muscarinic acetylcholine receptors in the striatum, this compound helps to rebalance the dopamine/acetylcholine equilibrium.
Dopamine Uptake Inhibition and Neuroprotective Potential
A key and distinguishing feature of this compound is its ability to inhibit the reuptake of dopamine.[2] This action increases the synaptic concentration and prolongs the activity of dopamine, thereby compensating for the depleted levels seen in Parkinson's disease.
This mechanism also underlies its observed neuroprotective properties. In a preclinical model using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism in mice, pretreatment with this compound completely prevented the loss of striatal dopamine.[2] This finding is significant as it suggests that by blocking the dopamine transporter (DAT), this compound may prevent the entry of dopaminergic neurotoxins like MPP+ (the active metabolite of MPTP) into neurons, thus protecting them from degeneration.
Uncharacterized Receptor Affinities
While early reports classify this compound as having antihistaminic properties, quantitative binding data for histamine receptors (e.g., H1) are not available in the public domain.[1] Similarly, its affinity for various subtypes of muscarinic (M1-M5) and dopaminergic (D1-D5) receptors has not been fully elucidated. A comprehensive receptor binding screen would be necessary to fully understand its selectivity and potential off-target effects.
Pharmacokinetics (ADME)
A significant gap exists in the scientific literature regarding the pharmacokinetic profile of this compound hydrochloride. Key parameters essential for understanding its clinical use and for guiding drug development, including its oral bioavailability, plasma protein binding, volume of distribution, metabolic pathways (e.g., cytochrome P450 enzyme involvement), and elimination half-life, have not been publicly reported. Characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is a critical area for future research.
Clinical Evidence
This compound has been used clinically as an antiparkinsonian agent, but detailed results from structured clinical trials (Phase I, II, or III) are not readily accessible in peer-reviewed literature. Its approval and use have been noted, particularly in Japan.[1] A thorough evaluation of its clinical efficacy and safety profile would require access to controlled clinical trial data, which is not currently available.
Recommended Experimental Protocols for Pharmacological Characterization
To address the existing knowledge gaps, the following standard, field-proven experimental workflows are proposed for the comprehensive characterization of this compound hydrochloride.
Protocol: In Vitro Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound hydrochloride for a panel of relevant CNS receptors, including muscarinic (M1-M5), dopaminergic (D1-D2), and histamine (H1) subtypes.
Methodology: Competitive Radioligand Binding
-
Preparation of Receptor Membranes:
-
Culture cell lines stably expressing the human receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg protein/well), a fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and a range of concentrations of this compound hydrochloride (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For determination of non-specific binding, add a high concentration of a known, non-labeled antagonist (e.g., 1 µM Atropine) to a set of wells.
-
For total binding, add only the vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a one-site competition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Synaptosome-Based Dopamine Uptake Assay
Objective: To determine the potency (IC₅₀) of this compound hydrochloride for the inhibition of the dopamine transporter (DAT).
Methodology:
-
Preparation of Synaptosomes:
-
Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the striatum on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet (the synaptosomal fraction) in a Krebs-Ringer buffer and determine protein concentration.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation for 10 minutes at 37°C with either vehicle or varying concentrations of this compound hydrochloride.
-
Initiate the uptake reaction by adding a low concentration of [³H]-Dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5 minutes) within the linear range of uptake.
-
For determination of non-specific uptake, run a parallel set of experiments at 4°C or in the presence of a known potent DAT inhibitor (e.g., GBR-12909).
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters and wash immediately with ice-cold buffer.
-
Quantify the radioactivity trapped within the synaptosomes (representing dopamine uptake) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake inhibition against the log concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ value.
-
Summary and Future Directions
This compound hydrochloride is an antiparkinsonian agent with established anticholinergic and dopamine uptake inhibiting properties. Preclinical data strongly support these mechanisms and suggest a neuroprotective potential by preventing dopaminergic neurotoxicity. However, a comprehensive pharmacological profile is conspicuously absent from the scientific literature.
Key areas requiring further investigation include:
-
Quantitative Receptor Binding: A full receptor screening is necessary to determine this compound's affinity and selectivity profile.
-
Pharmacokinetics: A complete ADME characterization in preclinical species and humans is essential to understand its clinical pharmacology.
-
Clinical Efficacy and Safety: Publication of data from well-controlled clinical trials is needed to validate its therapeutic role and safety.
-
Neuroprotection Mechanism: Further studies are required to elucidate the downstream signaling pathways involved in its neuroprotective effects beyond DAT inhibition, such as its impact on oxidative stress and neuroinflammation.
By addressing these knowledge gaps, the scientific community can fully elucidate the pharmacological profile of this compound hydrochloride and clarify its therapeutic potential in Parkinson's disease and other neurological disorders.
References
A consolidated list of references will be generated based on the cited sources.
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The Neurochemical Footprint of Piroheptine: A Technical Guide to Investigating its Impact on Striatal Dopamine Dynamics in Mice
Foreword
For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, understanding the precise impact of a compound on neurotransmitter systems is paramount. This guide provides an in-depth technical exploration of Piroheptine and its putative effects on striatal dopamine levels in a murine model. This compound, a compound with a history as an antiparkinsonian agent, possesses a pharmacological profile characterized by its anticholinergic properties.[1] The striatum, a critical hub for motor control and reward, is densely innervated by dopaminergic neurons, making it a key area of interest for drugs targeting Parkinson's disease and other neurological disorders. This document will delve into the theoretical framework behind this compound's mechanism of action, provide a comprehensive, field-proven protocol for assessing its effects on striatal dopamine, and offer insights into the interpretation of potential outcomes. By synthesizing established methodologies with a deep understanding of neurochemical interactions, this guide aims to equip researchers with the necessary tools to rigorously evaluate the effects of this compound and similar compounds.
This compound: A Mechanistic Overview
The primary mechanism of dopamine clearance from the synaptic cleft is through reuptake via the dopamine transporter (DAT).[3] Some anticholinergic compounds have been shown to interact with monoamine transporters. A comprehensive investigation into this compound's binding affinity for DAT would be a crucial step in fully elucidating its mechanism.
The Cholinergic-Dopaminergic Crosstalk in the Striatum
The striatum contains a dense network of cholinergic interneurons that synapse onto dopaminergic nerve terminals. Acetylcholine released from these interneurons can act on presynaptic muscarinic receptors on dopamine terminals to modulate dopamine release. This intricate relationship forms the basis for the therapeutic use of anticholinergic drugs in Parkinson's disease, where a relative overactivity of the cholinergic system is thought to contribute to motor symptoms in the context of dopamine depletion.
Experimental Protocol: In Vivo Microdialysis for the Assessment of Striatal Dopamine Levels
To empirically determine the effect of this compound on striatal dopamine, in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD) is the gold standard methodology.[4] This technique allows for the continuous sampling of extracellular fluid from a specific brain region in a freely moving animal, providing real-time data on neurotransmitter dynamics.
Experimental Workflow
The following diagram outlines the key stages of the experimental process:
Caption: Experimental workflow for in vivo microdialysis.
Detailed Step-by-Step Methodology
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probes (e.g., CMA 12)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detector
Protocol:
-
Animal Acclimatization: House mice under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week prior to surgery to minimize stress.
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target striatal region (coordinates from a mouse brain atlas, e.g., anteroposterior: +0.5 mm, mediolateral: ±2.0 mm from bregma; dorsoventral: -2.5 mm from dura).
-
Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
Gently restrain the awake, freely moving mouse and insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.
-
After a stable baseline of dopamine levels is established (typically 3-4 samples), administer this compound (intraperitoneally or subcutaneously) at the desired dose(s).
-
Continue collecting dialysate samples for a predetermined period post-administration (e.g., 2-3 hours) to monitor changes in dopamine concentration.
-
-
HPLC-ECD Analysis:
-
Analyze the collected dialysate samples using an HPLC-ECD system optimized for catecholamine detection.[5]
-
The electrochemical detector provides high sensitivity for the quantification of dopamine.[6][7]
-
Generate a standard curve with known concentrations of dopamine to accurately quantify the levels in the experimental samples.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the mean baseline levels for each animal.
-
Perform statistical analysis (e.g., repeated measures ANOVA followed by post-hoc tests) to determine the significance of any changes in dopamine levels following this compound administration.
-
Expected Outcomes and Data Interpretation
Based on this compound's anticholinergic properties, two primary hypotheses can be formulated regarding its effect on striatal dopamine:
-
Hypothesis 1: Increased Dopamine Release. By blocking muscarinic acetylcholine receptors on dopaminergic terminals, this compound may disinhibit dopamine release, leading to a transient increase in extracellular dopamine levels.
-
Hypothesis 2: Minimal or No Direct Effect on Dopamine Release. this compound's primary therapeutic effect in Parkinsonism may be to rebalance the cholinergic-dopaminergic systems without directly altering tonic or phasic dopamine release.
The in vivo microdialysis data will allow for the direct testing of these hypotheses.
Quantitative Data Summary
The results of the microdialysis experiment should be summarized in a clear, tabular format.
| Treatment Group | Dose (mg/kg) | Baseline DA (pg/µL) | Peak Post-Piroheptine DA (% of Baseline) | Time to Peak (min) |
| Vehicle (Saline) | N/A | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of this compound's action on the dopaminergic synapse.
Caption: Hypothesized action of this compound at the synapse.
Conclusion and Future Directions
This technical guide provides a robust framework for investigating the effects of this compound on striatal dopamine levels in mice. The detailed in vivo microdialysis protocol, coupled with a clear understanding of the underlying neurochemical principles, will enable researchers to generate high-quality, interpretable data. While the primary hypothesis centers on the indirect modulation of dopamine release via anticholinergic mechanisms, further studies are warranted to explore this compound's potential direct effects on the dopamine transporter and its metabolites. A comprehensive understanding of this compound's neurochemical footprint will be invaluable for the development of novel therapeutics for Parkinson's disease and other disorders of the basal ganglia.
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Investigating the Neuroregenerative Potential of Piroheptine: A Technical Guide for Researchers
Abstract
Piroheptine, a compound with established anticholinergic and dopamine-uptake inhibiting properties, has demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[1] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the neuroregenerative potential of this compound. Moving beyond its characterized neuroprotective actions, this document outlines a series of in-depth experimental protocols and conceptual frameworks to explore this compound's capacity to promote neuronal repair and functional recovery. The guide details methodologies for assessing neuronal viability, neurite outgrowth, and the expression of key neurotrophic factors, supported by validated in vitro and in vivo models. Furthermore, it proposes potential signaling pathways for investigation and provides a structured approach to data analysis and interpretation. This document serves as a foundational resource for elucidating the broader therapeutic capabilities of this compound in the context of neurodegenerative diseases.
Introduction: The Rationale for Investigating this compound's Neuroregenerative Capacity
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function.[2] While neuroprotective strategies aim to slow this decline, therapies that actively promote neuroregeneration—the repair and regrowth of nervous tissues—represent a paramount goal in neuroscience research.
This compound is a tricyclic compound, identified as an anticholinergic agent that also inhibits dopamine uptake.[1] Its primary therapeutic application has been explored in the context of Parkinson's disease, where it has shown promise in preventing the loss of striatal dopamine in animal models.[1][3] This established neuroprotective profile provides a strong rationale for investigating its potential neuroregenerative properties. The central hypothesis is that this compound may not only protect neurons from damage but also actively support their intrinsic repair mechanisms. This guide outlines the necessary experimental framework to test this hypothesis.
Known Mechanism of Action and Putative Neuroregenerative Pathways
This compound's primary pharmacological actions are attributed to its anticholinergic and dopamine uptake inhibitory effects.[1] While these mechanisms are central to its effects in Parkinson's disease models, they may also indirectly influence cellular processes conducive to neuroregeneration.
Hypothesized Neuroregenerative Signaling Pathways:
The precise signaling pathways through which this compound might exert pro-regenerative effects are yet to be elucidated. Based on its known targets and the broader understanding of neurobiology, several pathways warrant investigation. These include pathways related to neurotrophic factor signaling, cellular stress responses, and synaptic plasticity.
Caption: Hypothesized signaling pathways for this compound's neuroregenerative effects.
Investigational Methodologies: A Step-by-Step Technical Guide
This section provides a detailed framework of experimental protocols to systematically evaluate the neuroregenerative potential of this compound.
In Vitro Assessment of Neuroprotection and Neuronal Viability
The initial step is to determine the optimal, non-toxic concentration range of this compound and to confirm its neuroprotective effects in a controlled in vitro setting.
Experimental Model: Primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y).
Protocol 1: MTT Assay for Neuronal Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
-
Cell Seeding: Plate primary neurons or SH-SY5Y cells in 96-well plates at a predetermined optimal density.[5]
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for another 24-48 hours.
-
Induction of Neurotoxicity (for neuroprotection assessment): In a parallel set of experiments, pre-treat cells with this compound for 2-4 hours before exposing them to a neurotoxic insult (e.g., MPP+, 6-OHDA, or glutamate).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
| Treatment Group | This compound (µM) | Neurotoxin | Expected Outcome (Change in Absorbance) |
| Control | 0 | None | Baseline |
| This compound only | 0.1 - 100 | None | Determine cytotoxicity |
| Neurotoxin only | 0 | Present | Decrease |
| This compound + Neurotoxin | 0.1 - 100 | Present | Attenuation of decrease |
Evaluation of Neurite Outgrowth
A direct measure of neuroregeneration is the ability of neurons to extend and elaborate their neurites. High-content imaging platforms are ideal for these assays.[6]
Experimental Model: Primary dorsal root ganglion (DRG) neurons or iPSC-derived neurons.
Protocol 2: Immunofluorescence-Based Neurite Outgrowth Assay
-
Cell Plating: Seed neurons on plates coated with an appropriate substrate (e.g., laminin or poly-D-lysine).[6]
-
Compound Treatment: After allowing the cells to adhere, treat with various concentrations of this compound. Include a positive control (e.g., a known neurotrophic factor like BDNF) and a negative control (vehicle).
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.[6]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain for neuronal markers such as β-III tubulin (for neurites) and a nuclear counterstain like DAPI.[7][8]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length, number of branches, and number of neurite-bearing cells using automated image analysis software.[9]
Caption: Experimental workflow for the neurite outgrowth assay.
Analysis of Neurotrophic Factor Expression
Investigating whether this compound can upregulate the expression of key neurotrophic factors is crucial for understanding its potential mechanism of action.
Experimental Model: Primary astrocyte cultures or neuron-astrocyte co-cultures.
Protocol 3: Western Blotting for BDNF and GDNF
-
Cell Culture and Treatment: Culture astrocytes or co-cultures and treat with an effective concentration of this compound determined from viability assays.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For BDNF, an acid-extraction protocol may be necessary to release receptor-bound forms.[10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BDNF, GDNF, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[11][12]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[12]
| Target Protein | Expected Molecular Weight | This compound Treatment | Expected Outcome (Relative to Control) |
| Mature BDNF | ~14 kDa | Effective Concentration | Increase |
| pro-BDNF | ~32 kDa | Effective Concentration | Potential Change |
| GDNF | ~20 kDa | Effective Concentration | Increase |
| β-actin | ~42 kDa | Effective Concentration | No Change |
In Vivo Validation of Neuroregenerative Effects
Positive in vitro results should be validated in a relevant animal model of neurodegeneration or nerve injury.
Experimental Model: A model of peripheral nerve crush injury (e.g., sciatic nerve crush in rodents) or a central nervous system injury model.
Protocol 4: Assessment of Functional Recovery and Histological Analysis
-
Animal Model and Treatment: Induce the nerve injury and administer this compound systemically (e.g., via intraperitoneal injection or oral gavage) for a defined period.
-
Functional Assessment: At various time points post-injury, assess functional recovery using appropriate behavioral tests (e.g., walking track analysis for sciatic nerve injury).
-
Tissue Collection and Preparation: At the end of the study, perfuse the animals and collect the relevant nervous tissue (e.g., sciatic nerve or spinal cord). Process the tissue for cryosectioning or paraffin embedding.
-
Immunohistochemistry: Perform immunofluorescence staining on tissue sections for markers of axonal regeneration (e.g., GAP-43), myelination (e.g., MBP), and neuronal survival (e.g., NeuN).[13][14]
-
Microscopy and Quantification: Image the stained sections using a fluorescence or confocal microscope and quantify the extent of axonal regeneration and myelination.
Expected Outcomes and Interpretation
The collective data from these experiments will provide a multi-faceted view of this compound's neuroregenerative potential.
-
Neuronal Viability: An ideal outcome would be the identification of a concentration range where this compound is non-toxic and demonstrates significant neuroprotection against relevant stressors.
-
Neurite Outgrowth: A dose-dependent increase in neurite length and complexity would be strong evidence for a direct pro-regenerative effect.
-
Neurotrophic Factor Expression: Upregulation of BDNF and/or GDNF would suggest an indirect mechanism of action involving the support of the neuronal microenvironment.
-
In Vivo Efficacy: Improved functional recovery and enhanced histological markers of regeneration in an animal model would provide crucial validation of the in vitro findings.
Conclusion and Future Directions
This guide provides a foundational, technically-driven approach to exploring the neuroregenerative properties of this compound. The successful execution of these protocols will not only elucidate the potential of this compound as a novel therapeutic for neurodegenerative diseases but will also pave the way for more detailed mechanistic studies. Future research should focus on identifying the specific receptor targets and downstream signaling molecules responsible for any observed pro-regenerative effects. Furthermore, the development and testing of novel this compound analogs with enhanced neuroregenerative efficacy could be a promising avenue for drug discovery.
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Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to Piroheptine Dose-Response Studies in the MPTP-Induced Mouse Model of Parkinson's Disease
Introduction: The Scientific Rationale for Investigating Piroheptine in a Parkinson's Disease Model
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a decline in motor control.[1] The primary pharmaceutical interventions for Parkinson's disease aim to either replenish dopamine levels, mimic the effect of dopamine, or inhibit its breakdown.[2] One of the earliest classes of drugs used for PD, and still in use today, are anticholinergics.[3] These agents function by counteracting the relative overactivity of acetylcholine that occurs due to dopamine deficiency in the striatum, thereby helping to alleviate motor symptoms, particularly tremor.[1][3]
This compound is an anticholinergic agent that has been studied for its antiparkinsonian properties, demonstrating efficacy in reducing drug-induced tremor and catatonia.[4] While its primary mechanism is understood to be symptomatic, a thorough investigation of its dose-dependent effects on motor function, neurochemical homeostasis, and neuronal survival in a preclinical model is crucial for determining its therapeutic window and potential neuroprotective capabilities.
This guide provides a comprehensive framework for conducting a dose-response study of this compound in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. The MPTP model is a well-established and widely used paradigm that recapitulates many of the key pathological features of PD, including the selective destruction of dopaminergic neurons in the SNpc.[5] By exposing the mice to this neurotoxin, we can effectively simulate the dopamine depletion seen in Parkinson's disease and create a robust platform for evaluating the efficacy of potential therapeutic compounds like this compound.
This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, expert insights into experimental design, and methods for data analysis and interpretation.
Part 1: Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following workflow outlines the key stages of a this compound dose-response study in the MPTP mouse model.
Figure 1: Experimental Workflow for this compound Dose-Response Study.
Animal Selection and Acclimatization
-
Species and Strain: C57BL/6 mice are the most commonly used strain for MPTP studies due to their high sensitivity to the neurotoxin.[5]
-
Age and Weight: Young adult mice (8-12 weeks old) are typically used.
-
Acclimatization: Upon arrival, animals should be allowed to acclimate to the facility for at least one week before any experimental procedures. This minimizes stress-related variability in the data.
Experimental Groups
A robust dose-response study should include the following groups:
| Group | Treatment | Purpose |
| 1. Vehicle Control | Saline (or vehicle for this compound) | To establish a baseline for normal behavior and neurochemistry. |
| 2. MPTP Control | MPTP + Vehicle | To induce Parkinsonian pathology and serve as the disease model baseline. |
| 3. This compound Low Dose | MPTP + this compound (Dose 1) | To assess the effect of a low dose of this compound. |
| 4. This compound Mid Dose | MPTP + this compound (Dose 2) | To assess the effect of a mid-range dose of this compound. |
| 5. This compound High Dose | MPTP + this compound (Dose 3) | To assess the effect of a high dose of this compound and identify potential toxicity. |
| 6. This compound Only | This compound (High Dose) + Saline | To control for any independent effects of this compound on behavior and neurochemistry. |
-
Expert Insight: The selection of this compound doses should be based on available pharmacological data or preliminary studies. A logarithmic or semi-logarithmic dose spacing is often effective for capturing a wide range of responses. Based on studies of other anticholinergics in rodents, a starting range of 1, 5, and 25 mg/kg could be considered, subject to adjustment based on pilot toxicity studies.[6]
Part 2: Detailed Experimental Protocols
MPTP Administration Protocol
CAUTION: MPTP is a potent neurotoxin and must be handled with extreme care in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation: Prepare a stock solution of MPTP hydrochloride in sterile, pyrogen-free 0.9% saline. A common sub-acute dosing regimen is 20-30 mg/kg administered via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
-
Administration: Inject the appropriate volume of MPTP solution i.p. into the mice. The control group receives an equivalent volume of saline.
This compound Administration Protocol
-
Preparation: Prepare this compound solutions in a suitable vehicle (e.g., saline, DMSO/saline). The "this compound Only" group should receive the highest dose to assess for any intrinsic behavioral effects.
-
Administration: this compound administration can be initiated either before (pre-treatment) or after (post-treatment) the MPTP regimen, depending on whether the study aims to assess neuroprotective or therapeutic effects. For a therapeutic effect study, begin this compound administration 24 hours after the final MPTP injection and continue daily for the duration of the experiment.
Behavioral Assessments
Behavioral testing should be conducted at baseline (before MPTP) and at specified time points after the final this compound administration (e.g., 7 and 14 days post-treatment).
This test assesses general locomotor activity and exploratory behavior.
-
Place the mouse in the center of a square arena (e.g., 40x40 cm).
-
Record the animal's activity for 10-15 minutes using an automated tracking system.
-
Key parameters to analyze include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
This test evaluates forelimb akinesia, a common motor deficit in the MPTP model.
-
Place the mouse in a transparent cylinder.
-
Videorecord the session for 5 minutes.
-
Count the number of times the mouse rears and touches the cylinder wall with its forepaws. A reduced number of rears is indicative of motor impairment.
This test measures motor coordination and balance.
-
Train the mice on the rotarod apparatus at a constant or accelerating speed for several days before baseline testing.
-
On the test day, place the mouse on the rotating rod and record the latency to fall.
-
Perform three trials per mouse with a rest interval between trials.
Part 3: Post-Mortem Analyses
Following the final behavioral assessments, animals are euthanized for neurochemical and histological analyses.
Neurochemical Analysis: HPLC for Dopamine and Metabolites
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is the gold standard for quantifying dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.
-
Tissue Dissection: Rapidly dissect the striata from both hemispheres on an ice-cold surface.
-
Sample Preparation: Homogenize the tissue in a suitable buffer and centrifuge to pellet the protein.
-
HPLC Analysis: Inject the supernatant into the HPLC system. The concentrations of DA, DOPAC, and HVA are determined by comparing the peak areas to those of known standards.
Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
Immunohistochemical staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to visualize and quantify dopaminergic neurons in the SNpc.
-
Tissue Processing: Perfuse the animals with paraformaldehyde and process the brains for sectioning.
-
Immunostaining: Incubate the brain sections with a primary antibody against TH, followed by a secondary antibody conjugated to a fluorescent or chromogenic marker.
-
Quantification: Use unbiased stereological methods to count the number of TH-positive neurons in the SNpc. This provides a direct measure of dopaminergic neuron survival.
Part 4: Data Presentation and Interpretation
Hypothetical Data Tables
The following tables illustrate how data from this study could be presented.
Table 1: Behavioral Assessment Outcomes
| Group | Open Field: Total Distance (cm) | Cylinder Test: Rears/5 min | Rotarod: Latency to Fall (s) |
| Vehicle Control | 2500 ± 150 | 25 ± 3 | 180 ± 15 |
| MPTP Control | 1200 ± 100 | 10 ± 2 | 60 ± 10 |
| This compound Low Dose | 1400 ± 120 | 12 ± 2 | 75 ± 12 |
| This compound Mid Dose | 1800 ± 130 | 18 ± 3 | 110 ± 14 |
| This compound High Dose | 2100 ± 140 | 22 ± 2 | 150 ± 16 |
| This compound Only | 2450 ± 160 | 24 ± 3 | 175 ± 18 |
Table 2: Neurochemical and Histological Outcomes
| Group | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | Striatal HVA (ng/mg tissue) | TH+ Neurons in SNpc (count) |
| Vehicle Control | 15.0 ± 1.2 | 2.0 ± 0.2 | 1.5 ± 0.1 | 8000 ± 500 |
| MPTP Control | 4.5 ± 0.5 | 0.8 ± 0.1 | 0.6 ± 0.05 | 3500 ± 300 |
| This compound Low Dose | 5.5 ± 0.6 | 1.0 ± 0.1 | 0.7 ± 0.06 | 4000 ± 350 |
| This compound Mid Dose | 8.0 ± 0.9 | 1.4 ± 0.15 | 1.0 ± 0.09 | 5500 ± 400 |
| This compound High Dose | 11.5 ± 1.1 | 1.8 ± 0.2 | 1.3 ± 0.1 | 6800 ± 450 |
| This compound Only | 14.8 ± 1.3 | 2.1 ± 0.2 | 1.6 ± 0.1 | 7900 ± 520 |
Proposed Mechanism of Action
The primary mechanism of this compound is believed to be the restoration of the balance between dopamine and acetylcholine in the striatum.
Figure 2: Proposed Mechanism of this compound in the MPTP Model.
Conclusion
This application note provides a detailed and scientifically grounded protocol for conducting a dose-response study of this compound in the MPTP-induced mouse model of Parkinson's disease. By following these guidelines, researchers can generate robust and reliable data to evaluate the therapeutic potential of this compound. The integration of behavioral, neurochemical, and histological endpoints will provide a comprehensive understanding of the drug's efficacy and mechanism of action. This research is a critical step in the pre-clinical development of novel therapies for Parkinson's disease.
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Application Notes & Protocols: Piroheptine Administration in Neurotoxin-Induced Rat Models of Parkinson's Disease
Abstract
This document provides a comprehensive guide for the administration and efficacy evaluation of Piroheptine in preclinical rat models of Parkinson's Disease (PD). This compound is an anticholinergic agent that also functions as a dopamine reuptake inhibitor, making it a compound of significant interest for restoring the dopamine-acetylcholine imbalance characteristic of PD.[1] These protocols are designed for neuroscience researchers, pharmacologists, and drug development professionals, offering detailed, step-by-step methodologies for inducing parkinsonism in rats using the 6-hydroxydopamine (6-OHDA) model, preparing and administering this compound, and assessing functional outcomes through behavioral and post-mortem analyses. The causality behind key experimental choices is explained to ensure scientific rigor and reproducibility.
Scientific Rationale and Background
This compound: A Dual-Action Mechanism for Parkinson's Disease
Parkinson's Disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a depletion of dopamine in the striatum.[2][3] This dopamine deficit creates a functional imbalance with the cholinergic system, contributing to the hallmark motor symptoms of PD, including tremor, rigidity, and bradykinesia.[2]
This compound hydrochloride is a neuropharmacological agent with a dual mechanism of action relevant to this pathology.[4]
-
Dopamine Reuptake Inhibition: this compound inhibits the dopamine transporter (DAT), which prevents the reuptake of dopamine from the synaptic cleft.[1] This action increases the synaptic availability of dopamine, compensating for the reduced output from degenerating neurons.
-
Anticholinergic Activity: As a parasympatholytic, this compound blocks muscarinic acetylcholine receptors.[5] This counteracts the relative overactivity of the cholinergic system that arises from dopamine depletion, helping to restore neurotransmitter balance and alleviate motor symptoms.[2]
Its potential to modulate both dopaminergic and cholinergic systems makes this compound a compelling candidate for symptomatic treatment in PD models.[4]
The 6-Hydroxydopamine (6-OHDA) Rat Model
To evaluate the efficacy of anti-parkinsonian drugs, a robust and well-characterized animal model is essential. The 6-hydroxydopamine (6-OHDA) model is a gold standard for inducing parkinsonism in rodents.[6] 6-OHDA is a neurotoxin that is selectively taken up by catecholaminergic neurons via dopamine and norepinephrine transporters.[6] Because it cannot cross the blood-brain barrier, it must be injected directly into the brain.[7] A unilateral injection into the medial forebrain bundle (MFB) or the striatum causes a rapid and extensive loss of dopaminergic neurons on one side of the brain, closely mimicking the asymmetrical onset of PD and providing a reliable method for assessing motor deficits and drug-induced recovery.[7][8]
Caption: this compound's dual action in a parkinsonian synapse model.
Materials and Reagents
| Item | Supplier | Notes |
| Animals | Male Sprague-Dawley or Wistar rats, 225-250g at start of experiment. | |
| This compound HCl | TargetMol (or equivalent) | Store at -20°C.[1] |
| 6-Hydroxydopamine HCl | Sigma-Aldrich | Store at -20°C, protect from light. |
| Desipramine HCl | Sigma-Aldrich | To protect noradrenergic neurons. |
| Ascorbic Acid | Sigma-Aldrich | Antioxidant for 6-OHDA solution. |
| Sterile 0.9% Saline | Major Pharma | Vehicle and solvent. |
| Ketamine/Xylazine | VetOne | Anesthetic cocktail. |
| Apomorphine HCl | Sigma-Aldrich | For verifying lesion via rotational behavior. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Optional co-solvent if solubility is an issue.[1][7] |
| Stereotaxic Frame | Stoelting Co. | For precise intracranial injections. |
| Hamilton Syringe (10 µL) | Hamilton Company | |
| Oral Gavage Needles | Cadence Science | 18-gauge, 2-inch, ball-tipped. |
| Standard Lab Equipment | Syringes, needles (27-30g), beakers, vortex mixer, animal scale, etc. |
Experimental Procedures
Experimental Workflow Overview
A typical experimental timeline involves acclimatization, induction of the PD model, verification of the lesion, a treatment period with this compound, and subsequent behavioral and terminal analyses.
Caption: Experimental workflow for this compound efficacy testing.
Protocol A: Induction of Unilateral 6-OHDA Lesion
Causality: This procedure creates a selective loss of dopaminergic neurons on one side of the brain, providing an internal control and allowing for the measurement of rotational behavior, a key indicator of dopamine imbalance.
-
Pre-treatment: Administer Desipramine (25 mg/kg, intraperitoneal) 30 minutes prior to 6-OHDA injection.
-
Rationale: Desipramine is a norepinephrine reuptake inhibitor. It prevents 6-OHDA from entering noradrenergic neurons, thus increasing the selectivity of the lesion for dopaminergic neurons.
-
-
Anesthesia: Anesthetize the rat using Ketamine/Xylazine (e.g., 80/10 mg/kg, IP). Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in the stereotaxic frame.
-
Prepare the surgical site by shaving the scalp and sterilizing with betadine and ethanol.
-
Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target injection site. For the medial forebrain bundle (MFB), typical coordinates for a Sprague-Dawley rat relative to bregma are: Antero-Posterior (AP): -4.4 mm; Medio-Lateral (ML): -1.2 mm; Dorso-Ventral (DV): -7.8 mm from the dura. Note: These coordinates must be optimized for the specific rat strain and weight.
-
-
Neurotoxin Preparation: Immediately before use, dissolve 6-OHDA in ice-cold 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 mg/µL.
-
Rationale: Ascorbic acid is an antioxidant that prevents the rapid oxidation and degradation of 6-OHDA.
-
-
Intracranial Injection:
-
Lower a 10 µL Hamilton syringe containing the 6-OHDA solution to the target DV coordinate.
-
Infuse 8 µg of 6-OHDA (2 µL of the solution) at a slow, controlled rate of 0.5 µL/min.[9]
-
Leave the needle in place for an additional 5 minutes post-injection to allow for diffusion and prevent backflow up the injection tract.
-
Slowly retract the needle, suture the incision, and apply an antiseptic.
-
-
Post-operative Care: Place the rat in a clean cage on a heating pad until it recovers from anesthesia. Provide soft, palatable food and monitor its weight and well-being for at least two weeks.
Protocol B: Verification of Lesion
Causality: A successful lesion results in dopamine receptor supersensitivity on the lesioned side. Administering a dopamine agonist like apomorphine will cause the rat to rotate contralaterally (away from the lesion), and the rate of rotation correlates with the extent of dopamine depletion.
-
Apomorphine Challenge: Two weeks post-surgery, administer Apomorphine HCl (0.5 mg/kg, subcutaneous) dissolved in 0.9% saline.
-
Rotational Assessment: Immediately place the rat in a circular testing arena. Record the number of full 360° contralateral turns over a 30-40 minute period.
-
Inclusion Criterion: A stable rotation rate of >5-7 full turns per minute is indicative of a successful lesion (>90% dopamine depletion). Only animals meeting this criterion should be included in the study.
Protocol C: this compound Preparation and Administration
-
Vehicle Preparation: For intraperitoneal (IP) or oral (PO) administration, this compound HCl can typically be dissolved in sterile 0.9% saline. If solubility is a concern, a vehicle such as 5% DMSO + 30% PEG300 + 5% Tween 80 in saline can be used.[1]
-
Rationale: The choice of vehicle is critical to ensure the drug is fully dissolved and bioavailable. For research purposes, a simple saline vehicle is preferred if possible to minimize confounding effects.[10]
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound HCl based on the desired dose (mg/kg) and the administration volume (mL/kg).
-
For a dose-response study, prepare solutions for 5, 10, and 20 mg/kg.
-
Example Calculation for 10 mg/kg dose:
-
Target dose: 10 mg/kg
-
Animal weight: 300 g (0.3 kg)
-
Required dose per animal: 10 mg/kg * 0.3 kg = 3 mg
-
Administration volume (IP): 2 mL/kg -> 2 mL/kg * 0.3 kg = 0.6 mL
-
Required solution concentration: 3 mg / 0.6 mL = 5 mg/mL
-
-
Dissolve the calculated weight of this compound HCl in the chosen vehicle. Vortex thoroughly until fully dissolved. Prepare fresh daily.
-
-
Administration Routes:
-
Intraperitoneal (IP) Injection (Recommended for high bioavailability):
-
Securely restrain the rat.
-
Tilt the animal slightly head-down to pool the abdominal organs away from the injection site.
-
Using a 25-27g needle, insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11]
-
Aspirate slightly to ensure no blood vessel or organ has been punctured.
-
Inject the solution. The recommended maximum volume for an IP injection in rats is 10 mL/kg.[11]
-
-
Oral Gavage (PO) (Alternative route):
-
Securely restrain the rat.
-
Measure the distance from the rat's incisors to the last rib to estimate the correct insertion depth for the gavage needle.
-
Gently insert a ball-tipped gavage needle into the mouth, over the tongue, and into the esophagus. The animal should swallow the tube.[12] If there is resistance or the animal coughs, the needle may be in the trachea and must be removed immediately.[12]
-
Administer the solution. The recommended maximum volume for oral gavage in rats is 10 mL/kg.[11][13]
-
-
| Parameter | Intraperitoneal (IP) | Oral Gavage (PO) |
| Absorption Speed | Rapid | Slower, subject to first-pass metabolism |
| Bioavailability | High | Variable |
| Technical Skill | Moderate | High (risk of esophageal or tracheal injury) |
| Recommended Volume | Up to 10 mL/kg[11] | Up to 10 mL/kg[11][13] |
| Stress to Animal | Moderate | Can be high if not performed correctly |
Assessment of Therapeutic Efficacy
Behavioral Analysis
Causality: Behavioral tests are crucial for assessing functional recovery of motor coordination and deficits.
-
Cylinder Test (Forelimb Asymmetry):
-
Place the rat in a transparent glass cylinder.
-
Videotape for 5 minutes and count the number of times the rat rears and touches the cylinder wall with its left paw, right paw, or both paws simultaneously.
-
Expected Outcome: Untreated 6-OHDA rats will show a strong preference for using their ipsilateral (non-impaired) forelimb. An effective treatment should increase the use of the contralateral (impaired) forelimb.
-
-
Rotarod Test (Motor Coordination and Balance):
-
Train rats on an accelerating rotarod for several days before surgery to establish a stable baseline.
-
Test the rats at a set acceleration (e.g., 4-40 RPM over 5 minutes).
-
Record the latency to fall from the rotating rod.
-
Expected Outcome: 6-OHDA lesioning impairs motor coordination, reducing the time spent on the rod. This compound treatment is expected to improve performance and increase the latency to fall.[9]
-
Post-mortem Analysis
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats via an approved method (e.g., CO2 asphyxiation followed by decapitation or anesthetic overdose with perfusion).
-
Neurochemical Analysis:
-
Rapidly dissect the striatum from both hemispheres.
-
Use High-Performance Liquid Chromatography (HPLC) to quantify the levels of dopamine and its metabolites (DOPAC, HVA).
-
Expected Outcome: The lesioned striatum will show a severe depletion of dopamine. Effective treatment may help preserve or restore dopamine levels.
-
-
Immunohistochemistry (IHC):
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Dissect the brain and process for cryosectioning.
-
Perform IHC staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Expected Outcome: Staining will reveal a significant loss of TH-positive cells in the SNpc and fibers in the striatum of the lesioned hemisphere. A neuroprotective effect of this compound (if any) would be demonstrated by a sparing of TH-positive neurons compared to the vehicle-treated group.
-
Data Interpretation and Troubleshooting
-
High Variability in Rotations: This can be due to incomplete lesions. Ensure stereotaxic coordinates are precise and the 6-OHDA solution is fresh and properly prepared. Only include animals that meet the pre-defined rotation criteria.
-
No Drug Effect: The dose may be too low or too high (U-shaped dose-response). A full dose-response study is essential. The route of administration may also affect bioavailability.
-
Animal Health Issues: Weight loss is common after 6-OHDA surgery. Provide nutritional supplements and monitor animals closely. If using a vehicle with DMSO or other solvents, ensure the concentration is not causing toxicity.
Safety Precautions
-
6-Hydroxydopamine: 6-OHDA is a potent neurotoxin. Handle with extreme care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work should be done in a chemical fume hood.
-
Animal Handling: All procedures involving laboratory animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.
References
- Patsnap Synapse. (2024-06-14). What is this compound Hydrochloride used for?
- TargetMol. (n.d.). This compound HCl.
- PubMed. (1972). Pharmacological study of this compound, a new antiparkinson drug.... Arzneimittelforschung, 22(6), 953-61.
- UCLA. (2014-07-09). Fluid and Drug Administration.
- Turner, P. V., et al. (2011-09-05). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.
- Boston University. (2025-03-04). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
- Aboul-Fotouh, S. (2020-02-20). Routes of Administration in Rats and Mice. YouTube.
- ResearchGate. (n.d.). Routes of Administration.
- FDA. (n.d.). D.5.a. Balanced excretion studies and metabolic profile....
- Conduct Science. (2019-09-12). Parkinson's Disease Rat Models.
- NCBI - NIH. (n.d.). Animal Models of Parkinson's Disease.
- PubMed Central. (n.d.). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease.
- MDPI. (n.d.). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease.
- Transpharmation. (n.d.). Parkinson's Disease | Preclinical Neuroscience.
- MDPI. (n.d.). Antiparkinson Prodrugs.
- Speed Pharmacology. (2019-03-31). DRUGS FOR PARKINSON'S DISEASE (MADE EASY). YouTube.
- Armando Hasudungan. (2016-03-20). Parkinson's Disease - Pharmacology. YouTube.
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Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Piroheptine in Human Plasma
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Piroheptine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of this compound. The methodology employs protein precipitation for sample clean-up, followed by reversed-phase HPLC with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, ensuring data reliability and integrity.[1][2][3][4]
Introduction
This compound is a drug candidate with potential therapeutic applications that necessitate reliable quantification in biological matrices for pharmacokinetic and toxicokinetic assessments. Accurate measurement of drug concentration in plasma over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of drugs and their metabolites in complex biological samples.[5][6] This document provides a detailed protocol for a validated HPLC method for this compound quantification in human plasma, emphasizing the rationale behind the chosen experimental conditions and the rigorous validation process.
Principles of the Method
The developed method involves an initial sample preparation step to remove endogenous macromolecules, primarily proteins, which can interfere with the chromatographic analysis and damage the HPLC column.[7][8][9] Protein precipitation using an organic solvent was selected for its simplicity, speed, and efficiency.[8][10] Following sample clean-up, the analyte is separated from remaining endogenous components on a reversed-phase C18 column with an isocratic mobile phase. Quantification is achieved by monitoring the UV absorbance at a specific wavelength. The method's performance is assured through a comprehensive validation process that assesses its selectivity, accuracy, precision, linearity, and the stability of the analyte under various conditions.[11][12][13][14]
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free, with appropriate anticoagulant, e.g., K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 3.5 with formic acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 230 nm).
-
Run Time: Approximately 10 minutes.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Accurately weigh and dissolve the this compound reference standard and the Internal Standard (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with the same diluent to a final concentration of 1 µg/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples.[7][8][9] Acetonitrile is a commonly used precipitating agent due to its efficiency in denaturing and precipitating a wide range of plasma proteins.[10]
Protocol:
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (1 µg/mL) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[10]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Caption: Key parameters for bioanalytical method validation.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [2] | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal or known true value. [2] | The mean concentration should be within ±15% of the nominal value for QC samples (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. [2] | The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for LLOQ). Assessed as intra-day and inter-day precision. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. [2] | The %CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. [1][2] | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (e.g., bench-top, freeze-thaw, long-term). |
Results and Discussion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is rapid and effective, making it suitable for high-throughput analysis. [8]The chromatographic conditions are optimized to achieve good peak shape and resolution for both this compound and the internal standard, free from interference from endogenous plasma components. The validation results demonstrate that the method meets the stringent requirements of international regulatory guidelines for bioanalytical method validation, ensuring the generation of high-quality data for clinical and preclinical studies. [11][12][13]
Conclusion
This application note details a validated HPLC method for the quantification of this compound in human plasma. The method is simple, rapid, and reliable, making it a valuable tool for researchers and scientists in the field of drug development. The comprehensive validation ensures that the method is fit for its intended purpose and can be confidently applied to pharmacokinetic and other related studies.
References
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Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. Available at: [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. Available at: [Link]
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ICH M10 guideline: validation of bioanalytical methods. Kymos. Available at: [Link]
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Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. Available at: [Link]
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Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. Available at: [Link]
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Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. Available at: [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration. Available at: [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. Available at: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
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Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]
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A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed. Available at: [Link]
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Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. Available at: [Link]
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New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. Available at: [Link]
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Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]
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Protein Precipitation Method. Phenomenex. Available at: [Link]
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SAMPLE PREPARATION. Phenomenex. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]
-
Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. PubMed Central. Available at: [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Available at: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. Available at: [Link]
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Protein Precipitation 101: A Crucial Step in Sample Prep. Filtrous. Available at: [Link]
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Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health. Available at: [Link]
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Protein Precipitation Technical Guide. AxisPharm. Available at: [Link]
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HPLC Method for the Determination of Pioglitazone in Human Plasma and Its Application to Pharmacokinetic Study. Asian Journal of Chemistry. Available at: [Link]
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New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. ResearchGate. Available at: [Link]
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Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available at: [Link]
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Analysis of drugs from biological samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
-
Preconcentration and Determination of Cyproheptadine by using Liquid Phase Microextraction and Solvent Bar in Biological Fluids in Trace Level. ResearchGate. Available at: [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
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Methods of the Analysis of Oxylipins in Biological Samples. MDPI. Available at: [Link]
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Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. MDPI. Available at: [Link]
-
Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. MDPI. Available at: [Link]
-
New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. ResearchGate. Available at: [Link]
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Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. Wasit Journal for Pure sciences. Available at: [Link]
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Application Notes & Protocols: A Framework for Assessing the Neuroprotective Potential of Piroheptine in an In Vitro Model of Parkinson's Disease
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct an in vitro neuroprotective assay of Piroheptine using the SH-SY5Y human neuroblastoma cell line. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating this compound's efficacy in a cellular model mimicking Parkinson's disease.
Introduction: The Scientific Rationale
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological mechanism contributing to this neuronal death is oxidative stress.[1][2] this compound, a known antiparkinsonian agent, is structurally related to compounds with anticholinergic and potential dopamine reuptake inhibitory properties.[3][4] This suggests a plausible mechanism by which this compound could confer neuroprotection: by increasing synaptic dopamine availability and potentially mitigating the downstream cellular stress associated with dopamine metabolism and neurotoxin-induced damage.
The human neuroblastoma SH-SY5Y cell line is a well-established and widely utilized in vitro model for studying neurodegenerative diseases like Parkinson's.[5][6] These cells can be differentiated to exhibit a more mature neuronal phenotype and express key neuronal markers, making them a suitable system for screening neuroprotective compounds.[1][5] A common and effective method to model PD in these cells is by inducing neurotoxicity with 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively damages dopaminergic neurons by inhibiting mitochondrial complex I, leading to oxidative stress and apoptosis.[7][8][9][10][11]
This guide will detail a robust workflow to assess this compound's neuroprotective effects against MPP+-induced toxicity in SH-SY5Y cells. The core of this assessment lies in quantifying cell viability and the levels of intracellular reactive oxygen species (ROS), key indicators of cellular health and oxidative stress, respectively.
Experimental Design & Workflow
The overall experimental workflow is designed to first establish a cytotoxic model of MPP+ in SH-SY5Y cells, and then to evaluate the protective effects of this compound pre-treatment.
Figure 2: A simplified diagram of the proposed mechanism of this compound's neuroprotective action against MPP+ toxicity.
This compound may competitively inhibit the dopamine transporter (DAT), thereby reducing the uptake of MPP+ into the SH-SY5Y cells. This would lead to lower intracellular concentrations of the toxin, preventing its accumulation in the mitochondria and the subsequent inhibition of Complex I. As a result, the production of reactive oxygen species (ROS) would be attenuated, leading to a reduction in oxidative stress and a decrease in apoptotic cell death.
Data Interpretation and Expected Outcomes
| Condition | Expected Cell Viability (vs. Control) | Expected ROS Levels (vs. MPP+ Control) | Interpretation |
| Untreated Control | 100% | N/A | Baseline cellular health |
| MPP+ Control | ~50% | 100% | Successful induction of neurotoxicity and oxidative stress |
| This compound + MPP+ | >50% (Dose-dependent increase) | <100% (Dose-dependent decrease) | This compound exhibits neuroprotective and antioxidant effects |
| This compound Control | ~100% | N/A | This compound is not cytotoxic at the tested concentrations |
Advanced Protocols and Future Directions
To further elucidate the neuroprotective mechanisms of this compound, the following advanced assays can be performed:
-
Western Blot Analysis: Investigate the effect of this compound on key signaling pathways involved in cellular stress response and survival, such as the Nrf2/HO-1 and PI3K/Akt pathways. [5][12]* Caspase-3 Activity Assay: To specifically quantify apoptosis, a Caspase-3 activity assay can be performed. Increased Caspase-3 activity is a hallmark of apoptosis. [9][13]* Mitochondrial Membrane Potential (MMP) Assay: Assess the effect of this compound on mitochondrial health using probes like JC-1 or TMRM. MPP+ is known to disrupt MMP, and a protective compound would be expected to mitigate this effect.
By following these detailed application notes and protocols, researchers can effectively evaluate the neuroprotective potential of this compound in a well-established in vitro model of Parkinson's disease.
References
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ResearchGate. (n.d.). ROS detection assay in differentiated SH-SY5Y cells using H2O2 as... Retrieved from [Link]
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Frontiers. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Retrieved from [Link]
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PubMed. (2018). Oxidative stress response in SH-SY5Y cells exposed to short-term 1800 MHz radiofrequency radiation. Retrieved from [Link]
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PubMed. (2012). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Retrieved from [Link]
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Preprints.org. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Retrieved from [Link]
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Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]
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MDPI. (2023). Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. Retrieved from [Link]
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PubMed Central. (n.d.). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Retrieved from [Link]
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PubMed Central. (n.d.). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Retrieved from [Link]
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Spandidos Publications. (2018). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of MPP⁺ on cell viability of nondifferentiated SH-SY5Y cells (a).... Retrieved from [Link]
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PubMed Central. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. Retrieved from [Link]
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Preparing Piroheptine stock solution for cell culture experiments
Application Note & Protocol
Topic: Preparation and Handling of Piroheptine Stock Solutions for In Vitro Cell Culture Experiments
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, storage, and quality control of this compound stock solutions for use in cell culture experiments. Adherence to these protocols is critical for ensuring experimental reproducibility, data integrity, and the biological relevance of findings. The methodologies detailed herein are grounded in established principles of small molecule handling, with a focus on maintaining compound stability, sterility, and cellular viability.
Introduction to this compound
This compound is a carbotricyclic compound classified as an antiparkinson agent and a muscarinic antagonist.[1][2] Its pharmacological activity centers on its anticholinergic properties, making it a compound of interest in neuroscience research and studies involving cholinergic signaling pathways.[3] The efficacy and reliability of in vitro studies using this compound are fundamentally dependent on the precise and consistent preparation of the compound. As this compound, like many small organic molecules, is expected to have low aqueous solubility, a robust protocol for creating a high-concentration, sterile stock solution in an appropriate organic solvent is essential. This guide outlines the causality behind each step, ensuring a trustworthy and self-validating workflow.
Core Principles of Small Molecule Stock Preparation
The successful use of hydrophobic small molecules in aqueous cell culture environments hinges on a properly prepared stock solution. Key considerations include:
-
Solvent Selection: The ideal solvent must completely dissolve the compound at a high concentration, be compatible with the cell line being used, and exhibit low cytotoxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for hydrophobic compounds and its miscibility with aqueous culture media.[4]
-
DMSO Cytotoxicity: While an excellent solvent, DMSO can impact cell health. Most cell lines tolerate a final DMSO concentration of <0.5%, with <0.1% being optimal to avoid off-target effects on cell proliferation, differentiation, or gene expression.[4][5][6] Therefore, the stock solution must be concentrated enough to ensure the final DMSO concentration in the culture medium remains within this safe range.
-
Sterility: To prevent microbial contamination of cell cultures, all solutions added must be sterile. Stock solutions prepared with DMSO are typically sterilized by filtration through a 0.22 µm membrane filter that is compatible with organic solvents.[7][8]
-
Storage and Stability: High-concentration stock solutions are susceptible to degradation from repeated freeze-thaw cycles, light exposure, and temperature fluctuations.[7][9] Proper storage in small, single-use aliquots at -20°C or -80°C is critical for maintaining compound integrity over time.[10][11]
This compound Properties & Data Summary
Properly preparing the stock solution starts with understanding the compound's physical and chemical properties. This data is essential for accurate calculations and handling.
| Property | Value | Source(s) |
| Chemical Name | 3-(10,11-dihydro-5H-dibenzo-(a,d)cycloheptan-5-ylidene)-1-ethyl-2-methylpyrrolidine | [1] |
| Molecular Formula | C₂₂H₂₅N | [1][12] |
| Molecular Weight | 303.44 g/mol | [12][13] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), high purity | General practice for hydrophobic compounds[4][7] |
| Recommended Stock Conc. | 10 mM | Standard practice for cell-based assays |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | , [7][9] |
| Final DMSO Conc. in Media | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | , [4][6] |
Experimental Workflow Overview
The process of preparing a this compound stock solution and applying it to cell culture involves a sequence of critical steps designed to ensure accuracy, sterility, and reproducibility.
Caption: Workflow for this compound stock preparation and cell treatment.
Detailed Protocol: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (Molecular Weight: 303.44 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vial
-
Vortex mixer
-
Sterile, individually wrapped syringes (1 mL or 3 mL)
-
Sterile 0.22 µm PTFE syringe filters
-
Sterile, light-protecting (amber) cryovials for aliquoting
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves
Step-by-Step Methodology
Step 1: Calculation of Required Mass
The goal is to prepare a 10 mM stock solution. The formula to determine the required mass is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (g) = 0.010 mol/L x 0.001 L x 303.44 g/mol = 0.0030344 g Mass (mg) = 3.03 mg
Causality: Accurate calculation is the foundation of the entire experiment. An error here will propagate through all subsequent dilutions, leading to invalid results.
Step 2: Weighing this compound
-
Place a sterile microcentrifuge tube or weighing boat on the analytical balance and tare to zero.
-
Carefully weigh out approximately 3.03 mg of this compound powder. For small quantities, it is often best to weigh the compound directly into the vial in which it will be dissolved to prevent loss during transfer.[14]
-
Record the exact mass weighed.
Step 3: Dissolution in DMSO
-
Based on the actual mass weighed, recalculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 303.44 ( g/mol )] / 0.010 (mol/L) Example: If you weighed 3.10 mg, Volume (mL) = (3.10 / 303.44) / 0.010 = 1.02 mL
-
Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
Causality: Ensuring the compound is fully dissolved is critical. Undissolved particles will be removed by filtration, lowering the actual concentration of the stock solution.
Step 4: Sterile Filtration
-
Perform this step in a laminar flow hood to maintain sterility.
-
Unwrap a sterile syringe and a 0.22 µm PTFE syringe filter.
-
Draw the this compound-DMSO solution into the syringe.
-
Attach the PTFE filter to the syringe tip.
-
Dispense the solution through the filter into a new, sterile collection tube (e.g., a 15 mL conical tube).
Causality: PTFE filters are hydrophobic and resistant to organic solvents like DMSO, ensuring filter integrity.[8] The 0.22 µm pore size effectively removes bacteria, making the stock solution sterile and safe for addition to cell cultures.[15]
Step 5: Aliquoting and Storage
-
Immediately aliquot the sterile stock solution into small, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting cryovials.
-
Label each vial clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for use within 1-6 months or at -80°C for longer-term storage (up to a year or more).[7]
Causality: Aliquoting prevents multiple freeze-thaw cycles which can cause compound degradation and precipitation.[7][9] Using light-protecting vials minimizes photodegradation.
Quality Control and Validation
A self-validating protocol includes checks to ensure the quality of the prepared stock solution.
-
Visual Inspection: After thawing an aliquot for the first time, visually inspect for any signs of precipitation. If crystals are observed, warm the vial gently to 37°C and vortex to redissolve. If precipitation persists, the stock may be unstable and should be discarded.
-
Sterility Check: As a precautionary measure, a small volume of the final filtered stock can be added to a sterile tube of culture medium and incubated for 48 hours to check for microbial growth.
-
Functional Validation (Dose-Response): The ultimate validation is functional. When using the compound for the first time with a specific cell line, perform a dose-response curve (kill curve) to determine its effective concentration range (e.g., EC₅₀ or IC₅₀).[16] This validates the bioactivity of the stock and establishes optimal working concentrations for future experiments.
Application Protocol: Dilution to a Working Concentration
This protocol describes the dilution of the 10 mM stock for treating cells in a 6-well plate format (2 mL media volume per well).
Caption: Dilution cascade for experimental and vehicle control groups.
Objective: To achieve a final concentration of 1 µM this compound in the well.
-
Thaw one 10 mM this compound aliquot at room temperature.
-
Prepare a 100X intermediate dilution (100 µM) by adding 1 µL of the 10 mM stock to 99 µL of sterile complete culture medium. Vortex gently.
-
Add 20 µL of the 100 µM intermediate solution to a well containing 1980 µL of medium (total volume 2 mL). This creates a final concentration of 1 µM. Calculation: (100 µM * 20 µL) / 2000 µL = 1 µM
-
Crucially, prepare a vehicle control. [17] The vehicle control well should receive the same final concentration of DMSO as the treated wells.
-
Prepare a "dummy" intermediate dilution of DMSO by adding 1 µL of 100% DMSO to 99 µL of medium.
-
Add 20 µL of this diluted DMSO to a control well containing 1980 µL of medium.
-
-
The final concentration of DMSO in both the treated and control wells is 0.01%, which is well below the cytotoxic threshold for most cell lines.[6] Calculation: (100% DMSO * 1 µL / 100 µL) * (20 µL / 2000 µL) = 0.01%
References
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Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from Eppendorf Portugal. [Link]
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Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
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Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
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Captivate Bio. (n.d.). Small Molecules. Retrieved from Captivate Bio. [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from LifeTein. [Link]
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Karinen, R., et al. (2011). Comparison of the stability of stock solutions of drugs of abuse and other drugs stored in a freezer, refrigerator, and at ambient temperature for up to one year. Journal of Analytical Toxicology. [Link]
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Merck. (n.d.). Sterile Filtration | Purification of Pharm Drugs. Retrieved from Merck. [Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics. [Link]
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Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. Retrieved from Drug Discovery and Development. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from MSF Medical Guidelines. [Link]
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Manasa Life Sciences. (n.d.). Long Term Storage. Retrieved from Manasa Life Sciences. [Link]
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Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Retrieved from Sartorius. [Link]
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Arzneimittelforschung. (1972). Pharmacological study of this compound, a new antiparkinson drug. PubMed. [Link]
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Various Authors. (2023). How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound, (R)-. PubChem Compound Database. [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov. [Link]
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Purdue University. (2024). Using microfluidics to manufacture hydrophobic drugs. Retrieved from Purdue University College of Engineering. [Link]
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ABS Bio. (2025). Essential Quality Control Considerations for Cell Culture. Retrieved from ABS Bio. [Link]
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Sartorius. (n.d.). Guide to Pharmaceutical Quality Control for Microbiology. Retrieved from Sartorius. [Link]
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Technology Networks. (2023). Cell Culture Quality Control: The Key to Reproducibility. Retrieved from Technology Networks. [Link]
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Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
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Fike, R., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Wiley Online Library. [Link]
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National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem Compound Database. [Link]
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Cytiva. (2024). Large scale perfusion cell culture. Retrieved from Cytiva. [Link]
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Wondrak, G. T., et al. (2020). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. [Link]
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Problemy Endokrinologii. (1978). Mechanism of action of cyproheptadine (peritol) on the hypothalamo-pituitary-adrenal axis. PubMed. [Link]
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Oral Gavage Administration of Piroheptine in Rodent Models: A Protocol for Preclinical Research
An Application Guide and Standard Operating Procedure
Authored by Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the oral gavage administration of Piroheptine to rodent models, specifically mice and rats. While this compound has been identified as a compound with anticholinergic properties relevant to antiparkinsonian research, detailed public data on its oral administration is scarce.[1] Therefore, this guide synthesizes best practices in rodent oral gavage with the known pharmacological class of this compound to establish a robust, adaptable, and ethically sound methodology. We emphasize the causality behind procedural choices, from vehicle selection and dose calculation to the nuances of the gavage technique and post-administration monitoring. This protocol is designed to be a self-validating system, equipping researchers, scientists, and drug development professionals with the necessary framework to ensure procedural success, animal welfare, and data integrity.
Introduction: The Rationale for a Standardized Protocol
This compound, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine, is an antiparkinsonian agent with anticholinergic and antiserotonergic properties.[1][2][3] Its mechanism is predicated on modulating neurotransmitter activity, a critical area of investigation in neurodegenerative disease models. Oral gavage is a standard and indispensable technique in preclinical pharmacology and toxicology for administering precise oral doses of a test compound.[4][5][6] The method ensures that a specific quantity of the substance reaches the stomach, bypassing potential taste aversion or incomplete consumption that can occur with administration in food or water.[6]
However, the technique is not without its challenges. Improper execution can lead to significant animal stress, esophageal or gastric trauma, and accidental administration into the trachea, all of which can compromise animal welfare and introduce confounding variables into experimental data.[7][8][9] This guide, therefore, is built on the principle that a successful protocol is one that is both precise and minimally stressful for the animal. We will detail the critical decision points and technical skills required to master this important procedure.
Inferred Mechanism of Action of this compound
As an agent with anticholinergic properties, this compound likely exerts its effects by antagonizing muscarinic acetylcholine receptors within the central nervous system. This action helps to rebalance the dopaminergic-cholinergic system, which is dysregulated in Parkinson's disease. The diagram below illustrates this hypothesized pathway.
Caption: Hypothesized anticholinergic mechanism of this compound.
Pre-formulation, Vehicle Selection, and Dose Calculation
The success of an oral gavage study begins with the careful preparation of the dosing solution. The physicochemical properties of this compound will dictate the choice of vehicle. It is imperative for the researcher to perform initial solubility tests with this compound to select an appropriate, non-toxic vehicle.
Vehicle Selection
The ideal vehicle should solubilize or uniformly suspend the test article without altering its pharmacology or causing adverse effects.
| Vehicle | Properties & Best Use Cases | Considerations |
| Sterile Water | For water-soluble compounds. The most physiologically neutral option. | May not be suitable for hydrophobic compounds like this compound. |
| 0.9% Saline | Isotonic and physiologically compatible. Suitable for water-soluble compounds. | Similar limitations to water for hydrophobic compounds. |
| 0.5% (w/v) Methylcellulose | An aqueous suspension agent for insoluble compounds. Forms a stable, homogenous suspension. | Can increase viscosity, requiring a larger gauge needle. Must be prepared fresh or stored appropriately. |
| Corn Oil / Sesame Oil | For highly lipophilic/hydrophobic compounds. | Can have caloric effects and may influence the absorption kinetics of the compound. Use with caution in long-term studies. |
| 10% (w/v) PEG 400 | A water-miscible co-solvent that can improve the solubility of poorly soluble compounds. | High concentrations can have physiological effects (e.g., laxative). |
Dosage and Volume Calculation
Accurate dosing is critical. All calculations should be based on the most recent body weight of the animal, measured on the day of administration.[4][6]
Formula 1: Calculating Volume to Administer
-
Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)
The total volume administered is a critical animal welfare consideration. Overfilling the stomach can cause reflux, aspiration, and distress.[5][6]
| Species | Maximum Recommended Volume (Single Dose) | Recommended Routine Volume |
| Mouse | 20 mL/kg[10] | 5-10 mL/kg[5] |
| Rat | 20 mL/kg[4] | 5-10 mL/kg |
| Note: These volumes should be reduced for pregnant animals or if the substance is particularly viscous.[4][6] |
Materials and Equipment
Proper equipment selection is crucial for minimizing tissue trauma. Flexible gavage needles (feeding tubes) are often recommended as a refinement to reduce the risk of esophageal perforation compared to rigid metal needles.[5][11]
-
Rodent Scale: For accurate, recent body weight.
-
Gavage Needles (Feeding Tubes): Sterile, single-use, or properly sterilized reusable needles. Must have a rounded, ball-tip to prevent tissue damage.[5][7]
-
Syringes: Luer-lock or slip-tip, appropriately sized for the dosing volume.
-
Permanent Marker: To mark the gavage needle for correct insertion depth.[4][6]
-
Dosing Solution: this compound prepared in the selected vehicle.
-
Personal Protective Equipment (PPE): Gloves, lab coat, eye protection.
Gavage Needle Selection Guide
The gauge and length of the needle must be appropriate for the size of the animal.[11]
| Species | Body Weight (g) | Recommended Gauge | Recommended Length (inches) |
| Mouse | < 20 | 22-24 G | 1 - 1.5" |
| 20 - 30 | 20-22 G | 1.5" | |
| > 30 | 18-20 G | 1.5 - 2" | |
| Rat | < 100 | 18-20 G | 2" |
| 100 - 250 | 16-18 G | 2 - 3" | |
| > 250 | 16 G | 3" | |
| Table adapted from multiple sources.[4][5][6] |
Experimental Workflow: A Visual Guide
The following diagram outlines the complete oral gavage workflow, from preparation to final observation.
Caption: Standard workflow for rodent oral gavage.
Step-by-Step Gavage Administration Protocol
This protocol must be performed by trained personnel and approved by the institution's Animal Care and Use Committee (IACUC).[4][5]
Preparation Phase
-
Weigh the Animal: Use a calibrated scale to obtain the animal's body weight on the day of the procedure.
-
Calculate Dose: Using the weight, calculate the precise volume of the this compound solution to be administered.
-
Prepare Syringe: Draw the calculated volume into an appropriately sized syringe. Ensure there are no air bubbles. Attach the selected gavage needle securely.
-
Measure Insertion Depth: The most critical step to prevent gastric perforation. Restrain the animal gently and measure the needle from the tip of the animal's nose to the last rib (xiphoid process).[4][6][12] Mark this length on the needle with a permanent marker. Never insert the needle past this mark.
Procedure Phase
-
Restrain the Animal:
-
Mouse: Grasp the loose skin over the shoulders and back of the neck (scruffing) firmly with your thumb and forefinger. This should immobilize the head. The animal's body can be further secured by holding the tail with the pinky finger of the same hand.
-
Rat: Securely hold the rat around the thoracic region, using your thumb and forefinger to gently cup under the mandibles to prevent biting and control the head. Support the lower body with your other hand or forearm.
-
-
Position for Insertion: Gently extend the animal's head and neck back to create a straight alignment from the mouth to the esophagus.[4][5] This is crucial for ensuring the needle enters the esophagus and not the trachea.
-
Insert the Needle: Introduce the needle into the diastema (the gap between the incisors and molars). Gently advance the needle along the roof of the mouth toward the back of the throat.[4][6]
-
Advance into Esophagus: The needle should pass easily into the esophagus with little to no resistance. The animal may exhibit a slight swallowing motion.[5] If any resistance is felt, STOP immediately. This likely means the needle is entering the trachea or pressing against the esophageal wall. Withdraw completely and reposition before trying again.[5][6]
-
Administer the Substance: Once the needle is inserted to the pre-marked depth, administer the liquid slowly and steadily over 2-3 seconds.[12] Rapid injection can cause reflux.
-
Withdraw the Needle: After the full dose is delivered, gently remove the needle along the same path of insertion.
Monitoring Phase
-
Immediate Observation: Return the animal to its cage and monitor closely for 5-10 minutes.[4][5] Watch for signs of respiratory distress (gasping, fluid from the nose), which could indicate aspiration.[11]
-
Follow-up Observation: Conduct a follow-up check between 12 and 24 hours post-gavage to ensure the animal has returned to normal behavior.[4][10]
| Monitoring Parameter | Normal Signs | Signs of Complication |
| Breathing | Quiet, regular respirations. | Labored breathing, gasping, coughing, fluid from the nose or mouth.[12] |
| General Activity | Normal grooming, exploring, eating, drinking. | Lethargy, hunched posture, piloerection (ruffled fur). |
| Physical Appearance | Clean coat, bright eyes. | Discoloration (cyanosis) of mucous membranes, staining around the mouth or nose. |
| Response to Administration | Minimal transient struggle during the procedure. | Vocalization, excessive struggling, immediate signs of pain or distress post-procedure. |
Troubleshooting and Animal Welfare
| Issue / Complication | Probable Cause | Prevention & Solution |
| Resistance During Insertion | Needle entering the trachea or pressing against the esophageal wall. | STOP immediately. Withdraw the needle. Ensure the head and neck are properly aligned and re-attempt. Never force the needle. [5] |
| Fluid from Nose/Mouth | Accidental administration into the lungs (aspiration) or reflux from the stomach. | STOP immediately. Withdraw the needle. If aspiration is suspected, the animal is in severe distress and may require euthanasia. To prevent, ensure correct placement and administer the dose slowly.[7][11] Use the lowest effective volume. |
| Animal Distress/Injury | Improper restraint, incorrect needle size, or esophageal/gastric perforation. | Ensure proper training in restraint techniques. Use the correct size needle with a ball-tip. Always pre-measure the insertion depth and do not exceed it.[4][7] If perforation is suspected (severe lethargy, hunched posture), consult a veterinarian immediately. |
| Regurgitation of Compound | Volume too large for the stomach; administration too rapid. | Adhere strictly to the maximum volume guidelines (10 mL/kg is a common recommendation).[7][13] Inject the solution slowly to allow the stomach to expand. |
Conclusion
The oral gavage administration of this compound, or any novel compound, in rodents is a technique that demands precision, skill, and a commitment to animal welfare. This protocol provides a detailed framework grounded in established best practices. By focusing on the critical elements of vehicle selection, accurate dosing, proper restraint, and careful needle placement, researchers can ensure the reliable and humane delivery of test articles. Adherence to these guidelines will not only safeguard the well-being of the animal subjects but also enhance the quality and reproducibility of the resulting scientific data.
References
- University of California, San Francisco - IACUC. (n.d.). Oral Gavage in Mice and Rats.
- Washington State University - IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Al Shoyaib, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(10).
- Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
- San Diego State University. (n.d.). Oral Gavage - Rodent.
- UQBR. (n.d.). LAB_021 Oral Gavage in Mice and Rats.
- Queen's University. (n.d.). SOP 7.8 - Gavage Techniques in Small Animals (Mice).
- University of British Columbia - Animal Care Committee. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- Kadokawa, T., et al. (1972). Pharmacological study of this compound, a new antiparkinson drug... I. Effects on drug-induced tremor and catatonia, and on adrenergic actions. Arzneimittelforschung, 22(6), 953-61.
- U.S. Food and Drug Administration. (2010). NDA 22-571 Pharmacology/Toxicology Review.
- Wimsatt, J. H., et al. (2016). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized.
- MIMS. (n.d.). PERIACTIN®.
- 3Rs-Centre. (n.d.). Rodent MDA.
- Brown, A. P., et al. (2012). The effects of repeated oral gavage on the health of male CD-1 mice.
- Juniper Publishers. (2017). Journal of Pharmacy & Pharmaceutical Sciences.
- National Institutes of Health. (2021). Comparative hepatotoxicity of a herbicide, epyrifenacil, in humans and rodents... Journal of Toxicological Sciences, 46(11), 405-414.
- Wikipedia. (n.d.). Cyproheptadine.
- Weinstein, D., et al. (1975). Teratogenicity of cyproheptadine in pregnant rats. Archives Internationales de Pharmacodynamie et de Thérapie, 215(2), 345-9.
- National Center for Biotechnology Information. (2017). Cyproheptadine - LiverTox.
- Chen, F. C., et al. (1981). Acute toxicity of PR toxin, a mycotoxin from Penicillium roqueforti. Toxicon, 19(6), 823-34.
- Wikipedia. (n.d.). Cyproheptadine.
- Patsnap Synapse. (2024). What is the mechanism of Cyproheptadine Hydrochloride?.
- MDPI. (2022).
- Konstandi, M., et al. (1996). Effect of cyproheptadine hydrochloride on ingestive behaviors. Pharmacological Research, 33(1), 35-40.
- Veterian Key. (2016). Rodents.
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In Vivo Microdialysis for Monitoring Piroheptine-Induced Dopamine Release in the Rat Nucleus Accumbens
Application Note & Protocol
Introduction
Piroheptine is a pharmaceutical agent historically recognized for its anticholinergic and antiparkinsonian properties.[1] Emerging pharmacological interest centers on its potential interaction with monoaminergic systems, specifically its hypothesized role as a dopamine reuptake inhibitor (DRI). Dopamine reuptake inhibitors function by blocking the dopamine transporter (DAT), leading to an accumulation of extracellular dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission.[2][3] This mechanism is central to the therapeutic effects of various psychostimulants and antidepressants.
The nucleus accumbens (NAc) is a critical brain region within the mesolimbic pathway, deeply implicated in reward, motivation, and addiction.[4] Alterations in NAc dopamine levels are fundamental to the mechanism of action of many centrally acting drugs.[5][6] Therefore, quantifying this compound's effect on dopamine dynamics in this region is essential to characterizing its neuropharmacological profile.
In vivo microdialysis is a powerful, well-established technique for continuously sampling the extracellular fluid of specific brain regions in freely moving animals.[7] When coupled with the highly sensitive analytical method of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the precise measurement of neurotransmitter fluctuations in response to pharmacological challenges.[8][9][10] This application note provides a detailed, field-tested protocol for utilizing in vivo microdialysis to measure dopamine release in the rat nucleus accumbens following the systemic administration of this compound.
Principle of the Method
The procedure involves two key stages: (1) In Vivo Sampling via microdialysis and (2) Sample Analysis via HPLC-ECD.
-
Microdialysis: A microdialysis probe, which features a semi-permeable membrane at its tip, is surgically implanted into the nucleus accumbens of an anesthetized rat using stereotaxic coordinates.[7] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Small, water-soluble molecules in the brain's extracellular space, such as dopamine, diffuse across the membrane into the perfusate down their concentration gradient. This perfusate, now containing a fraction of the extracellular dopamine, is collected as a "dialysate" sample at timed intervals.
-
HPLC-ECD Analysis: The collected dialysate samples are injected into an HPLC system. Dopamine is separated from other components in the sample on a reverse-phase C18 column.[11] As dopamine elutes from the column, it passes through an electrochemical detector cell. Here, a specific voltage is applied to a glassy carbon electrode, causing dopamine to oxidize.[8][11] This oxidation event generates a measurable electrical current that is directly proportional to the concentration of dopamine in the sample. This method offers exceptional sensitivity, capable of detecting neurotransmitters in the picogram range, which is essential for analyzing the low concentrations found in microdialysates.[9][10]
Hypothesized Mechanism of Action
This protocol is designed to test the hypothesis that this compound acts as a dopamine reuptake inhibitor. The expected outcome is an increase in extracellular dopamine concentration in the nucleus accumbens following this compound administration, as depicted in the signaling pathway below.
Caption: Hypothesized mechanism of this compound at a dopaminergic synapse.
Materials and Reagents
Equipment
-
Stereotaxic apparatus for rats
-
Anesthesia system (isoflurane vaporizer)
-
Surgical drill
-
Microdialysis pump (syringe pump)
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical detector (HPLC-ECD)
-
Analytical balance, pH meter, vortex mixer
-
Surgical tools (scalpels, forceps, hemostats)
-
CMA or equivalent microdialysis probes (e.g., 2 mm membrane, 20 kDa MWCO)
-
Guide cannulae
Chemicals and Reagents
-
This compound HCl
-
Ketamine/Xylazine or Isoflurane
-
Sterile Saline (0.9% NaCl)
-
Artificial Cerebrospinal Fluid (aCSF), pH 7.4 (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂)
-
HPLC-grade methanol
-
Perchloric acid (PCA)
-
Dopamine hydrochloride (for standards)
-
Components for HPLC mobile phase (e.g., sodium phosphate, EDTA, octane sulfonic acid)
-
Dental cement
-
Lidocaine (local anesthetic)
Experimental Protocol
This protocol is divided into five phases, from initial surgery to final data analysis.
Sources
- 1. Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine_reuptake_inhibitor [chemeurope.com]
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Application Notes & Protocols: Immunohistochemical Analysis of Tyrosine Hydroxylase in Response to Piroheptine Treatment
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the immunohistochemical (IHC) detection of Tyrosine Hydroxylase (TH) in brain tissue following treatment with Piroheptine. This compound is an antiparkinsonian agent with known anticholinergic properties[1]. Its effects on the dopaminergic system, a key pathway implicated in Parkinson's disease, are of significant interest for understanding its mechanism of action and therapeutic potential. Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine and serves as a critical marker for the health and function of dopaminergic neurons[2][3]. This guide details the scientific rationale, a validated, step-by-step IHC protocol, and essential considerations for experimental design and data interpretation to ensure robust and reproducible results.
Scientific Background and Rationale
The Dopaminergic System and Tyrosine Hydroxylase
The catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—are fundamental to numerous physiological and cognitive processes, including motor control, motivation, and attention[2]. The synthesis of these neurotransmitters begins with the amino acid L-tyrosine. The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the first and rate-limiting step, catalyzed by the enzyme Tyrosine Hydroxylase (TH)[2][3]. This makes TH an exceptional marker for identifying catecholaminergic neurons, particularly the dopaminergic neurons of the substantia nigra and ventral tegmental area, which are central to motor function and reward pathways[4][5]. The expression and activity of TH can be modulated by various factors, including neuronal activity and pharmacological agents, making it a valuable readout for assessing the state of the dopaminergic system[2][6].
Caption: The catecholamine synthesis pathway, highlighting Tyrosine Hydroxylase (TH) as the rate-limiting enzyme.
This compound: A Pharmacological Context
This compound is a drug historically investigated for its antiparkinsonian effects, acting as a parasympatholytic (anticholinergic) agent[1]. The rationale for using anticholinergics in Parkinson's disease stems from the functional balance between dopamine and acetylcholine in the basal ganglia. Loss of dopamine results in a relative overactivity of acetylcholine, and blocking this activity can alleviate some motor symptoms. However, the long-term effects of such agents on the underlying dopaminergic neurons are less understood. Chronic pharmacological treatment can induce adaptive changes in neurotransmitter systems[6]. Therefore, investigating whether this compound treatment alters the expression of TH in key dopaminergic brain regions is a logical approach to elucidate its broader neurochemical impact beyond its anticholinergic activity.
The Principle of Immunohistochemistry (IHC)
IHC is a powerful technique that utilizes the principle of specific antibody-antigen binding to visualize the distribution and abundance of a target protein within the context of tissue architecture. In this application, a primary antibody raised against TH binds specifically to the enzyme in prepared brain sections. A secondary antibody, which is conjugated to a reporter molecule (e.g., a fluorophore or an enzyme like horseradish peroxidase), then binds to the primary antibody. This reporter system allows for the visualization and quantification of TH-positive neurons and their processes.
Experimental Design and Critical Controls
A robust experimental design is the foundation of a trustworthy protocol. The choices made before staining begins will dictate the quality and interpretability of the final data.
Animal Model and Treatment Paradigm
-
Model Selection: The mouse and rat are common models for neuropharmacological studies. The choice should be based on the existing literature and the specific research question.
-
This compound Administration: The route of administration (e.g., intraperitoneal, oral gavage), dose, and treatment duration (acute vs. chronic) must be carefully selected and consistently applied. A dose-response study may be necessary.
-
Vehicle Control: A control group of animals must receive the vehicle (the solvent in which this compound is dissolved) on the same schedule as the treated group. This is essential to ensure that observed effects are due to the drug itself and not the administration procedure or vehicle.
Tissue Preparation: The Key to Quality
Proper tissue fixation is a critical, yet often underestimated, step. The goal is to rapidly preserve tissue structure and protein antigenicity.
-
Perfusion: Transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde) is strongly recommended. This method clears the tissue of blood components that can interfere with staining and ensures uniform fixation.
-
Post-fixation: After perfusion, the brain should be extracted and post-fixed in the same fixative for a controlled period (e.g., 24 hours at 4°C). Over-fixation can mask epitopes, while under-fixation leads to poor morphology[7].
-
Cryoprotection: Before freezing and sectioning, the tissue should be equilibrated in a sucrose solution (e.g., 30% sucrose in PBS) to prevent ice crystal formation, which can damage cellular structures.
Essential Controls for a Self-Validating Protocol
Every IHC experiment must include a set of controls to validate the staining pattern.
-
Positive Control Tissue: A brain section from an untreated animal known to have high TH expression (e.g., containing the substantia nigra or ventral tegmental area) should be included in every staining run to confirm the protocol and reagents are working correctly.
-
Negative Control (Primary Antibody Omission): A section should be run through the entire protocol but with the primary antibody replaced by antibody dilution buffer. This control is critical for assessing non-specific binding of the secondary antibody, which can be a major source of background signal[7].
-
Antibody Specificity: Whenever using a new antibody, its specificity should be confirmed. While knockout-validated antibodies are the gold standard, Western blotting can also be used to ensure the antibody detects a single band at the correct molecular weight for TH (~60 kDa)[8].
Materials and Reagents
Recommended Antibodies
The choice of primary antibody is the single most important variable for successful IHC. The following table provides examples of well-validated anti-TH antibodies.
| Parameter | Example 1 | Example 2 | Example 3 |
| Target | Tyrosine Hydroxylase (TH) | Tyrosine Hydroxylase (TH) | Tyrosine Hydroxylase (TH) |
| Host Species | Chicken | Rabbit | Mouse |
| Clonality | Polyclonal | Polyclonal | Monoclonal |
| Supplier | Abcam | Abcam | Synaptic Systems |
| Catalog # | ab76442 | ab6211 | 213 009 |
| Recommended Dilution (IHC) | 1:200 - 1:2000[9] | 1:500 - 1:1000 | 1:5000 - 1:20000[10] |
| Validation Data | Cited in publications | Cited in publications | IHC-P data available |
| Reference | [9] | [10] |
Note: Optimal dilutions must be determined empirically by the end-user.
Key Buffers and Solutions
| Reagent | Composition | Purpose |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 | General washing and dilution |
| 4% Paraformaldehyde (PFA) | 4% (w/v) PFA in PBS | Tissue fixation |
| Cryoprotectant Solution | 30% (w/v) Sucrose in PBS | Prevents ice crystal damage |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0 | Epitope unmasking[10][11] |
| Blocking Buffer | 10% Normal Donkey Serum, 0.3% Triton X-100 in PBS | Blocks non-specific binding sites[9][12] |
| Antibody Dilution Buffer | 2.5% Normal Donkey Serum, 0.3% Triton X-100 in PBS | Diluting primary and secondary antibodies[9][12] |
Detailed Step-by-Step Protocol
This protocol is optimized for free-floating, 40 µm cryosections of PFA-fixed mouse or rat brain tissue.
Caption: Overall experimental workflow for TH immunohistochemistry following this compound treatment.
Phase 1: Pre-Staining Preparation
-
Sectioning: Using a cryostat, cut 40 µm thick coronal or sagittal sections through the brain region of interest (e.g., substantia nigra, striatum). Collect sections in a cryoprotectant solution for long-term storage at -20°C or directly into PBS for immediate use.
-
Washing: Place free-floating sections into a 24-well plate. Wash 3 times for 5 minutes each in PBS to remove the cryoprotectant.
Phase 2: Antigen Retrieval (HIER)
Causality: Formaldehyde fixation creates protein cross-links that can mask the antigenic epitope recognized by the primary antibody. Heat-Induced Epitope Retrieval (HIER) uses heat to break these cross-links, unmasking the epitope and enhancing the signal[11].
-
Pre-heat a water bath or incubator to 80°C.
-
Place the sections in a 10 mM Sodium Citrate buffer (pH 6.0).
-
Incubate for 30 minutes at 80°C.
-
Allow the sections to cool to room temperature in the same buffer (approx. 30 minutes).
-
Wash sections 3 times for 5 minutes each in PBS.
Phase 3: Immunostaining
-
Blocking: Incubate sections for 1 hour at room temperature in Blocking Buffer (e.g., 10% Normal Donkey Serum with 0.3% Triton X-100 in PBS). The serum should be from the same species in which the secondary antibody was raised to prevent cross-reactivity[7]. Triton X-100 is a detergent that permeabilizes cell membranes, allowing antibodies to access intracellular antigens.
-
Primary Antibody Incubation: Prepare the anti-TH primary antibody solution in Antibody Dilution Buffer at its predetermined optimal concentration. Incubate the sections overnight (18-24 hours) at 4°C with gentle agitation. The cold incubation slows the binding kinetics, which can reduce non-specific binding and lead to a cleaner signal.
-
Washing: The following day, wash the sections thoroughly 3 times for 10 minutes each in PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature in the appropriate fluorophore-conjugated secondary antibody (e.g., Donkey anti-Chicken Alexa Fluor 488), diluted in Antibody Dilution Buffer. Protect sections from light from this point forward to prevent photobleaching. [12][13]
-
Final Washes: Wash sections 3 times for 10 minutes each in PBS to remove unbound secondary antibody. For the final wash, a nuclear counterstain like DAPI can be included to visualize cell nuclei.
-
Mounting: Carefully mount the sections onto charged microscope slides (e.g., Superfrost Plus). Allow them to air dry briefly, then apply a drop of anti-fade mounting medium and coverslip. Seal the edges of the coverslip with clear nail polish.
-
Storage: Store slides flat and protected from light at 4°C until imaging. For long-term storage, -20°C is recommended.
Imaging and Data Analysis
-
Microscopy: Visualize the sections using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP for Alexa Fluor 488) and DAPI[12].
-
Image Acquisition: For quantitative comparison between treatment groups, all imaging parameters (e.g., laser power, gain, exposure time) must be kept constant for all slides, including controls.
-
Quantitative Analysis: The effect of this compound on TH can be assessed in several ways:
-
Stereological Cell Counting: Unbiased stereology is the gold standard for estimating the total number of TH-positive cells in a defined brain region.
-
Optical Density/Intensity Measurement: Image analysis software (e.g., ImageJ/Fiji) can be used to measure the mean fluorescence intensity of TH staining in cell bodies or terminal fields (e.g., the striatum). This can provide an index of TH protein expression levels.
-
Morphological Analysis: Changes in the morphology of TH-positive neurons or the density of their processes can also be qualitatively or quantitatively assessed.
-
Troubleshooting Guide
Even with a validated protocol, issues can arise. This guide provides solutions to common IHC problems.[8][14][15][16]
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | - Primary antibody concentration too low.- Ineffective antigen retrieval.- Primary antibody not validated for IHC.- Tissue over-fixed or improperly stored. | - Perform an antibody titration to find the optimal concentration.- Optimize HIER time and temperature; try a different pH buffer (e.g., Tris-EDTA pH 9.0).- Check antibody datasheet; use a validated antibody.- Use freshly cut sections; ensure proper fixation protocol was followed. |
| High Background | - Primary or secondary antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Secondary antibody cross-reactivity. | - Titrate antibodies to the lowest concentration that gives a specific signal.- Increase blocking time to 1.5-2 hours; increase serum concentration.- Increase the number and duration of wash steps.- Use a pre-adsorbed secondary antibody. Run a secondary-only control. |
| Non-Specific Staining | - "Edge effect" due to sections drying out.- Precipitates from buffers or antibodies. | - Keep sections fully submerged in liquid at all times; use a humidity chamber for long incubations.- Centrifuge antibody solutions before use; filter all buffers. |
| Damaged Tissue Morphology | - Poor perfusion/fixation.- Ice crystal damage during freezing.- Harsh antigen retrieval. | - Ensure rapid and thorough perfusion.- Fully cryoprotect tissue in 30% sucrose before freezing.- Reduce temperature or duration of HIER; consider enzymatic retrieval as an alternative. |
References
-
Title: Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections Source: Protocols.io URL: [Link]
-
Title: (PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1 Source: ResearchGate URL: [Link]
-
Title: Immunohistochemistry Troubleshooting Source: Antibodies.com URL: [Link]
-
Title: Immunohistochemistry Troubleshooting Guide Source: Sino Biological URL: [Link]
-
Title: IHC Troubleshooting Guide | Common Issues & Fixes Source: Boster Biological Technology URL: [Link]
-
Title: Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections Source: Protocols.io URL: [Link]
-
Title: Anti-Tyrosine Hydroxylase Antibody (A104316) Source: Boster Biological Technology URL: [Link]
-
Title: Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections Source: Aligning Science Across Parkinson's URL: [Link]
-
Title: Tyrosine hydroxylase antibody - 213 009 Source: Synaptic Systems URL: [Link]
-
Title: Cellular localization of tyrosine hydroxylase by immunohistochemistry Source: PubMed URL: [Link]
-
Title: anti-Tyrosine Hydroxylase Antibody [ABIN7488499] Source: antibodies-online.com URL: [Link]
-
Title: IHC Antigen Retrieval Protocol | Heat & Enzyme Methods Source: Boster Biological Technology URL: [Link]
-
Title: Tyrosine Hydroxylase and Regulation of Dopamine Synthesis Source: PubMed Central URL: [Link]
-
Title: The role of tyrosine hydroxylase-dopamine pathway in Parkinson's disease pathogenesis Source: BMC Blogs Network URL: [Link]
-
Title: A Tyrosine-Hydroxylase Characterization of Dopaminergic Neurons in the Honey Bee Brain Source: PubMed Central URL: [Link]
-
Title: Dopamine metabolism: In the presence of tyrosine hydroxylase (TH) and... Source: ResearchGate URL: [Link]
-
Title: Pharmacological study of this compound, a new antiparkinson drug... Source: PubMed URL: [Link]
-
Title: Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease Source: MDPI URL: [Link]
-
Title: Cyproheptadine Regulates Pyramidal Neuron Excitability in Mouse Medial Prefrontal Cortex Source: PubMed Central URL: [Link]
-
Title: Tyrosine hydroxylase - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Antihistamine effect on synaptosomal uptake of serotonin, norepinephrine and dopamine Source: NASA Technical Reports Server URL: [Link]
-
Title: How Do Tyrosine Hydroxylase Inhibitors Work? Source: RxList URL: [Link]
-
Title: Tyrosine hydroxylase, aromatic L-amino acid decarboxylase and dopamine metabolism after chronic treatment with dopaminergic drugs Source: PubMed URL: [Link]
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- 5. researchgate.net [researchgate.net]
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Application Notes & Protocols: Assessing the Efficacy of Piroheptine in Animal Models of Parkinson's Disease Through Behavioral Testing
Introduction
Piroheptine is a tricyclic compound historically investigated for its therapeutic potential in Parkinson's disease (PD).[1] Its primary mechanism of action is understood to be its anticholinergic properties, which are crucial for mitigating some of the motor symptoms associated with this neurodegenerative disorder.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust behavioral testing paradigms for evaluating the efficacy of this compound in preclinical animal models of Parkinson's disease.
The protocols detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. We will explore the core behavioral assays that are most relevant to this compound's pharmacological profile, providing step-by-step methodologies and insights into data interpretation.
Section 1: Scientific & Pharmacological Context
Mechanism of Action: The Rationale for Behavioral Assessment
This compound's therapeutic effect in Parkinson's disease models is primarily attributed to its function as a parasympatholytic (anticholinergic) agent .[1] In the parkinsonian brain, the profound loss of dopaminergic neurons in the substantia nigra leads to a functional imbalance in the basal ganglia, with a relative overactivity of cholinergic signaling. This cholinergic hyperactivity contributes significantly to motor symptoms like tremor and muscular rigidity. By blocking muscarinic acetylcholine receptors, this compound helps to restore a more balanced state of neurotransmission, thereby alleviating these specific motor deficits.
Additionally, some related compounds exhibit activity as dopamine reuptake inhibitors, which prolongs the action of dopamine in the synaptic cleft.[3][4] While less characterized for this compound itself, assessing its potential impact on dopamine-dependent behaviors is a valuable secondary objective. The behavioral assays selected in this guide are therefore tailored to quantify improvements in motor functions directly linked to these neurochemical systems.
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Application Note: Quantitative Analysis of Piroheptine and its Putative Metabolites in Tissue by LC-MS/MS
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Piroheptine and its potential metabolites in various tissue matrices. Recognizing the critical need for robust bioanalytical methods in preclinical and clinical research, this application note details field-proven protocols for tissue homogenization, analyte extraction, and chromatographic separation. Furthermore, it outlines a systematic approach to method validation in accordance with regulatory expectations, ensuring data integrity and reliability. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific needs.
Introduction: The Significance of Quantifying this compound in Tissue
This compound is an anticholinergic and antihistamine agent that has been investigated for its potential as an antiparkinsonian drug.[1] Its mechanism of action is understood to involve the prevention of dopamine reuptake.[1] To thoroughly evaluate the efficacy, safety, and pharmacokinetic profile of this compound, it is imperative to quantify its concentration not only in plasma but also in target tissues. Tissue distribution studies provide invaluable insights into the drug's accumulation at the site of action and potential off-target effects, which are critical aspects of drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and reproducibility.[2] This technique is particularly well-suited for the complex nature of tissue samples, enabling the accurate quantification of parent drugs and their metabolites even at low concentrations.
This application note will focus on a comprehensive workflow for the detection of this compound and its hypothesized metabolites. While specific metabolic pathways for this compound are not extensively documented, we can infer potential biotransformations based on structurally similar compounds like Cyproheptadine. The metabolism of Cyproheptadine is known to involve N-demethylation, aromatic hydroxylation, and the formation of epoxides.[3][4][5] Therefore, this guide will consider the following putative metabolites of this compound:
-
N-de-ethyl this compound: Resulting from the removal of the ethyl group from the pyrrolidine ring.
-
Hydroxy-Piroheptine: Involving the addition of a hydroxyl group to one of the aromatic rings.
-
This compound-epoxide: Formed by the epoxidation of the dibenzocycloheptene ring system.
A thorough understanding of the distribution and metabolic fate of this compound in various tissues is fundamental to advancing its therapeutic potential.
Experimental Workflow: From Tissue to Data
The successful quantification of this compound and its metabolites from tissue samples hinges on a meticulous and well-optimized workflow. The following sections will detail each critical step, from initial sample preparation to final data analysis.
Caption: High-level workflow for tissue bioanalysis.
Tissue Sample Preparation: The Foundation of Accurate Quantification
The complexity of tissue matrices necessitates a robust sample preparation protocol to ensure accurate and reproducible results.[2][6] The primary goals of sample preparation are to efficiently extract the analytes of interest while minimizing interferences from endogenous components like proteins and phospholipids.[7][8]
Protocol 1: Tissue Homogenization
-
Thawing and Weighing: Allow the frozen tissue sample to thaw on ice. Accurately weigh a portion of the tissue (e.g., 100-200 mg).
-
Homogenization Buffer: Add a suitable homogenization buffer to the tissue. A common choice is a phosphate-buffered saline (PBS) or a simple aqueous solution. The tissue-to-buffer ratio should be optimized but a 1:3 or 1:4 (w/v) ratio is a good starting point.
-
Homogenization: Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform suspension is achieved.[9][10] Keep the sample on ice throughout this process to minimize enzymatic degradation.
Protocol 2: Analyte Extraction
The choice of extraction method depends on the physicochemical properties of this compound and its metabolites, as well as the desired level of sample cleanup.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for initial screening.
-
To the tissue homogenate, add 3-4 volumes of a cold organic solvent such as acetonitrile or methanol.
-
Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for further processing.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT by partitioning the analytes into an immiscible organic solvent.
-
To the tissue homogenate, add a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent should be based on the polarity of this compound.
-
Vortex vigorously for 5-10 minutes to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
-
Solid-Phase Extraction (SPE): SPE provides the most selective sample cleanup and is ideal for methods requiring high sensitivity.[8]
-
Choose an appropriate SPE sorbent based on the properties of this compound (e.g., a mixed-mode cation exchange sorbent for its basic nature).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the tissue homogenate (or the supernatant from PPT).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent, often containing a small amount of acid or base to disrupt the interaction with the sorbent.
-
Protocol 3: Evaporation and Reconstitution
-
Evaporate the collected supernatant or eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a small volume of a solvent that is compatible with the initial mobile phase of the LC method. This step helps to concentrate the analytes and ensure good peak shape during chromatography.
LC-MS/MS Method Development: Achieving Sensitivity and Selectivity
The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Mass Spectrometry
The first step is to determine the optimal precursor and product ions for this compound and its putative metabolites. This is typically done by infusing a standard solution of each analyte into the mass spectrometer.
Table 1: Hypothesized MS/MS Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Polarity |
| This compound | 304.2 | To be determined | To be determined | Positive |
| N-de-ethyl this compound | 276.2 | To be determined | To be determined | Positive |
| Hydroxy-Piroheptine | 320.2 | To be determined | To be determined | Positive |
| This compound-epoxide | 320.2 | To be determined | To be determined | Positive |
Note: The exact m/z values for product ions need to be experimentally determined.
The collision energy and other source parameters (e.g., capillary voltage, source temperature) should be optimized for each analyte to maximize the signal intensity.
Liquid Chromatography
The goal of the chromatographic separation is to resolve the analytes from each other and from endogenous matrix components to minimize ion suppression or enhancement.[11][12]
Table 2: Suggested Starting LC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, <2 µm | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the column. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. | A gradient is necessary to elute compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5-10 µL | A smaller injection volume can minimize matrix effects. |
Method Validation: Ensuring Data Integrity
A bioanalytical method must be validated to demonstrate that it is reliable and reproducible for its intended purpose.[13][14] The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[15][16]
Caption: Key parameters for bioanalytical method validation.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10, with accuracy and precision within the specified limits. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components. | The matrix factor should be consistent across different lots of matrix, with a CV ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound and its putative metabolites in tissue. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reliable data to support their drug development programs. The principles outlined herein are broadly applicable and can be adapted for the analysis of other small molecules in complex biological matrices.
References
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This compound | C22H25N | CID 4854 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021, August 1). Retrieved January 12, 2026, from [Link]
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This compound, (R)- | C22H25N | CID 36687773 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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This compound - precisionFDA. (n.d.). Retrieved January 12, 2026, from [Link]
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Tissue Sample Preparation for LC-MS Analysis - protocols.io. (2022, April 6). Retrieved January 12, 2026, from [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Full article: Importance of Matrix Effects in LC–MS/MS Bioanalysis - Taylor & Francis Online. (2013, September 25). Retrieved January 12, 2026, from [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.). Retrieved January 12, 2026, from [Link]
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Validation of clinical LC-MS/MS methods: What you need to know - YouTube. (2018, October 16). Retrieved January 12, 2026, from [Link]
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(PDF) Tissue Sample Preparation for LC-MS Analysis v1 - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved January 12, 2026, from [Link]
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
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Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP. (2019, June 27). Retrieved January 12, 2026, from [Link]
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Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). Retrieved January 12, 2026, from [Link]
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Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Retrieved January 12, 2026, from [Link]
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An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. (n.d.). Retrieved January 12, 2026, from [Link]
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Bioanalytical Method Development –Determination of Drugs in Biological Fluids - Journal of Pharmaceutical Science and Technology (JPST). (n.d.). Retrieved January 12, 2026, from [Link]
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Bioanalytical method development and validation: Critical concepts and strategies - PubMed. (2017, February 1). Retrieved January 12, 2026, from [Link]
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Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved January 12, 2026, from [Link]
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Development and validation of a bioanalytical method to quantify povorcitinib in human skin with clinical application - PubMed. (2026, January 8). Retrieved January 12, 2026, from [Link]
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VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS. (n.d.). Retrieved January 12, 2026, from [Link]
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Cyproheptadine metabolites inhibit proinsulin and insulin biosynthesis and insulin release in isolated rat pancreatic islets - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Hepatic Metabolism and its Influence on Pharmacokinetics. (n.d.). Retrieved January 12, 2026, from [Link]
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Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS - HUG. (n.d.). Retrieved January 12, 2026, from [Link]
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VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Tạp chí Dinh dưỡng và Thực phẩm. (n.d.). Retrieved January 12, 2026, from [Link]
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Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Guide: Solubilizing Piroheptine in PBS for In Vivo Studies
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for overcoming solubility challenges with Piroheptine in Phosphate-Buffered Saline (PBS) for in vivo applications. We will move from fundamental principles to advanced formulation strategies, explaining the causality behind each experimental choice to ensure robust and reproducible outcomes.
Part 1: Foundational Knowledge - Understanding the Challenge
Before attempting to solubilize a compound, it is critical to understand its inherent physicochemical properties. This compound presents a classic solubility challenge for formulation scientists.
Q1: What are the key physicochemical properties of this compound that limit its solubility in PBS?
A1: this compound's poor aqueous solubility is primarily driven by two factors:
-
High Lipophilicity: this compound is a very lipophilic ('fat-loving') molecule. This is quantified by its partition coefficient, LogP. A high LogP value indicates a strong preference for non-polar, organic environments over aqueous ones like PBS. The calculated XLogP3 for this compound is 4.4, signifying its hydrophobic nature[1][2].
-
Weakly Basic Nature: this compound contains a tertiary amine within its N-alkylpyrrolidine structure, making it a weak base[2]. Standard PBS has a physiological pH of ~7.4. At this pH, a significant portion of this compound will exist in its neutral, un-ionized (free base) form, which is far less water-soluble than its protonated, ionized (salt) form.
The hydrochloride salt of this compound (this compound HCl) is also available and is expected to have higher intrinsic aqueous solubility than the free base[2][3][4]. It is strongly recommended to start all formulation work with the this compound HCl salt form.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Formula | C₂₂H₂₅N | - |
| Molecular Weight | ~303.4 g/mol | Affects molar calculations for solutions[1][2][5][6]. |
| XLogP3 | 4.4 | Highly lipophilic; poor intrinsic water solubility[1][2]. |
| Chemical Class | Tertiary Amine (Weak Base) | Solubility is highly pH-dependent[2]. |
| Common Salt Form | Hydrochloride (HCl) | The salt form is more water-soluble than the free base[3][4]. |
Part 2: Troubleshooting Workflow & Method Selection
Successfully solubilizing this compound requires a systematic approach. The following workflow diagram outlines a decision-making process that progresses from the simplest and most common techniques to more complex formulation strategies. The goal is to use the mildest conditions necessary to achieve the desired concentration while ensuring the formulation is safe for in vivo administration.
Caption: Decision workflow for solubilizing this compound.
Part 3: Detailed Protocols & FAQs
This section provides detailed answers and step-by-step protocols for the strategies outlined in the workflow.
3.1 Strategy 1: pH Adjustment
This is the most direct method for ionizable compounds and should always be the first approach.
-
FAQ: How does lowering the pH of PBS increase this compound solubility?
-
Answer: By lowering the pH, you increase the concentration of protons (H⁺) in the solution. These protons will donate to the basic tertiary amine on this compound, converting it from its neutral, poorly soluble form (P) to its protonated, cationic form (PH⁺). This cation is an ionized salt that is significantly more polar and, therefore, more soluble in aqueous media like PBS[7][][9]. This is a common and effective technique for solubilizing weakly basic drugs[10][11][12].
-
-
Experimental Protocol: pH-Adjusted Saline/PBS
-
Preparation of Vehicle: Prepare a sterile saline solution (0.9% NaCl) or a modified PBS. It is often easier to start with saline and adjust the pH before adding buffering salts.
-
pH Adjustment: Using a calibrated pH meter, slowly add dilute HCl (e.g., 0.1 N HCl) to the vehicle to lower the pH to a target between 4.0 and 6.5. A pH below 7 is critical for keeping this compound protonated. Note: The final pH must be one that is tolerable for the chosen route of administration.
-
Drug Addition: Weigh the required amount of This compound HCl and add it to the pH-adjusted vehicle.
-
Dissolution: Vortex or sonicate the solution gently until the compound is fully dissolved. Visually inspect for any particulates against a dark background.
-
Final pH Check: Measure the pH of the final drug solution to ensure it remains within the target range[13].
-
Self-Validation/QC: Perform a small-scale test by taking an aliquot of your final formulation and adding it to a larger volume of standard PBS (pH 7.4) to simulate injection into the bloodstream. If immediate precipitation occurs, this method may not be suitable, and you should proceed to Strategy 2.
-
3.2 Strategy 2: Co-Solvent Systems
If pH adjustment alone is insufficient or causes precipitation issues, the use of a water-miscible organic co-solvent is the next logical step.
-
FAQ: How do co-solvents work, and which ones are safe for in vivo use?
-
Answer: Co-solvents are organic solvents that are miscible with water. They work by reducing the overall polarity of the aqueous vehicle, making it a more favorable environment for lipophilic molecules like this compound to dissolve[14][15][16]. For in vivo studies, the choice of co-solvent and its final concentration is dictated by toxicity and tolerability in the animal model[17]. Common, well-tolerated co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO). Co-solvents are often used in combination to maximize solubility while minimizing the concentration of any single agent[18][19].
-
-
Table 2: Common Co-Solvents for Preclinical In Vivo Studies
| Co-Solvent | Typical Concentration Range (IV, Rodent) | Key Characteristics |
| DMSO | 1-10% | Excellent solubilizing power, but can have toxic effects at higher concentrations. |
| PEG 400 | 10-40% | Good safety profile, viscous. Often used in combination. |
| Propylene Glycol | 10-40% | Good safety profile, less viscous than PEG 400. |
| Ethanol | 5-15% | Good solvent, but can cause pain on injection and has pharmacological effects. |
-
Experimental Protocol: Ternary Co-Solvent System (e.g., DMSO/PEG 400/PBS)
-
Initial Dissolution: Weigh the this compound HCl and dissolve it in the smallest necessary volume of DMSO (e.g., 5-10% of the final volume). Ensure it is completely dissolved.
-
Addition of Second Co-Solvent: Add PEG 400 (e.g., 30% of the final volume) to the DMSO/Piroheptine mixture. Vortex to mix thoroughly.
-
Final Dilution: Slowly add the PBS (pH 7.4) or pH-adjusted saline dropwise while continuously vortexing, up to the final desired volume. This is a critical step. Adding the aqueous phase too quickly can cause the drug to precipitate out of solution.
-
Visual Inspection: The final solution should be clear and free of particulates.
-
Self-Validation/QC: The slow, dropwise addition of the aqueous phase serves as a self-validating check. If the solution becomes cloudy or precipitates, the system is not stable, and the ratio of co-solvents to the aqueous phase must be optimized (e.g., by increasing the co-solvent percentage or decreasing the final drug concentration).
-
3.3 Strategy 3: Cyclodextrin Complexation
Cyclodextrins are an advanced formulation tool for compounds that are highly insoluble and difficult to formulate with simple co-solvents.
-
FAQ: What are cyclodextrins and which type should I use for injections?
-
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like this compound, within their core, effectively shielding it from the aqueous environment and dramatically increasing its apparent water solubility[20][21]. For parenteral (injectable) formulations, native β-cyclodextrin is toxic and should be avoided[22][23]. Chemically modified versions such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are considered safe and are approved for use in parenteral drug products[21][24].
-
-
Table 3: Comparison of Parenterally-Safe Cyclodextrins
| Cyclodextrin | Key Features |
| HP-β-CD | Amorphous mixture, good complexing agent, well-established safety profile[22][23]. |
| SBE-β-CD | Negatively charged, can offer very high solubility enhancement, excellent safety profile. |
-
Experimental Protocol: Cyclodextrin Inclusion Complex
-
CD Dissolution: Prepare the aqueous vehicle (PBS or saline). Weigh and dissolve the required amount of HP-β-CD or SBE-β-CD (e.g., 20-40% w/v) in the vehicle. This may require gentle warming or stirring. Allow the solution to cool to room temperature.
-
Drug Addition: Add the this compound HCl powder directly to the cyclodextrin solution.
-
Complexation: Vigorously stir or sonicate the mixture for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. The solution should gradually clarify as the drug is encapsulated.
-
Final Preparation: Once fully dissolved, check the pH and adjust if necessary.
-
Self-Validation/QC: A successful complexation will result in a clear, stable solution. If undissolved drug remains, a higher concentration of cyclodextrin may be required, or the drug concentration may have exceeded the complexation capacity. The stability of the complex upon dilution can be checked as described in previous sections.
-
Part 4: Final Formulation & Quality Control
Regardless of the method used, the final formulation must be suitable for in vivo administration.
-
FAQ: How do I prepare my final this compound solution for injection?
-
Answer: Once you have a clear, stable solution, it must be rendered sterile. For small lab-scale volumes, filtration through a 0.22 µm sterile syringe filter is the standard method. Always visually inspect the final filtered solution for any particulates or signs of precipitation.
-
-
FAQ: My solution is clear initially but precipitates after a few hours. What should I do?
-
Answer: This indicates that you have created a supersaturated and unstable solution. The formulation is not viable for reliable in vivo experiments. You must return to the troubleshooting workflow to develop a more robust formulation, for instance by increasing the co-solvent or cyclodextrin concentration. As a rule, all parenteral formulations should be prepared fresh on the day of use to minimize the risk of precipitation or degradation.
-
References
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Puskás, I., et al. (1989). The Potential Use of Cyclodextrins in Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology. [Link]
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Loftsson, T., & Jarvinen, T. (2020). Cyclodextrins in Parenteral Formulations. Journal of Pharmaceutical Sciences. [Link]
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Ferreira, L., et al. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
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Brewster, M. E., & Bodor, N. (1989). The potential use of cyclodextrins in parenteral formulations. ResearchGate. [Link]
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Ferreira, L., et al. (2022). Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. ScienceDirect. [Link]
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He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Signal Transduction and Targeted Therapy. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 36687773, this compound, (R)-. PubChem. [Link]-
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Kumar, R., & Kumar, P. (2011). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. American-Eurasian Journal of Scientific Research. [Link]
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
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Singh, G., et al. (2017). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Microbial & Biochemical Technology. [Link]
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Traskem. (2023). Co-solvent: Significance and symbolism. Traskem. [Link]
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Slideshare. (2016). Methods of solubility enhancements. Slideshare. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4854, this compound. PubChem. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
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Morales, J., et al. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Polymers. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Wikipedia. Cosolvent. Wikipedia. [Link]
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Wikipedia. This compound. Wikipedia. [Link]
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Sharma, P., & Kumar, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Pandya, P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. [Link]
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Homayun, B., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
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Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Grimm, M., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. [Link]
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Chen, Y., et al. (2013). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate. [Link]
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Al-Hammami, M., & Fell, J. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
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Global Substance Registration System. This compound. gsrs.ncats.nih.gov. [Link]
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Traskem. (2024). PH adjustment: Significance and symbolism. Traskem. [Link]
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World Health Organization. (2019). Annex 4: Guidance on biopharmaceutics classification system-based biowaivers. WHO Technical Report Series. [Link]
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precisionFDA. This compound. precision.fda.gov. [Link]
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CompoundingToday.com. pH Adjusting Database. CompoundingToday.com. [Link]
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KEGG DRUG. This compound hydrochloride. KEGG. [Link]
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Technical Support Center: Piroheptine Stability in DMSO
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical information and best practices for the preparation, storage, and handling of Piroheptine dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the stability and integrity of their stock solutions, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound DMSO stock solutions?
For maximal long-term stability, this compound stock solutions in DMSO should be stored at -80°C .[1] This temperature minimizes the rate of chemical degradation and preserves the integrity of the compound for extended periods, generally exceeding six months.[1] For short-term or working stocks that will be used within a few weeks, storage at -20°C is an acceptable alternative.[1]
Q2: I'm storing my this compound stock at -20°C. How long can I expect it to remain stable?
While -80°C is recommended for long-term storage, -20°C is suitable for shorter durations. Based on general stability data for small molecules in DMSO, you can expect high purity (>95%) for up to one month at -20°C.[1] However, for storage periods extending to three months, some degradation (purity may drop to 85-95%) can be anticipated.[1] For experiments sensitive to precise concentrations, it is advisable to use stocks stored at -20°C within a month or to prepare fresh solutions.
Q3: What are the primary factors that can compromise the stability of my this compound stock solution?
The stability of compounds in DMSO is influenced by several environmental factors. The two most critical are:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] The presence of water can facilitate the hydrolysis of susceptible compounds, altering their chemical structure and reducing their effective concentration.[1] Using anhydrous DMSO is imperative.[1]
-
Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, it can be exposed to atmospheric moisture, which gets absorbed by the DMSO.[1] This process not only introduces water but can also promote the precipitation of the compound out of the solution, especially for compounds with borderline solubility.[1][4][5] It is a best practice to prepare single-use aliquots to minimize the number of freeze-thaw cycles for the main stock.[1]
Q4: How can I tell if my this compound stock has degraded or precipitated?
Visual inspection is the first step. Signs of instability can include:
-
Precipitation: The solution may appear cloudy or contain visible particulate matter, even after being brought to room temperature and vortexed. This is common for compounds that are difficult to bioassay because they precipitate from the DMSO solution.[4][5]
-
Color Change: While this compound solutions are typically colorless, any unexpected color change could indicate a chemical reaction or degradation.
If you observe inconsistent or weaker-than-expected results in your assays, it may be an indicator of stock solution degradation. In such cases, preparing a fresh stock solution from solid this compound is the most reliable course of action.[6]
Data Summary: General Stability of Small Molecules in DMSO
The following table provides general expectations for the stability of small molecules stored in DMSO at various temperatures. While compound-specific stability can vary, these guidelines offer a reliable starting point for most research applications.
| Storage Temperature | Duration | Expected Purity | Senior Scientist's Recommendation |
| -80°C | 6 Months | >95% | Recommended for long-term storage. Minimal degradation expected.[1] |
| -80°C | 12 Months | >90% | Generally acceptable for most research applications.[1] |
| -20°C | 1 Month | >95% | Suitable for short-term working stocks.[1] |
| -20°C | 3 Months | 85-95% | Potential for some degradation; purity should be verified for sensitive assays.[1] |
| 4°C | 1 Week | >90% | Not recommended for storage. Use for immediate experimental needs only.[1] |
| Room Temperature | 24 Hours | Variable | Significant degradation can occur. Avoid prolonged storage.[1] |
Experimental Workflow & Protocols
Protocol: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This compound has a molecular weight of 303.44 g/mol .[7]
Materials:
-
This compound powder (CAS: 16378-21-5)[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, you need to calculate the mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 303.44 g/mol x 1000 mg/g = 3.03 mg
-
-
Weighing:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh out 3.03 mg of this compound powder and add it to the vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely.
-
-
Mixing:
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes to ensure complete solubilization.[1]
-
-
Aliquoting for Storage:
-
To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile, light-protected tubes.[1] This is the most critical step for preserving the long-term integrity of your compound.
-
-
Storage:
Logical Workflow for Stock Solution Handling
This diagram outlines the decision-making process for preparing and managing your this compound stock solutions to ensure optimal stability and experimental success.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action |
| Inconsistent or reduced compound activity in assays. | 1. Compound degradation due to prolonged storage at -20°C. 2. Multiple freeze-thaw cycles of the main stock. 3. Water contamination in the DMSO stock. | 1. Prepare a fresh stock solution from solid this compound.[6] 2. Always aliquot new stock solutions to avoid repeated freeze-thaw cycles.[1] 3. Ensure the use of high-purity, anhydrous DMSO.[1] |
| Precipitate is visible in the vial after thawing. | 1. The compound has fallen out of solution due to freeze-thaw cycles. 2. The stock concentration is too high for stable solubility at low temperatures. 3. Water absorption by DMSO has reduced the compound's solubility. | 1. Gently warm the vial to 37°C and vortex thoroughly to attempt re-solubilization. 2. If precipitation persists, the stock may be compromised. It is safest to prepare a new, fresh stock. 3. Consider preparing stocks at a slightly lower concentration if solubility issues are recurrent.[4] |
| DMSO stock is frozen at room temperature. | Pure DMSO freezes at ~18.5°C. This is normal. | Warm the vial gently in a water bath or with your hand until it liquefies. This does not harm the solvent.[3] |
References
- Technical Support Center: SB 706504 DMSO Stock Solutions - Long-Term Stability. (n.d.). Benchchem.
- What is the best way of storing a DMSO in a research lab? (2018). Quora.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.
- How DMSO aliquot should be stored? (2023). ResearchGate.
- What is the best right way of storing DMSO in research lab? (2015). ResearchGate.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- This compound. (n.d.). PubChem.
- This compound, (R)-. (n.d.). PubChem.
- This compound. (n.d.). Wikipedia.
- Kozikowski, B., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
- This compound. (n.d.). GSRS.
- How long can a compound be stable in DMSO for? (2014). ResearchGate.
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- 8. This compound | C22H25N | CID 4854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Piroheptine Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Piroheptine in their experiments, encountering precipitation in cell culture media can be a significant hurdle, leading to inconsistent results and compromised cell health. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address this common issue, ensuring the successful application of this compound in your research. As Senior Application Scientists, we have designed this guide to not only offer solutions but also to explain the underlying physicochemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a carbotricyclic compound that functions as an antiparkinsonian drug and a muscarinic antagonist.[1] It is often used in its hydrochloride salt form, this compound HCl, which acts as an anticholinergic agent by inhibiting dopamine uptake.[2] In cell culture, it is utilized to investigate its effects on various cellular pathways, including those involved in neurological disorders.
Q2: Why does this compound precipitate in my cell culture medium?
This compound, particularly in its base form, is a lipophilic molecule with limited aqueous solubility. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and proteins.[3][4] When a concentrated this compound solution is added, it can exceed its solubility limit in the media, causing it to precipitate out of solution. This is a common issue with hydrophobic compounds.[5]
Several factors can contribute to this precipitation:
-
pH: The pH of the cell culture medium (typically ~7.4) can affect the ionization state and solubility of this compound.
-
Temperature: Changes in temperature, such as moving media from cold storage to an incubator, can decrease the solubility of some compounds.[3][4]
-
High Concentration: Adding too high a concentration of this compound can easily surpass its solubility threshold.
-
Interactions with Media Components: this compound may interact with proteins or salts in the medium, leading to the formation of insoluble complexes.[6]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Q4: What is the maximum final concentration of the organic solvent that is safe for my cells?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent (e.g., DMSO or ethanol) in the cell culture medium should be kept as low as possible. A general guideline is to keep the final concentration below 0.5% (v/v), and ideally at or below 0.1% (v/v).[5] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting & Optimization
If you are experiencing this compound precipitation, the following troubleshooting guide provides a systematic approach to identify and resolve the issue.
Step 1: Optimizing the Stock Solution
The first step is to ensure that your this compound is fully dissolved in the stock solution before adding it to the cell culture medium.
Protocol for Preparing an Optimized this compound Stock Solution:
-
Solvent Selection: Start with a high-purity, anhydrous grade of DMSO or ethanol.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). A higher stock concentration allows for a smaller volume to be added to the media, minimizing the final solvent concentration.
-
Dissolution:
-
Add the appropriate amount of this compound HCl powder to your chosen solvent.
-
Vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Step 2: Modifying the Addition to Cell Culture Media
The way you introduce the this compound stock solution to your media can significantly impact its solubility.
Workflow for Adding this compound to Media:
Caption: Workflow for adding this compound stock to media.
Step 3: Solubility Testing in Your Specific Medium
If precipitation persists, a systematic solubility test can help determine the maximum soluble concentration of this compound in your specific cell culture medium.
Experimental Protocol for Solubility Testing:
-
Prepare Serial Dilutions: Prepare a series of this compound concentrations in your cell culture medium. It is recommended to test a range above and below your desired final concentration.
-
Incubation: Incubate the prepared media under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).
-
Visual Inspection: At each time point, visually inspect the media for any signs of precipitation or turbidity.
-
Microscopic Examination: A more sensitive method is to examine a sample of the medium under a microscope. Precipitates will often appear as small, crystalline structures.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Table 1: Example Solubility Test Results
| This compound Concentration (µM) | Visual Appearance (24h) | Microscopic Examination (24h) |
| 1 | Clear | No Crystals |
| 5 | Clear | No Crystals |
| 10 | Clear | No Crystals |
| 20 | Slightly Hazy | Fine Crystals Observed |
| 50 | Turbid | Heavy Precipitation |
Advanced Troubleshooting Strategies
If the above steps do not resolve the precipitation, consider these advanced strategies:
-
pH Adjustment of Media: While most cell culture media are buffered, a slight decrease in pH might improve the solubility of this compound HCl. This should be done with extreme caution as it can affect cell viability. The stability of the related compound, Cyproheptadine HCl, is enhanced at a more acidic pH (3.5-4.5), but this is not a physiological range for most cell cultures.[8][9]
-
Use of a Different Salt Form: If you are not using the hydrochloride salt of this compound, switching to this compound HCl may improve aqueous solubility.
-
Serum Concentration: If you are using a serum-containing medium, interactions between this compound and serum proteins could be a factor.[6] Try adding this compound to serum-free media first, and then adding the serum. Alternatively, perform a solubility test with varying serum concentrations.
Decision-Making Flowchart for Troubleshooting
Sources
- 1. This compound | C22H25N | CID 4854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound HCl | TargetMol [targetmol.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Piroheptine Neuroprotection Assays
Welcome to the Technical Support Center for Piroheptine neuroprotection assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining consistent and reliable data when evaluating the neuroprotective potential of this compound. As a compound with a history in the management of Parkinson's disease, its anticholinergic and dopamine uptake inhibitory properties present unique challenges and considerations in modern in vitro neuroprotection studies.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Understanding this compound in the Context of Neuroprotection Assays
This compound's established pharmacological profile as an anticholinergic agent and a dopamine uptake inhibitor suggests potential mechanisms for neuroprotection, particularly in models of dopaminergic neurodegeneration.[1] However, these very properties can also introduce variability in cell-based assays. This section will delve into foundational knowledge critical for designing and troubleshooting your experiments.
FAQ 1: What is the proposed neuroprotective mechanism of this compound, and how does this influence assay design?
This compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in animal models.[1] This effect is attributed to its ability to inhibit dopamine uptake, thereby reducing the intracellular accumulation of the toxic metabolite MPP+, and its anticholinergic properties which may counteract excitotoxicity.
Implications for Assay Design:
-
Cell Model Selection: Utilize relevant neuronal cell lines (e.g., SH-SY5Y, PC12) or primary dopaminergic neurons that express the dopamine transporter (DAT).
-
Neurotoxin Choice: Employ neurotoxins that mimic aspects of Parkinson's disease pathology, such as MPTP/MPP+, 6-hydroxydopamine (6-OHDA), or rotenone.
-
Endpoint Assays: Select assays that measure key pathological events, including mitochondrial dysfunction, oxidative stress, and apoptosis.
Section 2: Troubleshooting Cell Culture and this compound Treatment
Consistent and healthy neuronal cultures are the bedrock of reliable neuroprotection data. Any variability in cell health or the application of this compound can lead to inconsistent results.
dot
Caption: Workflow for a typical this compound neuroprotection experiment.
FAQ 5: My MTT assay results are inconsistent. Could this compound be interfering with the assay?
The MTT assay measures cell viability by assessing mitochondrial reductase activity. [3]It is possible for compounds to interfere with this assay. [4][5][6] Potential for Interference:
-
Direct Reduction of MTT: If this compound has reducing properties, it could directly convert MTT to formazan, leading to a false positive signal for cell viability. To test for this, include a control well with media, MTT reagent, and this compound (without cells). [7]* Mitochondrial Effects: As this compound's mechanism may involve cellular energetics, it could potentially alter mitochondrial activity, which would directly impact the MTT assay readout. [4] Troubleshooting Steps:
-
Run a Cell-Free Control: As mentioned, incubate this compound with MTT in cell-free media to check for direct reduction.
-
Use an Alternative Viability Assay: If interference is suspected, use a different viability assay that relies on a different principle, such as the LDH assay (measures membrane integrity) or a resazurin-based assay. [3]3. Optimize Incubation Times: Ensure that the incubation time with MTT is optimized for your cell type and is kept consistent across experiments.
Step-by-Step Protocol: MTT Assay
-
Plate neuronal cells at the desired density in a 96-well plate and allow them to adhere.
-
Treat cells with the neurotoxin and/or this compound for the desired duration.
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength between 540 and 570 nm.
FAQ 6: I am not observing a protective effect with this compound in my LDH assay, but I see some protection with other methods. Why?
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity, which is a late-stage event in cell death. [3]
-
Timing of the Assay: this compound might be delaying the progression of cell death rather than completely preventing it. If you are measuring LDH release at an early time point, you may not see a significant effect. Consider performing a time-course experiment to determine the optimal endpoint.
-
Mechanism of Cell Death: If the neurotoxin induces apoptosis, significant LDH release may not occur until secondary necrosis. This compound might be effective against early apoptotic events that are not captured by the LDH assay.
Step-by-Step Protocol: LDH Assay
-
Plate and treat cells as in the MTT assay.
-
At the end of the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
In a separate 96-well plate, add the supernatant samples.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution.
-
Read the absorbance at the recommended wavelength (typically 490 nm).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
FAQ 7: My caspase-3/7 activity assay shows variable results. What should I check?
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Inconsistent results in this assay can stem from several factors.
-
Timing is Critical: Caspase activation is a transient event. You need to perform the assay at the peak of caspase activity, which should be determined through a time-course experiment.
-
Cell Lysis Efficiency: Incomplete cell lysis will result in an underestimation of caspase activity. Ensure your lysis buffer is effective and that you are following the protocol for cell lysis correctly.
-
Protein Concentration: Normalize the caspase activity to the total protein concentration in each sample to account for any differences in cell number.
| Assay | Principle | Common Pitfalls |
| MTT | Mitochondrial reductase activity | Compound interference, changes in mitochondrial activity |
| LDH | Release of cytosolic enzyme upon membrane damage | Late-stage cell death marker, timing is crucial |
| Caspase-3/7 | Activity of executioner caspases in apoptosis | Transient signal, requires precise timing and efficient cell lysis |
Section 4: Data Interpretation and Validation
Obtaining consistent data is only half the battle; correctly interpreting and validating your findings is equally important.
FAQ 8: How do I differentiate between a true neuroprotective effect and an artifact of the assay?
-
Use Multiple Assays: As highlighted, relying on a single assay can be misleading. Use at least two assays that measure different aspects of cell health and death (e.g., one metabolic assay like MTT and one cytotoxicity assay like LDH) to confirm your findings.
-
Dose-Response Curve: A true neuroprotective effect should ideally show a dose-dependent response. Test a range of this compound concentrations to establish a dose-response curve.
-
Appropriate Controls: Always include positive and negative controls in your experiments. A known neuroprotective compound can serve as a positive control, while a vehicle-only treatment serves as a negative control.
FAQ 9: The neuroprotective effect of this compound seems to vary between different neuronal cell models. Is this expected?
Yes, this is not unexpected. Different neuronal cell lines and primary neurons can have varying expression levels of drug targets (like the dopamine transporter) and different sensitivities to neurotoxins. It is crucial to characterize your chosen cell model and understand its relevance to the neuroprotective mechanism you are investigating.
References
-
Nagai Y, et al. (1986). Suppression of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mouse brain by this compound and trihexyphenidyl. Journal of Neurochemistry, 47(3), 967-70. [Link]
- Deshpande, P., et al. (2016). A simplified method for cryopreservation of primary neurons for applications in neurosciences. Journal of Neuroscience Methods, 270, 70-78.
-
Yoshioka M, et al. (1972). Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions. Arzneimittelforschung, 22(6), 953-61. [Link]
- Longo, F. M., & Massa, S. M. (2013). Small-molecule modulation of neurotrophin signaling: a new paradigm for the treatment of neurological disease. Current opinion in neurobiology, 23(5), 762-769.
- Deckers, C. L., et al. (2000).
-
Wang, X., et al. (2012). A potent apoptotic drug can interfere with MTT assay for cytotoxicity. ResearchGate. [Link]
-
Plouffe, B., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One, 16(3), e0248139. [Link]
-
Kim, J. H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. [Link]
- Gauthier, M. A., & Klok, H. A. (2008). High-throughput screening of drug-delivery systems.
-
Oliveira, C. S., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. [Link]
-
Elmaci, I., & Altinoz, M. A. (2022). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
- Green, A. R. (2002). Why do neuroprotective drugs that are so promising in animals fail in the clinic? An industry perspective. British journal of pharmacology, 137(8), 1167-1172.
-
Fernández-López, A., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. [Link]
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Perrone, S., et al. (2022). Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury. MDPI. [Link]
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Grela, E., et al. (2018). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC. [Link]
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Chen, Y., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. MDPI. [Link]
- Cookson, M. R., et al. (2001). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.17.
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Kandar, R., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
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Li, J., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. MDPI. [Link]
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Li, X., et al. (2023). Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy. Physiological Research. [Link]
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Tirri, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]
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Wang, J., et al. (2021). Kaempferol Ameliorates Oxygen-Glucose Deprivation/Reoxygenation-Induced Neuronal Ferroptosis by Activating Nrf2/SLC7A11/GPX4 Axis. Oxidative Medicine and Cellular Longevity. [Link]
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Kim, M. S., et al. (2021). Cyproheptadine Regulates Pyramidal Neuron Excitability in Mouse Medial Prefrontal Cortex. Frontiers in Pharmacology. [Link]
- Tatrai, P., et al. (2019). A Systematic In Vitro Investigation of the Inhibitor Preincubation Effect on Multiple Classes of Clinically Relevant Transporters. Drug Metabolism and Disposition, 47(7), 723-733.
- Choveau, T., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998-1008.
- WO2016091350A1 - Process for improving the solubility of cell culture media - Google P
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Monteiro, G. A., et al. (2021). Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. MDPI. [Link]
- Lu, F., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology progress, 31(4), 1036-1043.
Sources
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- 2. Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Optimizing Piroheptine dosage for maximal efficacy and minimal side effects
Welcome to the technical support center for Piroheptine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal efficacy while ensuring minimal side effects in pre-clinical research settings. Given that publicly available data on this compound is limited, we will draw upon established pharmacological principles and data from structurally similar compounds, such as Cyproheptadine, to inform best practices. It is imperative that researchers conduct their own dose-response studies to determine the optimal concentration range for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is classified as an antiparkinsonian agent and a muscarinic antagonist.[1] Its chemical structure is 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine.[1][2] While detailed mechanistic studies are not widely published, its classification suggests it may act by blocking muscarinic acetylcholine receptors, a common target for antiparkinsonian drugs.
Q2: What are the key physicochemical properties of this compound to consider for experimental design?
Key properties include its molecular formula, C22H25N, and molecular weight of 303.4 g/mol .[1][3] Understanding the solubility and stability of this compound in your chosen vehicle is critical for accurate dosing.[4] It is recommended to perform solubility tests in common vehicles (e.g., DMSO, ethanol, saline) to determine the optimal solvent and concentration for stock solutions.
Q3: Due to limited data on this compound, what can be inferred from structurally similar compounds like Cyproheptadine?
Cyproheptadine is a first-generation antihistamine with anticholinergic, antiserotonergic, and local anesthetic properties.[5][6] It is a potent H1 receptor antagonist and also a strong antagonist of 5-HT2 receptors.[5][6] Given the structural similarities, it is plausible that this compound may share some of these activities. However, this must be experimentally verified. The pharmacokinetic profile of Cyproheptadine, which is well-absorbed orally with a half-life of approximately 8 hours, can provide a starting point for designing in vivo studies with this compound, but species-specific differences must be considered.[5][7]
Q4: What are the general principles for designing a dose-response study?
A dose-response experiment aims to determine the relationship between the concentration of a drug and its effect.[8] Key parameters to determine are the EC50 (or IC50 for inhibition), the concentration at which 50% of the maximal effect is observed, and the maximal effect (Emax).[8][9] A typical dose-response curve is sigmoidal.[8] It is crucial to select a range of concentrations that span from no effect to a maximal effect to accurately fit the curve.[10]
Troubleshooting Guide: In Vitro Dose-Response Assays
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Uneven drug distribution | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.[11]- Avoid using the outer wells of the plate or fill them with a buffer.- Mix the plate gently after adding the compound. |
| No observable dose-response (flat curve) | - this compound is inactive in the chosen assay.- The concentration range is too low.- The compound has precipitated out of solution.- Incorrect assay endpoint or timing. | - Verify the compound's activity in a positive control assay if available.- Test a wider and higher range of concentrations.- Visually inspect the wells for precipitation. Check the solubility of this compound in your assay medium.- Optimize the assay duration and the endpoint measurement.[12] |
| High background signal | - Autofluorescence of the compound or media components.- Insufficient blocking in immunoassays.- Cell health issues. | - Measure the fluorescence of the compound alone at the assay wavelength.[13]- Optimize blocking buffer and incubation times.[14]- Ensure cells are healthy and at the appropriate confluency.[14] |
| Unexpected cytotoxicity | - Off-target effects of this compound.- Vehicle (e.g., DMSO) toxicity at high concentrations.- Contamination. | - Perform a cell viability assay in parallel with your functional assay.- Keep the final vehicle concentration constant and low across all wells.- Regularly test cell cultures for mycoplasma contamination.[11] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Curve for this compound
This protocol outlines the steps to determine the potency (EC50/IC50) of this compound in a cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line and culture medium
-
96-well microplates (clear, black, or white depending on the assay readout)[11]
-
Assay-specific reagents (e.g., for measuring cell viability, receptor activation, etc.)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][15]
-
Compound Dilution: Prepare a serial dilution of this compound in assay medium. A common starting point is a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Remove the culture medium from the cells and add the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration based on the assay mechanism.
-
Assay Readout: Perform the assay according to the manufacturer's instructions (e.g., add MTT reagent for viability, or a substrate for an enzymatic reaction).
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis:
Protocol 2: Preliminary In Vivo Dose-Range Finding Study
This protocol is a guide for an initial in vivo study to identify a tolerated dose range for this compound in a rodent model.
Materials:
-
This compound formulation for in vivo administration
-
Rodent model (e.g., mice or rats)
-
Appropriate vehicle for this compound
-
Dosing equipment (e.g., gavage needles, syringes)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study.
-
Dose Selection: Based on in vitro potency and any available literature on similar compounds, select a starting dose. A common approach is to start with a dose that is a fraction of the in vitro EC50, considering potential differences in exposure.[16] Select a range of doses (e.g., 3-5 doses, logarithmically spaced).
-
Dosing: Administer a single dose of this compound or vehicle to small groups of animals (n=3-5 per group).
-
Observation: Closely monitor the animals for any signs of toxicity or adverse effects at regular intervals (e.g., 1, 2, 4, 24, and 48 hours post-dose). Record observations such as changes in activity, posture, and grooming.
-
Endpoint Measurement: At the end of the observation period, collect blood samples for pharmacokinetic analysis if possible.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant adverse effects. This information will guide dose selection for subsequent efficacy studies.[16]
Visualizations
Experimental Workflow for In Vitro Dose Optimization
Caption: Workflow for in vitro dose-response determination of this compound.
Decision Tree for Troubleshooting In Vivo Studies
Sources
- 1. This compound | C22H25N | CID 4854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, (R)- | C22H25N | CID 36687773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]
- 5. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 6. Cyproheptadine [medbox.iiab.me]
- 7. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
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- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
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- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 13. bitesizebio.com [bitesizebio.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Piroheptine
Welcome to the technical support center for researchers working with Piroheptine. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting strategies for a common and critical challenge: the poor oral bioavailability of this compound observed in animal studies. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind these experimental challenges, empowering you to make informed decisions to advance your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions regarding why this compound often exhibits low oral bioavailability.
Q1: What are the likely causes of this compound's poor oral bioavailability?
A1: Based on its chemical structure, this compound (C₂₂H₂₅N) is a lipophilic, carbotricyclic compound.[1][2] While direct public data on its aqueous solubility and permeability is scarce, its structural analogues and high lipophilicity suggest it likely falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4]
The primary bottlenecks for its oral bioavailability are likely a combination of:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have very low solubility in the aqueous environment of the gastrointestinal (GI) tract. This leads to a low dissolution rate, meaning the drug cannot dissolve fast enough to be absorbed effectively as it transits through the intestines.[5][6][7] This is often the rate-limiting step for absorption.[8]
-
Extensive First-Pass Metabolism: The liver is the primary site of drug metabolism.[9] After absorption from the gut, blood flows directly to the liver via the portal vein. Here, drugs can be extensively metabolized by enzymes (like the Cytochrome P450 family) before they ever reach systemic circulation.[9] While specific metabolic pathways for this compound are not well-documented, its structural relative, Cyproheptadine, undergoes significant metabolism, including demethylation and epoxidation.[10][11] It is highly probable that this compound is also a substrate for extensive hepatic first-pass metabolism, significantly reducing the amount of active drug that reaches the bloodstream.
-
Potential for Efflux Transporter Activity: Efflux transporters, such as P-glycoprotein (P-gp), are proteins in the intestinal wall that actively pump drugs back into the GI lumen, preventing their absorption. Many lipophilic compounds are substrates for these transporters. If this compound is a P-gp substrate, this would further limit its net absorption even if it has good passive permeability.
Q2: How can I systematically determine if solubility, permeability, or metabolism is the primary barrier in my animal model?
A2: A logical, stepwise approach is crucial. You need to dissect the absorption, distribution, metabolism, and excretion (ADME) process.
dot graph LogicalFlow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Define Nodes Start [label="Start: Poor Oral BA Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolubilityCheck [label="Is Solubility the Issue?\n(Formulation Approach)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PermeabilityCheck [label="Is Permeability the Issue?\n(In Vitro/In Situ Models)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; MetabolismCheck [label="Is Metabolism the Issue?\n(IV vs. Oral Dosing)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; SolubilityYes [label="Primary Barrier:\nPoor Solubility/Dissolution", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PermeabilityYes [label="Primary Barrier:\nLow Permeability/Efflux", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; MetabolismYes [label="Primary Barrier:\nHigh First-Pass Metabolism", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ComplexIssue [label="Complex Issue:\nMultiple Barriers Identified", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define Edges Start -> SolubilityCheck [label="Step 1"]; SolubilityCheck -> PermeabilityCheck [label="If solubility-enhancing\nformulation fails to improve BA"]; SolubilityCheck -> SolubilityYes [label="If formulation\nsignificantly improves BA"]; PermeabilityCheck -> MetabolismCheck [label="If Caco-2 shows\nhigh permeability"]; PermeabilityCheck -> PermeabilityYes [label="If Caco-2 shows low\npermeability or high efflux"]; MetabolismCheck -> MetabolismYes [label="If Absolute BA (F%) is low\ndespite good formulation\nand permeability"]; {SolubilityYes, PermeabilityYes, MetabolismYes} -> ComplexIssue [style=dashed]; } dot Caption: Decision tree for troubleshooting poor oral bioavailability.
-
Test the Solubility Hypothesis: The most straightforward first step is to use a "brute force" solubilization approach for your next oral PK study. Formulate this compound in a vehicle known to maximize solubility, such as a self-emulsifying drug delivery system (SEDDS) or a solution with co-solvents (e.g., PEG 400, DMSO).[3][12] If you see a dramatic increase in bioavailability (AUC) compared to a simple suspension, you have strong evidence that solubility/dissolution is a major rate-limiting factor.
-
Assess Permeability: Use an in vitro model like the Caco-2 permeability assay.[13] This assay uses a monolayer of human intestinal cells to predict drug absorption.[14] It can tell you if this compound has high or low passive permeability and, importantly, if it is a substrate for efflux pumps like P-gp. An efflux ratio greater than 2 is a strong indicator of active efflux.[13][15]
-
Quantify First-Pass Metabolism: This requires an intravenous (IV) dose administration in the same animal model. By comparing the Area Under the Curve (AUC) from the oral dose (AUC_oral) with the AUC from the IV dose (AUC_IV), you can calculate the absolute bioavailability (F%).
-
Formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
If you've already addressed solubility issues with an optimized formulation and your permeability data looks good, a low F% (e.g., <20%) strongly points to extensive first-pass metabolism as the primary culprit.
-
Section 2: Troubleshooting Guides & Protocols
This section provides actionable strategies and detailed protocols to overcome the specific barriers identified in Section 1.
Guide 1: Addressing Poor Aqueous Solubility
Q: My standard suspension formulation of this compound yields almost undetectable plasma levels. How can I create a better formulation for preclinical studies?
A: You need a formulation that keeps the drug in a dissolved state within the GI tract. For preclinical work, a Self-Microemulsifying Drug Delivery System (SMEDDS) is an excellent and widely-used strategy.[6][16] SMEDDS are isotropic mixtures of oil, a surfactant, and a co-solvent that spontaneously form a fine oil-in-water microemulsion (droplet size <50 nm) when they encounter GI fluids.[16][17] This presents the drug in a solubilized form with a large surface area, maximizing the potential for absorption.[18]
Objective: To prepare and evaluate a liquid SMEDDS formulation to enhance the oral absorption of this compound in a rodent model.
Materials:
-
This compound powder
-
Oil phase: Capryol™ 90 (Caprylic/Capric Glycerides)
-
Surfactant: Kolliphor® EL (PEG-35 Castor Oil) or Tween® 80
-
Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether) or PEG 400
-
Glass vials, magnetic stirrer, vortex mixer.
Methodology:
-
Solubility Screening (Excipient Selection):
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
Add an excess amount of this compound to 1 mL of each excipient in a glass vial.
-
Vortex and then shake at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.
-
Causality: Select the excipients that show the highest solubility for this compound. This is a critical first step for creating a stable formulation with high drug loading.[18]
-
-
Formulation Preparation:
-
Based on solubility data, prepare various ratios of Oil:Surfactant:Co-solvent (S/CoS). A good starting point is a 2:1 ratio for S/CoS.
-
Example Formulation (by weight):
-
Capryol 90: 30%
-
Kolliphor EL: 45%
-
Transcutol HP: 25%
-
-
Weigh and combine the oil, surfactant, and co-solvent in a glass vial. Mix thoroughly with a vortex mixer until a clear, homogenous liquid is formed.
-
Add the pre-weighed this compound to the excipient mixture to achieve the desired final concentration (e.g., 20 mg/mL).
-
Gently warm (to ~40°C) and stir with a magnetic stirrer until the drug is completely dissolved.
-
-
Self-Emulsification Assessment (Quality Control):
-
Add 100 µL of the prepared SMEDDS formulation to 100 mL of distilled water in a glass beaker with gentle stirring, simulating GI conditions.
-
Visually observe the emulsification process. A good SMEDDS will disperse rapidly (< 1 minute) and form a clear or slightly bluish, transparent microemulsion.[18]
-
Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. An ideal SMEDDS will have a droplet size < 100 nm and a PDI < 0.3.
-
-
Animal Dosing:
-
Administer the prepared liquid SMEDDS formulation directly via oral gavage to the test animals. Ensure the dose volume is appropriate for the animal species (e.g., 5-10 mL/kg for rats).
-
dot graph SMEDDS_Workflow { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Define Nodes A [label="Step 1: Solubility Screening\n(Oil, Surfactant, Co-solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 2: Formulate Ratios\n(e.g., 30:45:25)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Step 3: Dissolve this compound\n(Target Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Step 4: QC Check\n(Dispersion & Droplet Size)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Step 5: Oral Gavage\n(Animal PK Study)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges A -> B [label="Select best\nexcipients"]; B -> C [label="Create blank\nformulation"]; C -> D [label="Final product"]; D -> E [label="If QC passes"]; } dot Caption: Workflow for preparing a preclinical SMEDDS formulation.
Guide 2: Overcoming Low Intestinal Permeability
Q: Even with a solubilizing formulation, the bioavailability of this compound is lower than expected. Could it be an efflux issue, and how do I test for this?
A: Yes, this is a classic sign that this compound may be a substrate for an efflux transporter like P-glycoprotein (P-gp). The Caco-2 permeability assay is the industry-standard in vitro tool to investigate this.[13][14] The assay measures bidirectional transport (apical-to-basolateral and basolateral-to-apical) across a Caco-2 cell monolayer.
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its efflux ratio (ER) to identify if it is a substrate of P-gp.
Materials:
-
Caco-2 cells seeded on Transwell® inserts (e.g., 24-well plates) and cultured for 21 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound test solution (e.g., 10 µM in transport buffer).
-
P-gp inhibitor: Verapamil or Elacridar.[15]
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).
-
LC-MS/MS for sample analysis.
Methodology:
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should be >250 Ω·cm² to ensure tight junctions have formed.[19]
-
Alternatively, perform a Lucifer Yellow rejection test to confirm monolayer integrity.
-
-
Transport Experiment (Bidirectional):
-
A-to-B Transport (Absorption):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the this compound test solution to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
-
B-to-A Transport (Efflux):
-
Add the this compound test solution to the basolateral (B) side (donor compartment).
-
Add fresh transport buffer to the apical (A) side (receiver compartment).
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both donor and receiver compartments for LC-MS/MS analysis.
-
-
P-gp Inhibition Arm:
-
Repeat the bidirectional transport experiment (Step 2), but pre-incubate the cells with a P-gp inhibitor (e.g., 100 µM Verapamil) on both sides of the monolayer for 30 minutes before adding the this compound solution.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[19]
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B) [13]
-
-
Interpretation of Results:
| Parameter | Result | Interpretation |
| Papp (A-to-B) | < 1 x 10⁻⁶ cm/s | Low Permeability |
| 1-10 x 10⁻⁶ cm/s | Moderate Permeability | |
| > 10 x 10⁻⁶ cm/s | High Permeability[19] | |
| Efflux Ratio (ER) | > 2.0 | This compound is likely a substrate for an efflux transporter.[15] |
| ER with Inhibitor | Reduces to ~1.0 | Confirms that the efflux is mediated by the inhibited transporter (e.g., P-gp).[19] |
If this compound is identified as a P-gp substrate, formulation strategies can be designed to include P-gp inhibitors (though this is complex for clinical development) or excipients that are known to inhibit P-gp, such as Tween® 80 or Kolliphor® EL, which are common components of SMEDDS.[20]
Section 3: Data Interpretation & Next Steps
Hypothetical Pharmacokinetic Outcomes
The table below summarizes potential outcomes from different formulation strategies in a rat model, illustrating how to interpret the data to guide your next steps.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute BA (F%) | Likely Conclusion |
| Aqueous Suspension | 15 | 2.0 | 60 | < 2% | Poor solubility is severely limiting absorption. |
| Micronized Suspension | 45 | 1.5 | 180 | ~5% | Particle size reduction helps, but dissolution is still a major barrier. |
| SMEDDS Formulation | 250 | 1.0 | 1500 | ~40% | Solubilization was the primary barrier. BA is now reasonable. |
| SMEDDS (vs. IV Dose) | 250 | 1.0 | 1500 | 40% (vs. IV AUC of 3750) | Even with optimal absorption, ~60% of the drug is lost, likely to first-pass metabolism. |
This systematic approach, moving from simple suspensions to advanced formulations and comparing with IV data, provides a clear, evidence-based path to understanding and overcoming the bioavailability challenges of compounds like this compound.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]
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Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. IntechOpen. Available at: [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. Available at: [Link]
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Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. Available at: [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). PubMed Central. Available at: [Link]
-
SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Preclinical formulations: insight, strategies, and practical considerations. R Discovery. Available at: [Link]
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This compound | C22H25N | CID 4854. PubChem - NIH. Available at: [Link]
-
ADME Caco-2 Permeability Assay. BioDuro. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. ResearchGate. Available at: [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. Request PDF - ResearchGate. Available at: [Link]
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Caco-2 Permeability Assay. Evotec. Available at: [Link]
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Pharmacokinetics of cyproheptadine and its metabolites in rats. PubMed. Available at: [Link]
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Hepatic Metabolism and its Influence on Pharmacokinetics. Longdom Publishing. Available at: [Link]
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Piroheptine In Vivo Experiments: Technical Support Center for Managing Vehicle Effects
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing Piroheptine in in vivo experimental models. This guide is designed to provide expert advice, troubleshooting protocols, and foundational knowledge to ensure the integrity and reproducibility of your research. Given that this compound is a compound with limited recent public data on formulation, a rigorous, first-principles approach to vehicle selection and management is critical.
This document will help you navigate the complexities of vehicle selection, mitigate confounding effects, and troubleshoot common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers have when designing in vivo experiments with compounds like this compound.
Q1: What is this compound and what are its likely properties relevant to vehicle selection?
This compound is documented as an antiparkinson agent with anticholinergic properties.[1] Its chemical structure, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine, suggests it is a lipophilic (fat-soluble) molecule. For researchers, this is a critical piece of information: this compound will likely have low aqueous solubility.[2] This necessitates the use of organic co-solvents or specialized suspension vehicles for systemic administration in animal models, rather than simple saline or phosphate-buffered saline (PBS).
Q2: Why is a vehicle-only control group absolutely essential in my this compound experiments?
A vehicle-only control group is the cornerstone of a scientifically valid study.[3][4][5] This group receives the exact same formulation (the "vehicle"), administered via the same route and volume as the this compound-treated group, but without the active compound. Its purpose is to isolate the effects of the drug from the effects of the vehicle and the experimental procedure itself.[6]
Many vehicles are not biologically inert.[7][8] For instance, solvents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG-400), and Propylene Glycol (PG) can have their own physiological and behavioral effects, including neuromotor toxicity.[7] Without a vehicle control, it is impossible to determine if an observed outcome is due to this compound or the delivery medium, rendering the results uninterpretable.[4][5]
Q3: What are common candidate vehicles for a lipophilic CNS-active compound like this compound?
Selecting the right vehicle is a balance between solubilizing the compound and minimizing intrinsic biological effects.[2][7] For a compound like this compound, a tiered approach starting with the most benign options is recommended.
| Vehicle Component | Class | Common Concentration | Pros | Cons & Confounding Effects |
| Saline (0.9% NaCl) | Aqueous Buffer | N/A | Isotonic, generally inert. | Unlikely to dissolve this compound on its own. |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5% - 1.0% (w/v) in water | Good for creating stable suspensions; generally low toxicity.[7] | Does not solubilize; requires fine particle size. May increase viscosity. |
| Tween 80 / Polysorbate 80 | Surfactant | 0.1% - 5% | Improves wetting and stability of suspensions. | Can have its own biological effects; may impact the blood-brain barrier. |
| Polyethylene Glycol (PEG-400) | Co-solvent | 10% - 60% in saline/water | Good solubilizing power for many compounds. | Can cause neuromotor toxicity, especially at higher concentrations.[7] Osmotic effects (diarrhea). |
| Propylene Glycol (PG) | Co-solvent | 10% - 50% in saline/water | Good solubilizing power. | Associated with neuromotor toxicity and can cause hemolysis at high concentrations.[7] |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 1% - 10% (final conc.) | Excellent solubilizing power. | High potential for confounding effects. Known to cause significant motor impairment, inflammation, and can carry other molecules across membranes.[7] Use should be minimized. |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | 20% - 40% in water | Can significantly increase aqueous solubility of lipophilic drugs.[9] | Can have nephrotoxic potential at high doses. May alter drug pharmacokinetics.[9] |
Recommendation: Start with a suspension-based vehicle (e.g., 0.5% CMC with 0.1% Tween 80 in saline). If solubility is insufficient, cautiously introduce co-solvents like PEG-400 or PG at the lowest effective concentration. Reserve DMSO as a last resort.
Q4: How should I structure a vehicle tolerability study before starting my main experiment?
A pilot tolerability study is a crucial step to validate your chosen vehicle. This small-scale experiment ensures the vehicle is well-tolerated by the animals and does not produce baseline effects that would interfere with your primary endpoints.
Protocol: Vehicle Tolerability Assessment
-
Animal Allocation: Assign a small group of animals (n=3-5) to receive the vehicle. These animals should match the species, strain, sex, and age of your planned experimental subjects.
-
Administration: Administer the vehicle at the exact volume and by the same route (e.g., intraperitoneal, oral gavage) planned for the main study.
-
Monitoring Period: Observe the animals closely for at least 48-72 hours, and up to the duration of your planned drug effect measurement.
-
Key Parameters to Monitor:
-
General Health: Note any changes in posture, grooming, or signs of distress (piloerection, lethargy).
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Body Weight: Record daily body weight. Weight loss is a sensitive indicator of poor tolerability.
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Behavioral Baselines: If your this compound study involves behavioral tests (e.g., rotarod, open field), run these animals through the tests to ensure the vehicle does not impact performance. A study specifically found that vehicles like DMSO, PG, and PEG-400 can significantly impair motor performance on the rotarod test.[7]
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Clinical Signs: Check for signs of injection site irritation, changes in fecal/urine output, or abnormal vocalization.
-
-
Decision Point: If you observe any significant changes compared to a naive (no injection) control group, the vehicle is not suitable and must be reformulated.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My this compound formulation is unstable (precipitating out of solution/suspension).
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Causality: This occurs when the solubility limit of this compound in the vehicle is exceeded or when the suspension is not physically stable. This is a critical issue as it leads to inaccurate dosing.
-
Solutions:
-
Improve Suspension Stability: If using a suspension (e.g., with CMC), ensure the this compound has been milled to a fine, uniform particle size. Increase the viscosity by slightly increasing the CMC concentration (e.g., from 0.5% to 1.0%). Always vortex the suspension thoroughly immediately before each administration.
-
Increase Solubilizing Power: If using a co-solvent system, you may need to increase the percentage of the organic solvent (e.g., increase PEG-400 from 20% to 30%). Do this incrementally and always re-run a tolerability test.
-
Adjust pH: this compound, as a pyrrolidine derivative, is likely a weak base. Its solubility may be pH-dependent. Attempting to adjust the pH of the vehicle towards a more acidic range could improve solubility. However, ensure the final pH is physiologically compatible with the route of administration.
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Try a Different Vehicle Class: If co-solvents are failing, consider a formulation with a complexing agent like Hydroxypropyl-beta-cyclodextrin (HP-β-CD), which can enhance solubility through a different mechanism.[9]
-
Problem 2: I am observing unexpected effects (e.g., sedation, hyperactivity, motor impairment) in my vehicle-control group.
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Causality: This is a classic example of the vehicle having its own biological effect and acting as a confounding variable. It directly demonstrates why vehicle controls are non-negotiable.[5][7]
-
Solutions:
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Identify the Culprit: The most likely culprits for CNS effects are the organic co-solvents. As documented, DMSO, PG, and PEG-400 can all cause neuromotor toxicity.[7]
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Reduce Concentration: The first step is to reduce the concentration of the co-solvent in your vehicle. Try to find the lowest possible concentration that still maintains this compound solubility.
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Switch Vehicle: If reducing the concentration is not feasible, you must switch to a more inert vehicle. Move from a co-solvent system to a suspension-based system (e.g., 0.5% CMC) if at all possible.
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Change Administration Route: Some effects are route-dependent. For example, intraperitoneal (IP) injection of a hyperosmotic vehicle can cause pain and distress, leading to behavioral changes. Consider if oral gavage (PO) is a viable alternative, though this will introduce pharmacokinetic variables like absorption.
-
Problem 3: There is high variability in the data within my treatment groups.
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Causality: High variability can undermine statistical power and mask a true treatment effect. It often stems from inconsistent dosing or animal stress.
-
Solutions:
-
Ensure Formulation Homogeneity: For suspensions, ensure you are vortexing vigorously and consistently before drawing each dose. A magnetic stirrer can be used to keep the suspension uniform during the dosing period. Inconsistent suspension leads to some animals getting a higher or lower dose than intended.
-
Refine Administration Technique: Ensure your administration technique is consistent. For IP injections, use a consistent location and depth. For oral gavage, ensure the procedure is performed smoothly to avoid stress or accidental administration into the lungs. Inconsistent technique can increase stress, which is a major confounding variable in behavioral studies.
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Control Environmental Factors: Ensure all animals are housed under identical conditions (light/dark cycle, temperature, noise level). Randomize the order of cage testing to average out any circadian or time-of-day effects. The principle of variable control is crucial for credible results.[3]
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Increase Group Size: If you have addressed all other factors, it may be that the biological response has inherently high variance. In this case, increasing the number of animals per group (n-size) may be necessary to achieve statistical significance.
-
Visualized Workflows & Concepts
Systematic Vehicle Selection Workflow
This diagram outlines a logical, step-by-step process for selecting and validating a vehicle for a compound with limited formulation data like this compound.
Caption: A decision-making workflow for selecting and validating an in vivo vehicle.
The Vehicle as a Confounding Variable
This diagram illustrates how an uncharacterized vehicle can interfere with the interpretation of experimental results.
Sources
- 1. Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Cell viability issues with high concentrations of Piroheptine
A Guide for Researchers on Navigating Cell Viability Challenges at High Concentrations
Welcome to the technical support center for P-series compounds. As a Senior Application Scientist, I've worked with numerous research teams as they've integrated novel compounds like Piroheptine into their screening platforms. A recurring challenge that emerges is unexpected cytotoxicity at higher concentrations. This guide is designed to provide you, our scientific partners, with a logical, in-depth framework for troubleshooting these cell viability issues. We will move from foundational questions to advanced mechanistic studies, providing not just protocols, but the causal scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when encountering unexpected results with this compound.
Q1: We're seeing a sharp drop in cell viability with this compound at concentrations above our expected therapeutic window. Is this a known off-target effect?
A1: This is a critical and not uncommon observation. This compound is pharmacologically classified as an anticholinergic and dopamine reuptake inhibitor.[1][2] While its primary targets are well-defined, at high concentrations, many small molecules can exhibit polypharmacology, or off-target effects. Drugs with an anticholinergic profile, when used at high doses, can lead to a range of cellular stresses that are not related to their primary mechanism of action.[3][4] These can manifest as decreased cell viability. The key is to determine if this is a true cytotoxic effect or an artifact of your assay system.
Q2: Could the this compound compound itself be interfering with our MTT or other tetrazolium-based viability assays?
A2: Absolutely. This is a crucial first line of inquiry. Tetrazolium-based assays (like MTT, XTT, WST-1) measure cell viability indirectly by relying on the metabolic activity of cellular reductases to convert a substrate into a colored formazan product.[5] Certain chemical structures can directly reduce the tetrazolium salt or otherwise interfere with the reaction, leading to false readings.[6][7] For instance, you might observe a paradoxical increase in signal at high concentrations if the compound is a strong reducing agent.[7]
A crucial troubleshooting step is to run a "compound-only" control: incubate this compound at the concentrations used in your experiment in cell-free media with the MTT reagent.[5][8] If you see a color change, you have confirmed assay interference.
Q3: If we suspect assay interference, what is a more reliable method for assessing cell viability?
A3: It is advisable to switch to an assay with an orthogonal mechanism. An excellent alternative is an ATP-based assay (e.g., CellTiter-Glo®). These assays measure viability by quantifying the ATP present in metabolically active cells, which is a direct indicator of cellular health.[8] This method is less prone to interference from colored or reducing compounds. Another robust approach is to directly count viable and dead cells using a trypan blue exclusion assay with an automated cell counter or by using live/dead fluorescent stains like Calcein-AM/Ethidium Homodimer-1.
Q4: Our viability is genuinely decreasing. What is the most likely form of cell death being induced: apoptosis or necrosis?
A4: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death from injury) is the most critical next step, as it directs your mechanistic investigation.[9][10] High drug concentrations can often induce necrosis due to acute cellular injury, while lower, sustained concentrations might trigger the more controlled apoptotic pathways. The gold-standard method for this differentiation is flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[11][12]
-
Healthy cells: Annexin V negative / PI negative
-
Early Apoptotic cells: Annexin V positive / PI negative
-
Late Apoptotic/Necrotic cells: Annexin V positive / PI positive
-
Necrotic cells: Annexin V negative / PI positive (in cases of primary necrosis)[13]
Section 2: A Step-by-Step Troubleshooting Workflow
When initial FAQs don't resolve the issue, a systematic approach is necessary. This workflow guides you from confirming your initial findings to pinpointing the underlying cytotoxic mechanism.
Sources
- 1. Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
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- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Behavioral Effects of Piroheptine in Mouse Models
Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division
Welcome to the technical support center for researchers utilizing Piroheptine in preclinical mouse models. This guide is designed to address the significant variability and inconsistencies that can arise during behavioral testing. As a compound with a complex pharmacological profile, the behavioral effects of this compound can be particularly sensitive to experimental parameters.
The inherent variability of animal behavior is a well-documented challenge in neuroscience research.[1] This guide provides a framework for identifying potential sources of this variability and offers systematic troubleshooting strategies to enhance the reproducibility and reliability of your findings. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to foster a deeper understanding of how to design robust, self-validating studies.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Core Profile
This section addresses foundational questions about this compound's mechanism and its implications for behavioral research.
Q1: What is the primary mechanism of action of this compound and why is it complex?
This compound is primarily classified as an anticholinergic and antiparkinsonian agent.[2] Its complexity arises from a multi-target profile, which is common for tricyclic compounds of its structural class. This compound is a derivative of cyproheptadine, a compound known to possess potent antihistaminic, anticholinergic, and antiserotonergic properties.[3][4] At higher concentrations, antidopaminergic effects are also noted for cyproheptadine.[3] While this compound was developed to emphasize anticholinergic and dopaminergic activity for treating Parkinson's-like symptoms, its potential for off-target activity at histamine and serotonin receptors cannot be disregarded. This mixed pharmacology is a primary driver of inconsistent behavioral outcomes.
Q2: How can this compound's mixed pharmacology lead to conflicting results in behavioral tests?
The net behavioral output of any drug is the sum of its effects on various neural circuits. With this compound, you are modulating multiple neurotransmitter systems simultaneously, which can lead to opposing or confounding effects depending on the dose, the animal's baseline state, and the specific demands of the behavioral task.
Table 1: this compound's Potential Pharmacological Actions & Behavioral Consequences
| Pharmacological Action | Associated Neurotransmitter System | Potential Behavioral Effect | Source of Inconsistency |
|---|---|---|---|
| Anticholinergic | Acetylcholine | Impaired learning & memory, reduced motor coordination, dry mouth, blurred vision.[5] | Can mask cognitive enhancement or be misinterpreted as sedation. May alter exploration in maze-based tests due to cognitive rather than emotional changes. |
| Dopamine Reuptake Inhibition | Dopamine | Increased locomotor activity, stereotypy, potential antidepressant/anxiolytic effects.[6] | Can be confounded by sedative off-target effects. The anxiolytic effect might be a result of hyperactivity rather than a true reduction in anxiety. |
| Antiserotonergic (5-HT Receptor Blockade) | Serotonin | Can be anxiolytic or anxiogenic depending on the receptor subtype, may increase appetite, can reverse SRI-induced side effects.[7][8] | The serotonergic system has diverse and sometimes opposing roles in anxiety and depression, making the net effect of a non-selective blocker hard to predict. |
| Antihistaminic (H1 Receptor Blockade) | Histamine | Sedation, increased appetite, weight gain.[4] | Sedative effects can be misinterpreted as depressive-like behavior (e.g., immobility in the Forced Swim Test) or mask locomotor stimulation. |
This interplay means that a slight shift in experimental conditions can alter the balance of these effects, pushing the behavioral outcome in a different direction.
Q3: What is a typical dosage for this compound in mice and how should I establish an effective dose?
Published literature on optimal this compound doses in specific mouse behavioral models is sparse. Dosing for other compounds administered to mice via oral gavage or intraperitoneal (IP) injection often ranges from 5 to 100 mg/kg.[9][10] Given the lack of a standard, it is critical to perform a dose-response study for your specific model and behavioral endpoint.
A recommended approach is to test a logarithmic range of doses (e.g., 1, 3, 10, 30 mg/kg) and include a vehicle control. This will help you identify a dose that produces the desired effect without inducing confounding side effects like excessive sedation or motor impairment. The route of administration (e.g., oral gavage, IP) and the vehicle (e.g., saline, 0.5% HPMC, DMSO/Cremophor EL mixture) must be kept consistent and reported in detail.[11][12]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is formatted to address common problems researchers encounter when testing this compound.
Issue: Inconsistent Locomotor Activity in the Open Field Test (OFT)
Problem: "My OFT results are unpredictable. Sometimes this compound causes hyperactivity, other times hypoactivity, and occasionally there's no change compared to the vehicle control. Why is this happening?"
Analysis: Locomotor activity is a complex output influenced by motivation, anxiety, and motor capacity. This compound's mixed pharmacology directly impacts all three domains. The discrepancy you're observing likely stems from a shift in the balance between the stimulatory (dopaminergic) and sedative (antihistaminic/anticholinergic) effects of the drug.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for locomotor inconsistencies.
Issue: Variable Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
Problem: "this compound's effect in the EPM is inconsistent. I can't determine if it's anxiolytic or anxiogenic."
Analysis: The EPM is highly sensitive to confounds.[13] A drug's effect can be misinterpreted if locomotor activity is not properly accounted for. This compound's anticholinergic properties may also impair the animal's judgment or perception of the open arms, altering behavior for reasons unrelated to anxiety.
Troubleshooting Steps:
-
Co-analyze with Locomotion: Always analyze EPM data alongside a measure of total activity (e.g., total arm entries or distance traveled). An increase in open-arm time is only interpretable as an anxiolytic effect if total activity is unchanged. A hyperactive mouse may enter the open arms more frequently simply because it is moving more.
-
Control for Environmental Factors: The EPM is exquisitely sensitive to lighting, sounds, and the experimenter's presence.[14][15] Ensure testing conditions are identical across all animals and sessions. The sex of the experimenter has also been shown to influence mouse anxiety levels and should be kept consistent.[16]
-
Check Handling Procedures: Consistent and gentle handling for several days prior to testing is crucial to reduce baseline stress, which can otherwise create a "floor" or "ceiling" effect, masking the drug's action.[13]
Issue: Ambiguous Results in the Forced Swim Test (FST)
Problem: "I'm testing this compound for antidepressant-like effects using the FST, but the immobility times are highly variable."
Analysis: The FST's primary endpoint, immobility, is notoriously non-specific. It can represent "behavioral despair," but it can also reflect sedation, motor impairment, or learning. This compound's antihistaminic and anticholinergic properties are major potential confounds.
Conceptual Relationship of this compound's Actions on FST:
Caption: this compound's conflicting effects on FST immobility.
Troubleshooting Steps:
-
Confirm Lack of Sedation: Before interpreting FST results, you must demonstrate that the effective dose does not cause hypoactivity in the Open Field Test. If the drug is sedative, an increase in FST immobility cannot be interpreted as a depressive-like phenotype.
-
Standardize FST Protocol: The FST is sensitive to minor procedural variations.
-
Consider an Alternative Test: If confounds cannot be resolved, consider using a different test for depressive-like behavior that is less dependent on motor activity, such as the sucrose preference test.
Section 3: Standardized Protocol Checklists
To improve consistency, ensure every experiment adheres to the following best practices.
Table 2: General Best Practices for Mouse Behavioral Testing
| Category | Parameter | Best Practice & Rationale |
|---|---|---|
| Environment | Acclimation | Allow mice to acclimate to the testing room for at least 30-60 minutes before testing to reduce acute transport stress.[19][20] |
| Lighting | Test under dim or red light, as bright light is aversive to nocturnal mice and can alter behavior.[1][21] | |
| Auditory Stimuli | Use a white noise machine to mask startling external sounds that can cause variability.[19] | |
| Olfactory Cues | Thoroughly clean all apparatus with a consistent agent (e.g., 70% ethanol) between animals to remove pheromones and scent trails.[14][22] | |
| Animal | Strain, Sex, Age | Use a single strain, sex, and narrow age range within an experiment. Report these details clearly.[23] In females, track the estrous cycle if possible, as it can influence behavior.[24] |
| Housing | House animals under consistent conditions (e.g., group-housed vs. single-housed) as social environment impacts behavior. | |
| Experimenter | Handling | Handle mice gently and consistently for several days prior to testing to reduce handling-induced stress.[13] |
| Blinding | The experimenter conducting the test and scoring the data should be blind to the treatment conditions to prevent unconscious bias.[13] | |
| Consistency | The same experimenter should conduct all tests for a given cohort, as factors like the experimenter's sex can be a variable.[16] | |
| Procedure | Time of Day | Test at the same time of day for all animals to control for circadian rhythm effects.[25] |
| | Test Battery Order | If running multiple tests, proceed from least stressful to most stressful (e.g., OFT -> EPM -> FST). Allow sufficient time (e.g., 24-48h) between tests.[24] |
Abbreviated Step-by-Step Protocols
These are condensed checklists. For full details, consult the primary literature.
Open Field Test (OFT) Protocol Checklist [26][27][28]
Elevated Plus Maze (EPM) Protocol Checklist [13][14][19]
Forced Swim Test (FST) Protocol Checklist [17][18][29]
References
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Bitesize Bio. (2025). Five Factors Affecting Your Mouse Behavioral Studies. [Link]
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protocols.io. (2024). Open field test for mice. [Link]
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protocols.io. (2023). Elevated plus maze protocol. [Link]
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Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
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Bio-protocol. (n.d.). Locomotion Activity Measurement in an Open Field for Mice. [Link]
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Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]
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JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
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MultiCenter Mouse Behavior Trial. (n.d.). Elevated Plus Maze Protocol. [Link]
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Johns Hopkins University. (n.d.). The mouse forced swim test. [Link]
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NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
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Validation & Comparative
A Comparative Analysis of Piroheptine and Trihexyphenidyl in the MPTP-Induced Mouse Model of Parkinson's Disease
This guide provides a comprehensive comparison of the neuroprotective effects of Piroheptine and Trihexyphenidyl in the widely utilized 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. As researchers and drug development professionals, understanding the nuances of preclinical models and the differential efficacy of therapeutic candidates is paramount. This document synthesizes key experimental findings, delves into the underlying mechanisms of action, and provides detailed protocols to facilitate the design and execution of further research in this critical area.
The MPTP Mouse Model: A Cornerstone in Parkinson's Disease Research
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine levels and the manifestation of motor symptoms such as tremors, rigidity, and bradykinesia.[1][2][3] The MPTP mouse model is a cornerstone of preclinical PD research because the neurotoxin MPTP selectively destroys these same dopaminergic neurons, effectively mimicking the core pathology of the disease.[4][5][6][7][8][9] This model allows for the controlled study of disease mechanisms and the evaluation of potential neuroprotective and symptomatic therapies.[5][10]
Mechanisms of Action: A Tale of Two Anticholinergics
While both this compound and Trihexyphenidyl are classified as anticholinergic agents, their pharmacological profiles exhibit a key distinction that likely accounts for their differential efficacy in the MPTP model.
Trihexyphenidyl: A Classic Antimuscarinic
Trihexyphenidyl is a well-established antimuscarinic drug used in the management of Parkinson's disease.[11][12] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors in the striatum.[11][13][14] In the parkinsonian state, the depletion of dopamine leads to a relative overactivity of cholinergic interneurons, contributing to the motor deficits. By blocking these receptors, Trihexyphenidyl helps to restore the balance between dopamine and acetylcholine, thereby alleviating some of the motor symptoms.[13][15][16] However, its therapeutic action is primarily symptomatic and does not address the underlying neurodegenerative process.
This compound: A Dual-Action Compound
This compound, in addition to its anticholinergic properties, possesses a crucial secondary mechanism: the inhibition of dopamine uptake.[17][18] This dual action is significant in the context of MPTP-induced neurotoxicity. By blocking the dopamine transporter (DAT), this compound not only modulates cholinergic activity but also prevents the uptake of the toxic metabolite of MPTP, MPP+, into dopaminergic neurons. This blockade of MPP+ uptake is believed to be the primary reason for its superior neuroprotective effects.
Head-to-Head Comparison: Neuroprotection in the MPTP Mouse Model
A pivotal study directly compared the neuroprotective capabilities of this compound and Trihexyphenidyl in mice treated with MPTP.[17][19] The findings unequivocally demonstrated the superiority of this compound in preventing the loss of striatal dopamine, a key indicator of dopaminergic neurodegeneration.
| Treatment Group | Striatal Dopamine Levels (% of Control) | Neuroprotective Effect |
| MPTP + Vehicle | Significantly Reduced | - |
| MPTP + Trihexyphenidyl | Partially Protected | Partial |
| MPTP + this compound | Completely Prevented | Complete |
Data synthesized from the findings of Saitoh et al. (1988).[17]
The study revealed that pretreatment with this compound completely prevented the MPTP-induced depletion of striatal dopamine.[17] In stark contrast, Trihexyphenidyl offered only partial protection against the neurotoxic effects of MPTP.[17] This suggests that while Trihexyphenidyl's anticholinergic activity may provide some symptomatic relief, it is this compound's ability to inhibit dopamine uptake that confers its robust neuroprotective effects in this model.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed protocols for the key experimental procedures are provided below.
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines the steps for inducing a reliable parkinsonian phenotype in mice using MPTP.
-
Animal Selection: Use male C57BL/6 mice, as this strain is known to be susceptible to MPTP neurotoxicity.[20][21]
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
MPTP Preparation: Prepare a fresh solution of MPTP hydrochloride in sterile saline immediately before use. A common dosing regimen is 20 mg/kg.[1][2]
-
Administration: Administer MPTP via intraperitoneal injection. A typical acute regimen involves four injections at 2-hour intervals.[22]
-
Post-Injection Monitoring: Closely monitor the animals for any signs of distress.
-
Tissue Collection: Euthanize the mice at a predetermined time point (e.g., 7 days post-injection) and dissect the striata for neurochemical analysis.[4][22]
Open Field Test for Locomotor Activity
The open field test is a standard method for assessing spontaneous locomotor activity and exploratory behavior in rodents.[1][2][21][23][24][25]
-
Apparatus: Use a square arena (e.g., 40x40 cm) with high walls to prevent escape.
-
Habituation: Habituate the mouse to the testing room for at least 30 minutes before the test.
-
Procedure: Gently place the mouse in the center of the arena and allow it to explore freely for a predetermined duration (e.g., 10 minutes).
-
Data Acquisition: Use an automated video tracking system to record and analyze various parameters, including total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Neurochemical Analysis of Striatal Dopamine
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is the gold standard for quantifying dopamine and its metabolites in brain tissue.[20][22]
-
Sample Preparation: Homogenize the dissected striata in a solution containing an internal standard.
-
Centrifugation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Supernatant Injection: Inject the resulting supernatant into the HPLC system.
-
Chromatographic Separation: Use a reverse-phase C18 column to separate dopamine and its metabolites.
-
Electrochemical Detection: Employ an electrochemical detector to quantify the levels of dopamine, DOPAC, and HVA.
-
Data Analysis: Calculate the concentrations of each analyte relative to the internal standard and normalize to the tissue weight.
Discussion and Future Directions
The available evidence strongly indicates that this compound's dual mechanism of action, particularly its ability to inhibit dopamine uptake, renders it a more effective neuroprotective agent than Trihexyphenidyl in the MPTP mouse model.[17] This finding has significant implications for the development of novel therapies for Parkinson's disease, suggesting that compounds with multifaceted pharmacological profiles may offer superior therapeutic benefits.
Future research should aim to:
-
Conduct comprehensive behavioral studies to determine if the neuroprotective effects of this compound translate to functional motor improvements in the MPTP model.
-
Investigate the long-term efficacy and potential side effects of this compound in chronic models of parkinsonism.
-
Explore the potential of this compound in combination with other therapeutic agents, such as L-DOPA, to enhance symptomatic relief and slow disease progression.
By building upon these foundational preclinical studies, the scientific community can continue to advance our understanding of Parkinson's disease and develop more effective treatments for this debilitating condition.
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A Comparative Analysis of Piroheptine and L-DOPA in Preclinical Models of Parkinson's Disease
A Guide for Researchers and Drug Development Professionals
In the landscape of preclinical Parkinson's disease (PD) research, the evaluation of novel therapeutic agents against the gold standard, Levodopa (L-DOPA), is a critical step. This guide provides a comparative overview of the efficacy of Piroheptine, a compound with a unique dual mechanism of action, and L-DOPA in established animal models of PD. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective pharmacological profiles, therapeutic potential, and the experimental frameworks used for their evaluation.
Introduction: The Therapeutic Challenge in Parkinson's Disease and the Role of Animal Models
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor function.[1][2][3] While L-DOPA, a precursor to dopamine, remains the most effective treatment for the motor symptoms of PD, its long-term use is associated with debilitating side effects such as motor fluctuations and dyskinesia.[4] This has driven the search for alternative or adjunctive therapies. This compound, an anticholinergic agent that also inhibits dopamine uptake, presents an intriguing profile for investigation.[5]
Animal models are indispensable tools for dissecting disease mechanisms and evaluating the efficacy of new treatments.[4][6] The most commonly employed neurotoxin-based models are the 6-hydroxydopamine (6-OHDA) rodent model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, both of which replicate key pathological and behavioral features of PD.[7][8][9]
Mechanisms of Action: A Tale of Two Pathways
The therapeutic strategies of L-DOPA and this compound are fundamentally different, targeting distinct aspects of the dopamine signaling pathway.
L-DOPA: As a dopamine precursor, L-DOPA crosses the blood-brain barrier and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase in the brain.[10] This replenishes the depleted dopamine stores in the striatum, thereby alleviating motor symptoms.
This compound: this compound exhibits a dual mechanism of action. Firstly, as an anticholinergic, it helps to rebalance the cholinergic and dopaminergic systems in the basal ganglia, which is disrupted in PD. Secondly, it acts as a dopamine reuptake inhibitor, blocking the dopamine transporter (DAT) and thereby increasing the synaptic availability of dopamine.[5]
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams have been generated using Graphviz (DOT language).
L-DOPA Signaling Pathway
Caption: L-DOPA is converted to dopamine in the presynaptic neuron, leading to increased dopamine release and stimulation of postsynaptic receptors.
This compound Signaling Pathway
Caption: this compound blocks dopamine reuptake via DAT and antagonizes muscarinic acetylcholine receptors, enhancing dopaminergic signaling.
Comparative Efficacy in Animal Models
While direct head-to-head comparative studies on motor symptom improvement are limited, analysis of existing data allows for an indirect comparison of the efficacy of this compound and L-DOPA in preclinical PD models.
Neuroprotective Effects
A key area where this compound has shown significant promise is in neuroprotection. In the MPTP mouse model, pretreatment with this compound almost completely prevented the loss of striatal dopamine.[5] This suggests a potential disease-modifying effect, a highly sought-after characteristic that L-DOPA lacks. L-DOPA primarily provides symptomatic relief without halting the underlying neurodegenerative process.
Symptomatic Relief of Motor Deficits
L-DOPA: The efficacy of L-DOPA in reversing motor deficits in animal models of PD is well-documented. In both 6-OHDA and MPTP models, L-DOPA administration has been shown to significantly improve locomotor activity, reduce rotational asymmetry, and enhance performance in tests such as the rotarod and cylinder test.[7][11]
This compound: Specific data on this compound's ability to reverse established motor deficits is less abundant. However, its mechanism as a dopamine reuptake inhibitor suggests it would enhance locomotor activity. One study indicated that while some dopamine uptake inhibitors stimulate locomotion, others do not, suggesting that additional pharmacological properties may influence their behavioral effects.[12] Further studies are needed to quantify the extent to which this compound can alleviate motor symptoms in these models.
Data Summary
| Feature | This compound | L-DOPA |
| Primary Mechanism | Anticholinergic, Dopamine Reuptake Inhibitor | Dopamine Precursor |
| Neuroprotection (MPTP model) | Prevents striatal dopamine loss | No significant neuroprotective effect |
| Motor Symptom Improvement | Expected to improve locomotor activity, but direct comparative data is limited | Well-documented improvement in various motor tasks |
| Potential for Dyskinesia | Less likely due to modulation of existing dopamine | High risk with long-term use |
Experimental Protocols: A Guide to Preclinical Evaluation
The following are standardized protocols for the induction of Parkinsonism in rodents and the subsequent behavioral assessment of therapeutic efficacy.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Rationale: The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum of rats leads to a progressive degeneration of the nigrostriatal dopamine pathway, mimicking the motor asymmetry seen in early PD.[7]
Workflow Diagram
Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Procedure:
-
Expose the skull and identify bregma.
-
Drill a small hole at the desired coordinates for the MFB or striatum.
-
Slowly infuse 6-OHDA (typically 8-16 µg in ascorbic acid-saline) using a microsyringe.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.
-
Behavioral Assessment (Rotational Behavior):
-
Administer a dopamine agonist (e.g., apomorphine or amphetamine).
-
Place the rat in a circular arena and record the number of full (360°) contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations over a set period (e.g., 90 minutes). A significant increase in contralateral rotations indicates a successful lesion.
-
MPTP Mouse Model of Parkinson's Disease
Rationale: Systemic administration of MPTP in mice causes a selective loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[9]
Workflow Diagram
Caption: Workflow for the MPTP mouse model of Parkinson's disease.
Step-by-Step Protocol:
-
MPTP Administration: Administer MPTP hydrochloride (typically 15-30 mg/kg, intraperitoneally) to mice. A common regimen is four injections at 2-hour intervals.
-
Lesion Development: Allow 7-21 days for the neurotoxic effects to fully manifest.
-
Behavioral Assessment:
-
Rotarod Test: Place the mouse on a rotating rod with accelerating speed. Record the latency to fall. A shorter latency indicates impaired motor coordination.
-
Open Field Test: Place the mouse in an open arena and record its locomotor activity (e.g., distance traveled, rearing frequency) over a set period. A decrease in activity is indicative of parkinsonian-like motor deficits.[13][14][15]
-
Cylinder Test: Place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its forepaws. A reduced number of rears is a sign of motor impairment.[15]
-
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as a potential therapeutic agent for Parkinson's disease, primarily due to its neuroprotective effects observed in the MPTP mouse model. Its dual mechanism of action, combining anticholinergic and dopamine reuptake inhibitory properties, offers a unique approach to modulating the dysfunctional circuitry in PD.
However, a significant gap in the literature remains regarding the direct comparative efficacy of this compound and L-DOPA in alleviating motor symptoms. Future research should focus on head-to-head comparisons of these two compounds in both the 6-OHDA and MPTP models, utilizing a battery of behavioral tests to provide a comprehensive assessment of their effects on motor function. Such studies are crucial for determining the potential of this compound as a standalone or adjunctive therapy for Parkinson's disease.
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6-OHDA rat models - Conduct Science. (2019, September 13). Conduct Science. [Link]
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6-OHDA Lesion Models of Parkinson's Disease in the Rat. In: Neuromethods. Humana Press, Totowa, NJ. [Link]
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Behavioral models of Parkinson's disease in rodents: a new look at an old problem. Mov Disord. 2006 Aug;21(8):1101-11. [Link]
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Effects of MPTP on locomotor activity in mice. Neurotoxicol Teratol. 1990 Jul-Aug;12(4):405-7. [Link]
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In vivo occupancy of the striatal dopamine uptake complex by various inhibitors does not predict their effects on locomotion. J Neurochem. 1994 Nov;63(5):1853-61. [Link]
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Comparison of Actions between L-DOPA and Different Dopamine Agonists in Striatal DA-Depleted Microcircuits In Vitro: Pre-Clinical Insights. Neuroscience. 2019 Jul 1;410:76-96. [Link]
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Dopaminergic neurotoxicity in vivo and inhibition of mitochondrial respiration in vitro by possible endogenous pyridinium-like substances. J Neurochem. 1992 Nov;59(5):1627-34. [Link]
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Locomotor activity of MPTP-induced PD model mice. a Motor performance... ResearchGate. [Link]
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Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. J Vis Exp. 2019 Jan 7;(143). [Link]
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Dopamine- mechanisms of action. Aust Prescr. 1994;17:41-4. [Link]
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Cyproheptadine Regulates Pyramidal Neuron Excitability in Mouse Medial Prefrontal Cortex. Front Pharmacol. 2018; 9: 132. [Link]
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Investigating affective neuropsychiatric symptoms in rodent models of Parkinson's disease. Prog Brain Res. 2024;284:1-35. [Link]
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Animal Models of Parkinson's Disease. In: Feany M, editor. Parkinson's Disease: Molecular Mechanisms and Clinical Correlates [Internet]. Brisbane (AU): Codon Publications; 2022. Chapter 4. [Link]
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Gastrodin microinjection suppresses 6-OHDA-induced motor impairments in parkinsonian rats: insights into oxidative balance and microglial activation in SNc. Iran J Basic Med Sci. 2018 Apr;21(4):413-419. [Link]
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MPTP Mouse Model of Parkinson's Disease. Melior Discovery. [Link]
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Impact of Aging on the 6-OHDA-Induced Rat Model of Parkinson's Disease. Int J Mol Sci. 2021 Dec 21;23(1):3. [Link]
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Cytochrome P450 mediates dopamine formation in the brain in vivo. J Neurochem. 2011 Dec;119(5):1047-54. [Link]
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MPTP Mouse Models of Parkinson's Disease: An Update. Mol Brain. 2012; 5: 10. [Link]
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L-646462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems. J Pharmacol Exp Ther. 1984 Jun;229(3):775-81. [Link]
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Dopaminergic pathways in brain | Dopamine deficiency | Parkinson's disease. YouTube. [Link]
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A Researcher's Guide to Validating the Dopamine Transporter Binding Affinity of Piroheptine: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of Piroheptine at the human dopamine transporter (DAT). We will move beyond simple protocol recitation to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach. This document outlines the principles of competitive radioligand binding, presents detailed, field-tested protocols for both binding and functional assays, and contextualizes the potential results by comparison with established DAT inhibitors.
Introduction: The Significance of the Dopamine Transporter
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1][2] It actively transports dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of dopamine signaling.[3] This regulatory role makes DAT a primary target for a wide array of psychoactive compounds, including therapeutic agents for conditions like ADHD and depression, as well as drugs of abuse such as cocaine.[1][4]
This compound is a compound known to interact with the dopaminergic system. Accurately quantifying its binding affinity (Kᵢ) for DAT is a critical first step in characterizing its pharmacological profile. A high-affinity interaction could suggest potential as a therapeutic agent or a research tool, but it requires meticulous validation. This guide provides the experimental and analytical framework to perform this validation with high scientific rigor.
The Principle of Competitive Ligand Binding
To determine the binding affinity of an unlabeled compound ("competitor" or "test ligand," e.g., this compound), we employ a competitive displacement assay. In this setup, the test ligand competes with a radiolabeled ligand (a "radioligand") that has a known high affinity and selectivity for the target receptor, in this case, DAT.
The fundamental principle is that as the concentration of this compound increases, it will progressively displace the radioligand from the DAT binding sites. By measuring the reduction in radioactivity bound to the transporter at various this compound concentrations, we can generate a dose-response curve and calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This IC₅₀ is then converted to an inhibition constant (Kᵢ), a more absolute measure of binding affinity.
Caption: Principle of the competitive radioligand displacement assay at the dopamine transporter.
Experimental Design: A Two-Pronged Approach
Validating a compound's interaction with a transporter should not rely on a single method. We advocate a two-pronged approach: a direct binding assay to measure affinity and a functional uptake assay to measure potency. This dual validation provides a more complete pharmacological picture.
| Core Method 1: Radioligand Displacement Assay
This assay directly measures the ability of this compound to displace a known radioligand from DAT.
Rationale for Component Selection:
-
Biological Source: Human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) are recommended. This provides a consistent, high-density source of the human transporter, eliminating the confounding variables of other receptors present in native tissue preparations like rat striatum.
-
Radioligand: [³H]WIN 35,428 is an excellent choice. It is a cocaine analog that binds with high affinity to DAT and is commercially available. Its use is well-documented in DAT binding protocols.[3][5]
-
Defining Non-Specific Binding: This is the most critical control. Non-specific binding is the portion of the radioligand that adheres to components other than DAT (e.g., the filter paper, lipids). To measure this, a saturating concentration of a potent and structurally distinct DAT inhibitor, such as 10 µM GBR 12909, is used to block all specific binding of [³H]WIN 35,428 to DAT.[3] What remains is non-specific.
Step-by-Step Protocol: Radioligand Displacement
-
Membrane Preparation:
-
Culture HEK293-hDAT cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[3]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format, in triplicate):
-
Total Binding Wells: Add 50 µL of binding buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM GBR 12909.
-
This compound Wells: Add 50 µL of this compound at various concentrations (e.g., a serial dilution from 0.1 nM to 10 µM).
-
To all wells, add 50 µL of [³H]WIN 35,428 (final concentration of ~1-2 nM).[3]
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (e.g., 20-50 µg of protein) to all wells.[3]
-
-
Incubation & Termination:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membranes (with bound radioligand) from the buffer (with unbound radioligand).
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
-
Quantification:
-
Place the filters into scintillation vials, add an appropriate scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[3]
-
| Core Method 2: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures how effectively this compound inhibits the primary function of DAT: the uptake of dopamine. This provides a measure of functional potency, which should correlate with binding affinity.
Rationale for Component Selection:
-
Substrate: Tritiated dopamine ([³H]Dopamine) is the natural substrate for the transporter, making this a highly physiological assay.
-
Cell System: The same HEK293-hDAT cell line can be used, but this time the cells are kept whole and plated in culture plates.
-
Defining Non-Specific Uptake: To differentiate between active transport via DAT and simple diffusion, a known potent DAT inhibitor (e.g., 10 µM Nomifensine) is used to block all transporter-mediated uptake.[3]
Step-by-Step Protocol: [³H]Dopamine Uptake Inhibition
-
Cell Plating:
-
Plate HEK293-hDAT cells in a 96-well culture plate and grow to ~80% confluency.[6]
-
-
Assay Setup:
-
On the day of the assay, gently aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Krebs-HEPES buffer).[7]
-
Add 100 µL of uptake buffer containing varying concentrations of this compound (or vehicle for control wells, or 10 µM Nomifensine for non-specific uptake).[3]
-
-
Uptake Initiation & Termination:
-
Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).[3]
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[3]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. This stops the transport process and removes extracellular [³H]Dopamine.[3]
-
-
Quantification:
-
Lyse the cells in each well by adding 100 µL of 1% SDS or a suitable lysis buffer.[3]
-
Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify the intracellular radioactivity using a scintillation counter.
-
Data Analysis and Interpretation
The raw data (CPM) from both assays must be processed to yield the final affinity (Kᵢ) and potency (IC₅₀) values.
Caption: Workflow for analyzing competitive binding assay data to determine the Kᵢ value.
The Cheng-Prusoff equation is crucial for converting the experimentally derived IC₅₀ to the Kᵢ. The equation is: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand used and Kₑ is the dissociation constant of the radioligand for the receptor. This conversion is important because the IC₅₀ value is dependent on the concentration of the radioligand used in the assay, while the Kᵢ is an absolute measure of the inhibitor's affinity.
Comparative Analysis: Contextualizing this compound's Affinity
The calculated Kᵢ for this compound is most meaningful when compared against well-characterized reference compounds. This comparison allows for a clear classification of this compound's potency and potential selectivity.
| Compound | DAT Kᵢ (nM) | Primary Characteristics |
| This compound | To Be Determined | Test Compound |
| GBR 12935 | ~1.08[9][10] | High-affinity, selective DAT inhibitor |
| Cocaine | ~230[10] | Non-selective monoamine transporter inhibitor[11] |
| Methylphenidate | ~60[10] | Clinically used DAT/NET inhibitor[5] |
| Nomifensine | ~15 (IC₅₀)[4] | Potent DAT inhibitor[1] |
Note: Kᵢ values can vary between studies due to different experimental conditions. The data presented are representative values.[10]
By benchmarking against these compounds, one can ascertain if this compound behaves as a high-affinity ligand like GBR 12935, a moderate-affinity ligand like cocaine or methylphenidate, or a low-affinity ligand. This context is vital for guiding future research and development decisions.
Conclusion
Validating the dopamine transporter binding affinity of this compound requires more than a single experiment. The integrated approach described here, combining a direct radioligand displacement assay with a functional dopamine uptake inhibition assay, provides a robust and reliable characterization. By employing proper controls, particularly for non-specific binding, and by analyzing the data through established models like the Cheng-Prusoff equation, researchers can generate high-quality, trustworthy data. Comparing these findings against established benchmarks is the final, essential step to fully understand the pharmacological significance of this compound's interaction with this critical CNS target.
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[3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease. PubMed. [Link]
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Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. National Institutes of Health (NIH). [Link]
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[3H]GBR-12935 Binding to Dopamine Uptake Sites in Rat Striatum. Karger Publishers. [Link]
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DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health (NIH). [Link]
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The binding sites for cocaine and dopamine in the dopamine transporter overlap. National Institutes of Health (NIH). [Link]
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Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. [Link]
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Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Pharmacology. [Link]
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[3H]GBR 12935 Binding to Dopamine Uptake Sites in the Human Brain. PubMed. [Link]
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Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. PubMed. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Wiley Online Library. [Link]
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Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PubMed Central. [Link]
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Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. [Link]
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Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]
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Piroheptine Off-Target Effects Screening: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for evaluating the off-target effects of Piroheptine, an antiparkinsonian agent, through a detailed receptor panel screening protocol. While direct, publicly available comprehensive off-target screening data for this compound is limited, this document serves as a practical guide for researchers to conduct such an evaluation. We will present a comparative analysis using established data from other anticholinergic antiparkinsonian drugs—Trihexyphenidyl, Benztropine, and Biperiden—to illustrate the methodology and the importance of understanding a compound's full pharmacological profile.
Introduction: The Imperative of Off-Target Screening in Drug Development
This compound is recognized for its therapeutic efficacy in managing Parkinson's disease symptoms, primarily through its anticholinergic and dopamine reuptake inhibitory actions.[1][2] Specifically, it acts as an antagonist at muscarinic acetylcholine receptors and inhibits the dopamine transporter (DAT).[2] However, the journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unforeseen adverse effects arising from off-target interactions.[3][4] These unintended interactions occur when a drug binds to molecular targets other than its intended therapeutic target, potentially leading to a range of side effects.[5] Therefore, a thorough off-target screening against a broad panel of receptors, ion channels, and enzymes is a critical step in preclinical safety assessment.[3]
This guide will delve into the rationale and methodology for conducting a comprehensive in vitro off-target screening of this compound. By comparing its hypothetical profile with the known profiles of Trihexyphenidyl, Benztropine, and Biperiden, we can better understand the potential for off-target liabilities and how these may translate to clinical observations.
Primary Mechanism of Action of this compound
This compound's therapeutic effect in Parkinson's disease is attributed to its dual mechanism of action, which helps to restore the balance of neurotransmitter activity in the basal ganglia. The primary pathways involved are:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism : this compound blocks muscarinic receptors, thereby reducing the excitatory effects of acetylcholine. This is particularly relevant in the striatum, where a reduction in cholinergic activity can help to alleviate the motor symptoms of Parkinson's disease.[1]
-
Dopamine Transporter (DAT) Inhibition : By inhibiting the reuptake of dopamine, this compound increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing dopaminergic signaling.[2]
This compound's dual mechanism of action.
Comparative Analysis of Off-Target Binding Profiles
To contextualize the potential off-target profile of this compound, we will examine the known binding affinities of three other anticholinergic drugs used in the treatment of Parkinson's disease: Trihexyphenidyl, Benztropine, and Biperiden. This comparison will highlight the diversity of off-target interactions even among drugs with similar therapeutic indications.
| Receptor/Transporter | This compound (Hypothetical) | Trihexyphenidyl | Benztropine | Biperiden |
| Primary Targets | ||||
| Muscarinic M1 (Ki, nM) | High Affinity | High Affinity (Selective)[6] | High Affinity | 0.48[7] |
| Dopamine Transporter (DAT) (Ki, nM) | Moderate Affinity | Low Affinity | 8.5 - 6370[2] | N/A |
| Key Off-Targets | ||||
| Muscarinic M2 (Ki, nM) | ? | Lower Affinity | N/A | 6.3[7] |
| Muscarinic M3 (Ki, nM) | ? | Lower Affinity | N/A | 3.9[7] |
| Muscarinic M4 (Ki, nM) | ? | High Affinity (Selective)[7] | N/A | 2.4[7] |
| Muscarinic M5 (Ki, nM) | ? | N/A | N/A | 6.3[7] |
| Histamine H1 (Ki, nM) | ? | N/A | 16 - 37600[2] | N/A |
| Sigma Receptors | ? | N/A | Nanomolar Affinity[2] | N/A |
This table illustrates that while all these drugs target muscarinic receptors, their selectivity and their interactions with other targets like the dopamine transporter and histamine receptors vary significantly. For instance, Benztropine's notable affinity for the histamine H1 receptor can explain some of its sedative side effects.[2] A comprehensive screening of this compound would populate the "?" fields and provide a clearer picture of its selectivity and potential for side effects.
Experimental Protocol: Comprehensive Receptor Panel Screening
To determine the off-target profile of this compound, a comprehensive in vitro screening using radioligand binding assays is the gold standard.[1][8] The following protocol outlines a robust methodology for such a screen.
Experimental Workflow
The overall workflow for the off-target screening process involves several key stages, from preparing the necessary reagents to analyzing the final data.
Workflow for off-target screening.
Materials
-
Receptor Source : Commercially available membrane preparations from cell lines stably expressing the human recombinant receptors of interest (e.g., from Eurofins Discovery, PerkinElmer). The panel should include a diverse range of GPCRs, ion channels, and transporters.
-
Radioligands : Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands specific for each receptor in the panel.
-
Test Compound : this compound hydrochloride.
-
Assay Buffer : Specific to each receptor target, but typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts and additives.
-
Wash Buffer : Cold assay buffer.
-
Non-specific Binding Control : A high concentration of a known, unlabeled ligand for each receptor to determine non-specific binding.
-
96-well Filter Plates : With glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail .
-
Microplate Scintillation Counter .
Step-by-Step Methodology
This protocol is for a competitive radioligand binding assay.[9]
-
Preparation of Reagents :
-
Thaw the receptor membrane preparations on ice.
-
Prepare serial dilutions of this compound in the appropriate assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the specific receptor.
-
Prepare the non-specific binding control solution.
-
-
Assay Plate Setup :
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound (this compound) or vehicle (for total binding) or non-specific binding control.
-
Radioligand solution.
-
Receptor membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation :
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. This time will vary depending on the receptor and ligand.
-
-
Separation of Bound and Free Ligand :
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting :
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding :
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC₅₀ :
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki :
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Alternative High-Throughput Method: Scintillation Proximity Assay (SPA)
For screening against a large number of targets, the Scintillation Proximity Assay (SPA) offers a more efficient, homogeneous alternative to the filtration-based method.[10]
Principle of SPA
In an SPA, the receptor is immobilized on a scintillant-impregnated bead. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, producing a light signal that can be detected. Unbound radioligand in the solution is too far away to cause a signal, thus eliminating the need for a separation step.[10]
Principle of Scintillation Proximity Assay.
SPA Protocol Outline
-
Bead and Reagent Preparation : Prepare SPA beads coupled with the receptor of interest, radioligand, and this compound dilutions as in the filtration assay.
-
Assay Setup : In a microplate, mix the receptor-coupled SPA beads, radioligand, and this compound.
-
Incubation : Incubate to allow binding to reach equilibrium.
-
Signal Detection : Read the plate directly in a microplate scintillation counter.
-
Data Analysis : The data analysis is the same as for the filtration assay.
Interpretation of Results and Implications for Drug Development
The results of the receptor panel screening will provide a "fingerprint" of this compound's activity across a wide range of biological targets. Significant binding to any off-target receptors (typically defined as a Ki value within a certain range of the on-target affinity, e.g., < 1 µM) should be flagged for further investigation.
-
High-affinity off-target binding may predict potential side effects. For example, if this compound shows significant affinity for the histamine H1 receptor, sedation could be a likely clinical observation, similar to Benztropine.[2]
-
The selectivity profile (the ratio of off-target to on-target binding affinities) is a key indicator of a drug's safety margin. A highly selective drug will have a large window between its therapeutic dose and the dose at which off-target effects become apparent.
-
Unexpected off-target activities can also reveal opportunities for drug repositioning, where a compound is found to have therapeutic potential for a different indication.
Conclusion
A thorough understanding of a drug candidate's off-target pharmacology is paramount for successful drug development. This guide has provided a comprehensive framework for conducting an off-target screening of this compound using established in vitro methodologies. By comparing its potential profile with those of other antiparkinsonian drugs, researchers can gain valuable insights into its selectivity and potential for adverse effects. The detailed experimental protocols and data interpretation guidelines presented here serve as a valuable resource for scientists in the field, enabling them to make more informed decisions and ultimately contribute to the development of safer and more effective medicines.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Giachetti, A., Giraldo, E., Ladinsky, H., & Montagna, E. (1986). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. British Journal of Pharmacology, 89(1), 83-90.
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Johns Hopkins University. (n.d.). Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. Retrieved from [Link]
- European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Casella, A., et al. (2015). Anticholinergic drugs such as biperiden. Journal of Clinical Psychopharmacology, 35(4), 473-475.
- Affaticati, A., et al. (2015). The Controversial Case of Biperiden: From Prescription Drug to Drug of Abuse. Journal of Clinical Psychopharmacology, 35(4), 473-475.
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for Piroheptine Quantification
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Piroheptine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a thorough understanding of the cross-validation process in a regulated bioanalytical context.
Introduction: The Analytical Imperative for this compound
This compound is an anticholinergic agent investigated for its potential as an antiparkinsonian drug.[1][2] As with any therapeutic candidate, advancing this compound through the drug development pipeline—from preclinical toxicology to clinical trials—requires robust, reliable, and validated bioanalytical methods to quantify its concentration in biological matrices.[3][4] The accuracy of these measurements is paramount for critical decisions regarding pharmacokinetics (PK), safety, and efficacy.[5]
Often, a compound's analytical journey begins with a simpler, more accessible method like HPLC-UV during early-stage research. As development progresses into regulated nonclinical (GLP) and clinical studies, the demand for higher sensitivity and specificity necessitates a transition to more sophisticated techniques like LC-MS/MS.[6] This transition is not a simple swap; it requires a formal cross-validation process to ensure that data generated by both methods are comparable and reliable.[7][8] This guide details the principles, protocols, and data interpretation integral to such a cross-validation, grounded in the latest regulatory expectations set forth by the FDA and the International Council for Harmonisation (ICH).[9][10][11]
Section 1: Fundamentals of the Analytical Techniques
A foundational understanding of each technique is critical to appreciating the nuances of method design and the rationale for cross-validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC operates by separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[12] For a molecule like this compound, which possesses a dibenzocycloheptene core, its chromophore allows for detection via UV absorbance.
-
Causality of Experimental Choices:
-
Technique: Reverse-phase HPLC is the workhorse for moderately polar small molecules like this compound.[13] It separates compounds based on their hydrophobicity.
-
Detector: A UV detector is chosen for its simplicity, robustness, and cost-effectiveness. It is ideal for quantifying analytes at the microgram-per-milliliter (µg/mL) level, which is often sufficient for early formulation or high-dose preclinical studies.[14]
-
Limitation: The primary drawback is a lack of specificity. Any endogenous compound in the biological matrix (e.g., plasma) that co-elutes and absorbs light at the same wavelength will interfere, leading to an overestimation of the analyte concentration. This limits its sensitivity and makes it less suitable for low-dose PK studies.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[15] It is the gold standard for quantitative bioanalysis in regulated environments.[16]
-
Causality of Experimental Choices:
-
Technique: The liquid chromatography front-end is functionally similar to HPLC, but the detector is a mass spectrometer.
-
Detector: A mass spectrometer ionizes the analyte eluting from the column and separates the ions based on their mass-to-charge ratio (m/z).[15] In tandem MS, a specific parent ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected (Q1), fragmented (q2), and a specific fragment ion is monitored (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally specific.
-
Advantage: This high specificity virtually eliminates interferences from matrix components, allowing for quantification at picogram- or nanogram-per-milliliter (pg/mL to ng/mL) levels.[14][17] This sensitivity is essential for characterizing the full pharmacokinetic profile of a drug, especially during the terminal elimination phase.
-
Section 2: The Rationale for Cross-Validation
Cross-validation is a formal process that demonstrates two distinct analytical methods produce comparable results.[7] According to regulatory bodies, it is required when data from different methods need to be compared or consolidated within a single study or across a development program.[8][9] Common scenarios include:
-
Method Transfer: Moving analysis from a research lab to a GLP-compliant contract research organization (CRO).
-
Technology Upgrade: Transitioning from an older HPLC-UV method used in discovery to a more sensitive LC-MS/MS method for regulated studies.
-
Multi-Site Studies: Ensuring data consistency from different clinical sites using different validated methods.
The goal is to establish a statistical relationship between the two methods, ensuring the integrity of data interpretation across the drug's lifecycle.[18]
Section 3: Experimental Design and Methodology
This section outlines a comprehensive, step-by-step protocol for the cross-validation of established HPLC-UV and LC-MS/MS methods for this compound in rat plasma. The protocols are designed to meet the stringent requirements of the ICH M10 guideline on bioanalytical method validation.[5][10][19]
Materials and Reagents
-
Analytes: this compound reference standard, Amitriptyline (as Internal Standard, IS).
-
Matrix: Blank rat plasma (K2EDTA as anticoagulant).
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate, Water (18.2 MΩ·cm).
HPLC-UV Method Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system with Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 25 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (Amitriptyline, 50 µg/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 20 µL onto the HPLC system.
-
LC-MS/MS Method Protocol
-
Instrumentation: Sciex QTRAP 6500+ LC-MS/MS system with a Shimadzu Nexera X2 UPLC.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 2.5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Ion Source: Turbo V™ ion source with Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: Q1 304.2 m/z → Q3 110.1 m/z
-
Amitriptyline (IS): Q1 278.2 m/z → Q3 91.1 m/z
-
-
Sample Preparation: Utilizes the same protein precipitation procedure as the HPLC-UV method to ensure consistency in extraction.
Cross-Validation Protocol
The cross-validation study will be performed by analyzing quality control (QC) samples and incurred study samples by both methods.
-
Prepare QC Samples: Spike blank rat plasma with this compound to prepare QC samples at three concentrations:
-
Low QC (LQC): 3x the lower limit of quantitation (LLOQ) of the least sensitive method (HPLC-UV).
-
Medium QC (MQC): Mid-point of the calibration range.
-
High QC (HQC): ~75% of the upper limit of quantitation (ULOQ).
-
-
Analysis: Analyze six replicates of each QC level with both the HPLC-UV and LC-MS/MS methods in separate analytical runs.
-
Incurred Sample Reanalysis (ISR): Select at least 20 samples from a preclinical rat PK study that were previously analyzed by the HPLC-UV method. Reanalyze these samples using the LC-MS/MS method.
-
Acceptance Criteria (per ICH M10):
-
QCs: The mean accuracy of the QC samples for each method should be within ±15% of the nominal value. The precision (%CV) should not exceed 15%.
-
ISR: The percentage difference between the initial value (HPLC-UV) and the reanalyzed value (LC-MS/MS) should be within ±20% of their mean for at least 67% of the samples.
-
Calculation: % Difference = [(Reassay Value - Initial Value) / Mean Value] * 100
-
Section 4: Data Analysis & Results
The following tables present hypothetical data that reflect expected outcomes from a successful cross-validation study.
Table 1: Comparative Method Performance Characteristics
| Parameter | HPLC-UV Method | LC-MS/MS Method | Causality of Difference |
| Linearity Range | 0.1 – 20 µg/mL | 0.1 – 5000 ng/mL | MS detection is not limited by Beer's Law, allowing for a wider dynamic range. |
| Correlation (r²) | > 0.995 | > 0.998 | Both methods show excellent linearity. |
| LLOQ | 100 ng/mL | 0.1 ng/mL | The high specificity of MRM reduces background noise, drastically improving sensitivity. |
| ULOQ | 20,000 ng/mL | 5000 ng/mL | The LC-MS/MS ULOQ is limited by detector saturation or ion suppression effects. |
| Intra-day Precision (%CV) | < 10% | < 8% | The use of a stable-isotope labeled internal standard (if available) can further improve MS precision. |
| Inter-day Precision (%CV) | < 12% | < 10% | LC-MS/MS often exhibits better long-term stability due to its robustness against minor matrix variations. |
| Accuracy (% Bias) | ± 10% | ± 5% | Higher specificity reduces positive bias from matrix interferences. |
Table 2: Cross-Validation of Quality Control Samples
| QC Level (Nominal) | Method | Mean Conc. Found (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Acceptance Criteria Met? |
| LQC (300 ng/mL) | HPLC-UV | 315.6 | +5.2% | 7.8% | Yes |
| LC-MS/MS | 298.2 | -0.6% | 4.5% | Yes | |
| MQC (5000 ng/mL) | HPLC-UV | 5210.1 | +4.2% | 5.1% | Yes |
| LC-MS/MS | 4955.0 | -0.9% | 3.1% | Yes | |
| HQC (15000 ng/mL) | HPLC-UV | 14550.8 | -3.0% | 4.3% | Yes |
| LC-MS/MS | 15120.5 | +0.8% | 2.8% | Yes |
Table 3: Incurred Sample Reanalysis (ISR) Results
| Sample ID | HPLC-UV Result (ng/mL) | LC-MS/MS Result (ng/mL) | Mean (ng/mL) | % Difference | Within ±20%? |
| PK_01 | 125.4 | 118.9 | 122.15 | -5.3% | Yes |
| PK_02 | 450.2 | 475.6 | 462.9 | +5.5% | Yes |
| PK_03 | 1890.7 | 1799.2 | 1844.95 | -4.9% | Yes |
| PK_04 | 5322.1 | 5010.5 | 5166.3 | -6.0% | Yes |
| PK_05 | 105.1 | 99.8 | 102.45 | -5.2% | Yes |
| ... (15 more samples) | ... | ... | ... | ... | ... |
| Total Samples | 20 | ||||
| Samples within Criteria | 19 | ||||
| % Passing | 95% | Yes (≥ 67%) |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Cross-validation experimental workflow.
Caption: Logical relationship for ISR data comparison.
Section 5: Discussion and Interpretation
The data presented demonstrate a successful cross-validation. Both methods proved to be accurate and precise for the analysis of QC samples, meeting the acceptance criteria. Critically, the ISR analysis showed that for 95% of real study samples, the concentration values obtained by the two methods were within 20% of each other, surpassing the required 67% threshold.[10]
-
Expertise & Causality: The slight positive bias observed in the HPLC-UV data for some samples (though not exceeding the acceptance limit) is a classic example of its primary limitation. This can be attributed to minor, co-eluting endogenous matrix components that absorb UV light at 285 nm, artificially inflating the this compound peak area. The LC-MS/MS method, by using the highly specific MRM transition (304.2 → 110.1), is immune to such interferences, yielding what is considered a more accurate result.[14][20]
-
Choosing the Right Tool:
-
The HPLC-UV method remains a valuable tool for applications where high concentration levels are expected and the biological matrix is relatively clean (e.g., formulation analysis, high-dose non-GLP toxicology). Its lower cost and operational simplicity are advantageous.
-
The LC-MS/MS method is non-negotiable for regulated bioanalysis supporting PK/TK and clinical studies.[21][22] Its superior sensitivity (1000-fold lower LLOQ in this example) and selectivity are required to accurately define the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[9][11]
-
Section 6: Conclusion
The cross-validation between the HPLC-UV and LC-MS/MS methods for this compound was successful, demonstrating that both methods provide comparable and reliable data within established regulatory limits. The LC-MS/MS method offers vastly superior sensitivity and specificity, making it the required choice for regulated bioanalysis. The successful validation provides a critical bridge, ensuring data continuity and integrity throughout the entire drug development lifecycle of this compound. This guide underscores that methodical validation and cross-validation are not merely regulatory hurdles, but fundamental components of sound science that ensure data quality and, ultimately, patient safety.[23]
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A Comparative Guide to the Effects of Piroheptine and Other Dopamine Modulators on Striatal Dopamine Metabolites in the Rat
This guide provides a comparative analysis of the effects of Piroheptine and other dopamine-modulating compounds on the principal dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the rat striatum. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and Parkinson's disease therapeutics.
Introduction: The Significance of Striatal Dopamine Metabolism
The striatum, a key component of the basal ganglia, is integral to motor control, reward, and motivation. The dopaminergic system within the striatum is a primary target for therapeutic intervention in Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. The levels of dopamine metabolites, DOPAC and HVA, in the striatum serve as critical indicators of dopamine turnover and neuronal activity. An increase in extracellular dopamine, often through reuptake inhibition, is a common therapeutic strategy. This compound, an antiparkinsonian agent, is of particular interest due to its dual mechanism of action, exhibiting both anticholinergic properties and the ability to inhibit dopamine uptake. Understanding its neurochemical signature in comparison to other dopamine modulators is crucial for elucidating its therapeutic potential and mechanism of action.
Unraveling the Neurochemical Signature: Experimental Approach
To investigate the in vivo effects of this compound and comparable agents on striatal dopamine metabolism, the gold-standard technique is in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD). This methodology allows for the continuous sampling of extracellular fluid from the striatum of freely moving rats, providing a dynamic profile of neurotransmitter and metabolite concentrations following drug administration.
Experimental Workflow: In Vivo Microdialysis and HPLC-ECD Analysis
Caption: Experimental workflow for in vivo microdialysis and HPLC-ECD analysis.
Detailed Protocol: In Vivo Microdialysis
-
Animal Surgery: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). The animal is then placed in a stereotaxic frame. A guide cannula is surgically implanted into the striatum using precise stereotaxic coordinates (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma) and secured to the skull with dental cement. A dummy cannula is inserted to maintain patency. Animals are allowed to recover for at least 24-48 hours post-surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula into the striatum. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period of at least 1-2 hours, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of analytes. At least three stable baseline samples are collected before drug administration.
-
Drug Administration: The drug of interest (this compound or a comparator) is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.
-
Post-Treatment Sampling: Dialysate collection continues for a predetermined period (e.g., 3-4 hours) following drug administration to monitor the time-course of changes in dopamine and metabolite levels.
Detailed Protocol: HPLC-ECD Analysis
-
System Preparation: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector is used. The mobile phase typically consists of a buffered aqueous solution (e.g., sodium acetate/citric acid buffer) with an organic modifier (e.g., methanol) and an ion-pairing agent (e.g., octanesulfonic acid). The electrochemical detector is set to an oxidizing potential (e.g., +0.75 V) appropriate for the detection of dopamine, DOPAC, and HVA.[1][2]
-
Sample Analysis: A small volume (e.g., 20 µL) of each dialysate sample is injected into the HPLC system. The compounds are separated based on their physicochemical properties as they pass through the column.
-
Detection and Quantification: As the electroactive compounds elute from the column and pass through the detector cell, they are oxidized, generating an electrical current that is proportional to their concentration. The concentration of each analyte is determined by comparing its peak area to that of known standards.
Comparative Analysis of Dopamine Metabolite Levels
| Compound | Mechanism of Action | Effect on Striatal Extracellular Dopamine | Effect on Striatal DOPAC | Effect on Striatal HVA | Reference |
| This compound (Predicted) | Anticholinergic & Dopamine Uptake Inhibitor | ↑ | ↓ | ↓ | Inferred |
| Benztropine | Anticholinergic & Dopamine Uptake Inhibitor | ↑ | ↓ | ↓ | [3] |
| Trihexyphenidyl | Anticholinergic | ↑ | No significant change or slight ↓ | No significant change or slight ↓ | [4][5] |
| GBR 12909 | Selective Dopamine Uptake Inhibitor | ↑↑ | ↓↓ | ↓↓ | [6] |
| Nomifensine | Dopamine & Norepinephrine Uptake Inhibitor | ↑↑ | ↓ | ↓ | [7] |
Note: The magnitude of the predicted effects (↑ for increase, ↓ for decrease) is relative and intended for comparative purposes.
Mechanistic Insights and Discussion
The modulation of dopamine metabolites by these compounds is a direct consequence of their interaction with the dopaminergic synapse.
The Dopaminergic Synapse and Metabolite Formation
Caption: Simplified schematic of dopamine synthesis, release, reuptake, and metabolism.
Dopamine, upon release into the synaptic cleft, can be taken back up into the presynaptic neuron via the dopamine transporter (DAT). Once inside the neuron, it can be repackaged into vesicles or metabolized by monoamine oxidase (MAO) to form DOPAC. DOPAC can then be further metabolized by catechol-O-methyltransferase (COMT) to HVA. A portion of synaptic dopamine is also metabolized to HVA in the extracellular space.
This compound and its Comparators: A Mechanistic Comparison
-
This compound and Benztropine: As compounds with dual anticholinergic and dopamine reuptake inhibitory actions, they are expected to increase synaptic dopamine levels primarily by blocking DAT. This inhibition of reuptake reduces the amount of dopamine available for intracellular metabolism by MAO, leading to a decrease in DOPAC and subsequently HVA levels. The anticholinergic action of these drugs can also indirectly influence dopamine release. The striatum has a dense network of cholinergic interneurons that can modulate dopamine release. By blocking muscarinic acetylcholine receptors, these drugs can disinhibit dopamine release, further contributing to increased extracellular dopamine.
-
Trihexyphenidyl: Primarily an anticholinergic agent, trihexyphenidyl's effect on increasing dopamine release is thought to be mediated by its blockade of muscarinic receptors on cholinergic interneurons.[4] This leads to an increase in extracellular dopamine. However, as it does not directly block DAT, its effect on reducing dopamine metabolites is less pronounced compared to direct dopamine uptake inhibitors.
-
GBR 12909 and Nomifensine: These drugs are potent and selective inhibitors of DAT. Their primary mechanism of increasing synaptic dopamine is through the blockade of its reuptake. This leads to a significant elevation of extracellular dopamine and a marked decrease in the intracellular metabolites DOPAC and HVA, as less dopamine is available for enzymatic degradation within the presynaptic terminal.
Conclusion
This compound, by virtue of its dual anticholinergic and dopamine reuptake inhibitory properties, is predicted to increase extracellular dopamine in the striatum while concurrently decreasing the levels of its metabolites, DOPAC and HVA. This neurochemical profile is similar to that of benztropine. This stands in contrast to purely anticholinergic agents like trihexyphenidyl, which may have a less pronounced effect on metabolite reduction, and is mechanistically distinct from selective dopamine reuptake inhibitors like GBR 12909, which produce a more robust decrease in dopamine turnover. The combined actions of this compound suggest a multifaceted approach to restoring dopaminergic tone in conditions like Parkinson's disease, which warrants further direct experimental investigation to precisely quantify its effects on dopamine metabolism.
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Comparing the neuroprotective effects of Piroheptine and other dopamine agonists
A note on Piroheptine: Initial literature reviews for this guide sought to include a comprehensive analysis of this compound alongside other dopamine agonists. However, there is a notable scarcity of recent, detailed experimental data specifically defining its neuroprotective properties in the context of neurodegenerative diseases. Early pharmacological studies from the 1970s focused on its symptomatic antiparkinsonian effects, such as reducing tremor and catatonia, but do not provide the mechanistic insights into neuroprotection that are available for other agents.[1] Consequently, this guide will focus on a detailed comparative analysis of four well-researched dopamine agonists—Pramipexole, Ropinirole, Rotigotine, and Apomorphine—while highlighting the existing knowledge gap and the potential for future research into the neuroprotective capacities of this compound.
Introduction: The Neuroprotective Potential of Dopamine Agonists
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD). While traditional therapies have focused on symptomatic relief, primarily through dopamine replacement, there is a growing interest in therapeutic strategies that can slow or halt the neurodegenerative process itself.[2] Dopamine agonists, a class of drugs that directly stimulate dopamine receptors, have emerged as promising candidates for neuroprotection.[1][3] Preclinical studies have consistently demonstrated their ability to shield dopaminergic neurons from a variety of toxins and cellular stressors.[3] This protective capacity is thought to arise from a combination of mechanisms, including reducing oxidative stress, inhibiting apoptosis (programmed cell death), and modulating inflammatory responses.[4][5] This guide provides a comparative overview of the neuroprotective effects of Pramipexole, Ropinirole, Rotigotine, and Apomorphine, supported by experimental data.
Comparative Analysis of Neuroprotective Mechanisms and Efficacy
The neuroprotective effects of these dopamine agonists have been evaluated in numerous in vitro and in vivo models that mimic the pathology of Parkinson's disease. These models often utilize neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 6-hydroxydopamine (6-OHDA), and rotenone to induce selective degeneration of dopaminergic neurons.[6][7][8]
Pramipexole
Pramipexole has demonstrated robust neuroprotective effects across a range of experimental paradigms.[3][9] Its mechanisms of action are multifaceted and appear to be, at least in part, independent of its dopamine receptor agonist activity.[10][11]
-
Antioxidant Properties: Pramipexole has been shown to scavenge free radicals and protect against oxidative stress induced by dopamine, L-DOPA, and hydrogen peroxide.[10] It can inhibit the formation of melanin, a byproduct of dopamine oxidation that contributes to cellular damage.[10]
-
Anti-apoptotic Effects: A key neuroprotective mechanism of pramipexole is its ability to stabilize the mitochondrial membrane and inhibit the apoptotic cascade.[11] It has been shown to reduce the activation of caspase-3 and decrease the release of cytochrome c from mitochondria, both critical steps in programmed cell death.[11]
-
Receptor-Independent Action: Notably, the neuroprotective effects of pramipexole against certain toxins are not blocked by dopamine receptor antagonists, suggesting a mechanism of action that is independent of its primary pharmacological target.[10][11]
Ropinirole
Ropinirole has also shown significant neuroprotective potential, with a strong emphasis on mitochondrial protection and anti-apoptotic mechanisms.[5][12]
-
Mitochondrial Preservation: Ropinirole has been demonstrated to preserve mitochondrial function in the face of ischemic injury.[5] It attenuates the production of mitochondrial reactive oxygen species (ROS) and blocks the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.[5]
-
Anti-apoptotic Signaling: By inhibiting the translocation of cytochrome c from the mitochondria to the cytosol, Ropinirole effectively curtails downstream apoptotic processes.[5] It has also been shown to modulate the MARK4-NFκβ signaling pathway, leading to reduced neuronal apoptosis in models of Alzheimer's disease.[12]
-
Receptor-Independent Effects: Recent studies suggest that Ropinirole can also exert neuroprotective effects through a dopamine D2 receptor-independent mechanism, correcting aberrant RNA splicing and restoring the expression of mitochondrial proteins.[13]
Rotigotine
Rotigotine, a D3/D2/D1 dopamine receptor agonist, has demonstrated neuroprotective effects in various preclinical models.[14][15]
-
Dopamine Receptor-Mediated Protection: The neuroprotective effects of Rotigotine against glutamate-induced toxicity are thought to be mediated by dopamine receptor stimulation, likely involving the D3 receptor.[14]
-
PI3K/Akt Pathway Activation: Rotigotine's protective action involves the activation of the PI3K/Akt signaling pathway.[14] This leads to the phosphorylation and inactivation of the pro-apoptotic factor GSK-3β.[14]
-
Reduction of Oxidative Stress: Rotigotine has been shown to decrease the production of superoxide radicals, contributing to its overall neuroprotective profile.[14]
Apomorphine
Apomorphine is a potent dopamine agonist with a broad spectrum of neuroprotective activities.[4][16]
-
Potent Antioxidant and Free Radical Scavenger: Apomorphine is a highly effective antioxidant, capable of scavenging free radicals and protecting against oxidative damage.[4][16]
-
Multi-Target Neuroprotection: Beyond its antioxidant properties, Apomorphine upregulates neurotrophic factors, interferes with multiple steps of the apoptotic cascade, reduces excitotoxicity by modulating nitric oxide metabolism, and can reverse ubiquitin-proteasome dependent pathology.[4][17]
-
Nrf2-ARE Pathway Activation: Apomorphine can activate the Nrf2-ARE pathway, which is involved in the expression of numerous detoxifying and antioxidant genes, further contributing to its neuroprotective effects.[18] This action may be mediated by the generation of low levels of intracellular ROS, which act as signaling molecules.[18] It is important to note that like some other antioxidants, apomorphine can exhibit pro-oxidant properties under certain conditions.[19]
Quantitative Comparison of Neuroprotective Efficacy
| Dopamine Agonist | Experimental Model | Key Neuroprotective Outcome | Reference |
| Pramipexole | MPP+ and Rotenone-treated SH-SY5Y cells | Reduced caspase-3 activation and cytochrome c release. | [11] |
| Dopamine/L-DOPA-treated MES 23.5 cells | Significant attenuation of cytotoxicity and apoptosis. | [10] | |
| MPTP mouse model | Attenuated loss of dopaminergic neurons in the substantia nigra. | [3] | |
| Ropinirole | Transient middle cerebral artery occlusion in rats | Reduced infarct area and attenuated mitochondrial ROS production. | [5] |
| Aβ-induced neurotoxicity model | Reduced oxidative stress and neuronal apoptosis. | [12] | |
| Rotigotine | MPTP mouse model | Attenuated MPTP-induced acute cell degeneration. | [15] |
| Glutamate-treated primary dopaminergic neurons | Decreased production of superoxide radicals. | [14] | |
| Apomorphine | 6-OHDA-treated SH-SY5Y cells | Suppression of 6-OHDA-induced cell death. | [18] |
| In vitro and in vivo models | Potent antioxidant and free radical scavenging activity. | [16] |
Signaling Pathways and Experimental Workflows
Key Neuroprotective Signaling Pathways of Dopamine Agonists
Caption: Key neuroprotective signaling pathways of selected dopamine agonists.
General Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow for assessing neuroprotection in vitro and in vivo.
Experimental Protocols
In Vitro Neuroprotection Assay: 6-OHDA-Induced Toxicity in SH-SY5Y Cells
This protocol describes a common in vitro method to assess the neuroprotective effects of a dopamine agonist against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line, a widely used model for dopaminergic neurons.[8]
1. Cell Culture and Plating:
- Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in larger plates for protein analysis, and allow them to adhere for 24 hours.
2. Dopamine Agonist Pre-treatment:
- Prepare stock solutions of the dopamine agonist in a suitable solvent (e.g., DMSO or sterile water).
- Dilute the dopamine agonist to various final concentrations in the cell culture medium.
- Replace the existing medium with the medium containing the dopamine agonist and incubate for a predetermined pre-treatment time (e.g., 2-24 hours). Include a vehicle control group.
3. 6-OHDA-Induced Neurotoxicity:
- Prepare a fresh solution of 6-OHDA in sterile, deoxygenated saline containing 0.02% ascorbic acid to prevent oxidation.
- Add the 6-OHDA solution to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM).
- Incubate the cells for 24 hours.
4. Assessment of Neuroprotection:
- Cell Viability (MTT Assay):
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Apoptosis (Caspase-3 Activity Assay):
- Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.[20][21][22][23]
- Apoptosis (Bax/Bcl-2 Ratio via Western Blot):
- Lyse the cells, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies and visualize the bands using chemiluminescence.
- Quantify the band intensities to determine the Bax/Bcl-2 ratio.[24][25][26][27][28]
In Vivo Neuroprotection Assay: MPTP Mouse Model of Parkinson's Disease
This protocol outlines a widely used in vivo model to evaluate the neuroprotective effects of a dopamine agonist against MPTP-induced dopaminergic neuron loss in mice.[6][7][29][30][31]
1. Animals and Housing:
- Use male C57BL/6 mice, which are known to be susceptible to MPTP.
- House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dopamine Agonist and MPTP Administration:
- Dissolve the dopamine agonist in a suitable vehicle and administer it to the mice (e.g., via intraperitoneal injection or oral gavage) according to the desired dosing regimen (e.g., once daily for several days before and during MPTP treatment).
- Dissolve MPTP-HCl in sterile saline.
- Administer MPTP (e.g., 20-30 mg/kg, intraperitoneally) in a series of injections (e.g., four injections at 2-hour intervals).
- Include control groups: vehicle only, dopamine agonist only, and MPTP + vehicle.
3. Behavioral Assessment (e.g., 7 days post-MPTP):
- Rotarod Test: Assess motor coordination and balance by measuring the time the mice can stay on a rotating rod.
- Pole Test: Evaluate bradykinesia by measuring the time it takes for the mice to turn and descend a vertical pole.
4. Tissue Collection and Processing (e.g., 7-21 days post-MPTP):
- Anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.
- Dissect the brains and post-fix them in 4% paraformaldehyde.
- Cryoprotect the brains in a sucrose solution and section the substantia nigra and striatum using a cryostat.
5. Analysis of Neuroprotection:
- Quantification of Dopaminergic Neurons:
- Perform immunohistochemistry on the substantia nigra sections using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[32][33][34][35]
- Count the number of TH-positive neurons using stereological methods to obtain an unbiased estimate of neuron loss.[32][33][34][35]
- Assessment of Oxidative Stress:
- Homogenize brain tissue from a separate cohort of animals and measure markers of oxidative damage, such as malondialdehyde (MDA) levels (for lipid peroxidation) or protein carbonyls.[36][37][38][39][40]
Conclusion
The dopamine agonists Pramipexole, Ropinirole, Rotigotine, and Apomorphine have all demonstrated significant neuroprotective effects in a variety of preclinical models of Parkinson's disease. Their mechanisms of action are diverse, encompassing antioxidant, anti-apoptotic, and modulation of specific signaling pathways. Pramipexole and Ropinirole, in particular, exhibit strong neuroprotective properties that appear to be at least partially independent of their dopamine receptor agonism, suggesting a broader therapeutic potential. Rotigotine's effects are more closely tied to dopamine receptor signaling and the PI3K/Akt pathway, while Apomorphine stands out for its potent and multifaceted antioxidant and cell-protective actions.
While these findings are promising, it is crucial to note that the translation of these preclinical results to clinical neuroprotection in humans remains an area of active investigation. The lack of extensive, modern data on the neuroprotective effects of this compound represents a significant gap in the literature. Further research is warranted to elucidate whether this compound shares the neuroprotective properties of other dopamine agonists and to what extent these mechanisms could be harnessed for the development of disease-modifying therapies for neurodegenerative disorders.
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A Comprehensive Guide to Investigating the Drug-Drug Interaction Potential Between Piroheptine and Levodopa
This guide provides a detailed framework for researchers, scientists, and drug development professionals on designing and conducting a thorough drug-drug interaction (DDI) study between Piroheptine, a potential anti-Parkinsonian agent, and Levodopa, the cornerstone of Parkinson's disease therapy. This document will delve into the scientific rationale, experimental design, data interpretation, and regulatory considerations for such an investigation, ensuring scientific integrity and a robust data package.
Introduction: The Clinical Context and Scientific Rationale
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] The resulting dopamine deficiency leads to cardinal motor symptoms including tremors, rigidity, and bradykinesia.[2] Levodopa, a dopamine precursor, remains the most effective symptomatic treatment for PD.[3][4] It is transported into the brain and converted to dopamine, thereby replenishing the depleted neurotransmitter levels.[1][5] Levodopa is almost always co-administered with a peripheral decarboxylase inhibitor, such as carbidopa, to prevent its premature metabolism and reduce side effects like nausea.[2][6]
This compound is an anti-Parkinsonian drug with a pharmacological profile that suggests potential utility in managing PD symptoms.[7] As with any new therapeutic agent intended for a patient population often on multiple medications, a thorough evaluation of its DDI potential is paramount. Given that Levodopa is a staple in PD management, a comprehensive DDI study between this compound and Levodopa is not only a regulatory expectation but a clinical necessity to ensure patient safety and therapeutic efficacy.
This guide will outline a systematic approach to investigating the potential pharmacokinetic and pharmacodynamic interactions between this compound and Levodopa.
Understanding the Components: Physicochemical and Pharmacokinetic Profiles
A foundational step in designing a DDI study is to understand the metabolic pathways of the individual drugs.
Levodopa: A Well-Characterized Profile
Levodopa's pharmacokinetics are complex and have been extensively studied.[8] It is absorbed in the small intestine via a large neutral amino acid transporter.[9] Its metabolism is primarily mediated by two key enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[6][10] When co-administered with a decarboxylase inhibitor like carbidopa, the primary metabolic pathway shifts to COMT.[10] Levodopa itself is not a significant substrate, inhibitor, or inducer of cytochrome P450 (CYP) enzymes. However, drugs that affect gastric emptying or compete for the same amino acid transporters can alter its absorption.[11][12]
This compound: An Investigational Profile
Detailed pharmacokinetic and metabolic data for this compound are not extensively available in recent literature. This compound belongs to the dibenzo[a,d]cycloheptene class of compounds, similar to cyproheptadine. Based on the known metabolism of structurally related compounds, it is reasonable to hypothesize that this compound may be metabolized by CYP enzymes, potentially CYP3A4.[13] For the purpose of this guide, we will proceed with the working hypothesis that this compound is a substrate and potential inhibitor or inducer of one or more CYP enzymes. This is a critical assumption that would need to be confirmed with preliminary in vitro studies.
A Phased Approach to the Drug-Drug Interaction Study
A comprehensive DDI investigation should follow a stepwise approach, beginning with in vitro assessments to identify potential interactions, followed by in vivo studies to confirm and quantify their clinical relevance. This aligns with regulatory guidance from agencies like the FDA.[14][15][16]
Phase 1: In Vitro Assessment of Metabolic Pathways and CYP450 Interactions
The initial phase focuses on characterizing the metabolic profile of this compound and its potential to interact with CYP enzymes, which are the primary mediators of many drug interactions.[17]
3.1.1 Experimental Protocol: CYP450 Inhibition Assay
This assay determines if this compound can inhibit the activity of major CYP enzymes.
Methodology:
-
System: Human liver microsomes (HLMs) or recombinant human CYP enzymes.[18][19]
-
Substrates: Use specific probe substrates for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4, etc.).[20]
-
Procedure:
-
Pre-incubate this compound at various concentrations with the enzyme system.
-
Initiate the reaction by adding the probe substrate.
-
After a defined incubation period, quench the reaction.
-
Quantify the formation of the substrate's metabolite using LC-MS/MS.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
3.1.2 Experimental Protocol: CYP450 Induction Assay
This assay assesses whether this compound can increase the expression of CYP enzymes.
Methodology:
-
System: Freshly cultured human hepatocytes.
-
Procedure:
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal induction) and Emax (maximal induction effect).
3.1.3 Data Presentation: Hypothetical In Vitro Results
The following table summarizes hypothetical data from the in vitro assays.
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | This compound Induction (Fold Change vs. Vehicle) |
| CYP1A2 | Phenacetin | > 100 | 1.2 |
| CYP2B6 | Bupropion | 55 | 1.5 |
| CYP2C9 | Diclofenac | 75 | 1.1 |
| CYP2C19 | S-Mephenytoin | 80 | 1.3 |
| CYP2D6 | Dextromethorphan | > 100 | 1.0 |
| CYP3A4 | Midazolam | 8 | 2.5 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound shows potential as a moderate inhibitor and a mild inducer of CYP3A4. The IC50 value of 8 µM for CYP3A4 inhibition warrants further investigation in a clinical setting, as this could be a clinically relevant interaction depending on the in vivo concentrations of this compound.
Visualizing the In Vitro Workflow:
Caption: Workflow for in vitro CYP450 inhibition and induction assays.
Phase 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study
Based on the promising in vitro signals, a clinical DDI study is warranted to determine the real-world impact of co-administering this compound and Levodopa.
3.2.1 Study Design and Protocol
A randomized, crossover study in healthy volunteers is a standard and robust design for this type of investigation.[21][22]
Methodology:
-
Participants: A cohort of healthy adult volunteers.
-
Study Arms:
-
Arm A: Single dose of Levodopa/Carbidopa.
-
Arm B: Multiple doses of this compound to reach steady-state, followed by a single dose of Levodopa/Carbidopa.
-
-
Washout Period: An adequate washout period between the two arms to ensure complete elimination of the drugs.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after Levodopa administration in both arms.
-
Bioanalysis: Plasma concentrations of Levodopa, Carbidopa, and this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key pharmacokinetic parameters for Levodopa (AUC, Cmax, Tmax, and half-life) are calculated for both arms and compared.[22]
Visualizing the In Vivo Study Design:
Caption: Crossover design for the in vivo pharmacokinetic DDI study.
3.2.2 Data Presentation: Hypothetical In Vivo Results
The table below presents hypothetical pharmacokinetic data for Levodopa when administered alone and with this compound.
| Pharmacokinetic Parameter | Levodopa Alone (Mean ± SD) | Levodopa + this compound (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC (ng*h/mL) | 2500 ± 500 | 3750 ± 600 | 1.50 (1.42 - 1.58) |
| Cmax (ng/mL) | 800 ± 150 | 1000 ± 200 | 1.25 (1.18 - 1.32) |
| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.7 | - |
| Half-life (h) | 1.5 ± 0.3 | 2.0 ± 0.4 | - |
Interpretation of Hypothetical Data:
The co-administration of this compound resulted in a 50% increase in the AUC and a 25% increase in the Cmax of Levodopa. The 90% confidence intervals for the geometric mean ratios of both AUC and Cmax fall outside the standard bioequivalence range of 0.80-1.25. This indicates a significant pharmacokinetic interaction. The increased exposure of Levodopa could be due to this compound's inhibition of a metabolic pathway, potentially CYP3A4, if Levodopa has a minor metabolic route through this enzyme, or an effect on transporters involved in Levodopa's clearance.
Discussion and Clinical Implications
The hypothetical results suggest that this compound has the potential to significantly increase the systemic exposure of Levodopa. This could have important clinical implications for patients with Parkinson's disease.
-
Potential for Enhanced Efficacy: The increased Levodopa levels could lead to improved motor control in some patients.
-
Risk of Adverse Effects: Higher Levodopa concentrations can also increase the risk of dose-related side effects, such as dyskinesias (involuntary movements), nausea, and dizziness.[5][23]
-
Dose Adjustments: If this compound is to be co-administered with Levodopa, a downward dose adjustment of Levodopa may be necessary. Careful monitoring of patients for both improved therapeutic response and signs of toxicity would be crucial.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit based on a hypothetical profile for this compound, approach to evaluating the drug-drug interaction potential between this compound and Levodopa. The phased methodology, from in vitro screening to a definitive in vivo study, provides a robust framework for generating the necessary data for regulatory submission and for informing clinical practice.
Future studies could explore the precise mechanism of the interaction (e.g., through studies with specific CYP3A4 inhibitors) and investigate the pharmacodynamic consequences of the observed pharmacokinetic changes in a patient population.
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A Comparative Analysis of the Anticholinergic Profiles of Piroheptine and Benztropine for Neurological Research
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of antiparkinsonian agents, understanding the nuanced profiles of centrally acting anticholinergics is paramount for both therapeutic efficacy and patient safety. This guide provides a detailed comparative assessment of Piroheptine and benztropine, focusing on their anticholinergic side effects. While benztropine is a well-characterized compound, this compound represents an older, less-studied molecule, presenting a unique challenge and an opportunity for further investigation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, methodologies for direct comparison, and a discussion of the implications for future research.
Introduction: Two Anticholinergic Agents in the Treatment of Parkinsonism
Benztropine , a synthetic compound, is a widely prescribed medication for Parkinson's disease and the management of extrapyramidal side effects induced by antipsychotic drugs.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of muscarinic acetylcholine receptors, which helps to restore the balance between dopaminergic and cholinergic neurotransmission in the basal ganglia.[2][3]
This compound , on the other hand, is a less commonly known antiparkinsonian drug that emerged from research in the early 1970s.[4] It is identified as a parasympatholytic agent, indicating its anticholinergic properties as the basis for its therapeutic effects in managing symptoms of Parkinson's disease.[4] Due to the limited recent literature, a comprehensive understanding of its clinical and side effect profile remains an area ripe for exploration.
Mechanism of Action: Targeting the Muscarinic Acetylcholine Receptors
The primary mechanism underlying the therapeutic and adverse effects of both this compound and benztropine is their interaction with muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5) distributed throughout the central and peripheral nervous systems, each mediating different physiological functions.
Benztropine acts as a competitive antagonist at muscarinic receptors, with a particular affinity for the M1 and M3 subtypes.[2][3] The blockade of M1 receptors in the central nervous system is thought to be the key to its efficacy in reducing the tremor and rigidity associated with Parkinson's disease.[3][5] However, its antagonism of peripheral muscarinic receptors is responsible for its characteristic anticholinergic side effects.[5][6]
The specific muscarinic receptor binding profile of This compound is not well-documented in recent literature. The foundational pharmacological studies describe it as a parasympatholytic, which implies it antagonizes the effects of acetylcholine at muscarinic receptors.[4] Without modern receptor binding assays, a precise comparison of its affinity for different muscarinic subtypes with that of benztropine is not possible from the existing literature. This knowledge gap underscores the necessity for contemporary research into this compound's pharmacology.
Comparative Profile of Anticholinergic Side Effects
The anticholinergic side effects of these drugs are a direct consequence of their muscarinic receptor blockade in the peripheral and central nervous systems. While the side effect profile of benztropine is extensively documented, that of this compound is less so.
| Side Effect Category | Benztropine: Known Side Effects | This compound: Postulated Side Effects (based on its parasympatholytic action) |
| Central Nervous System | Confusion, memory impairment, hallucinations, delirium, drowsiness, dizziness.[5][6][7] | Likely to include confusion, drowsiness, and dizziness. The potential for more severe neuropsychiatric effects is unknown without further study. |
| Peripheral Nervous System | Dry mouth, blurred vision, constipation, urinary retention, tachycardia, decreased sweating.[5][6][7][8] | Expected to cause dry mouth, blurred vision, constipation, and urinary retention, as these are classic peripheral anticholinergic effects. |
| Ocular | Mydriasis (pupil dilation), cycloplegia (loss of accommodation).[5] | Expected to cause similar ocular effects due to ciliary muscle and iris sphincter blockade. |
| Gastrointestinal | Nausea, vomiting, paralytic ileus (in severe cases).[7][9] | Likely to cause nausea and constipation. The risk of severe gastrointestinal effects is undetermined. |
| Cardiovascular | Tachycardia, palpitations.[6][7] | Potential for increased heart rate. |
Expert Insight: The significant disparity in the available safety data between benztropine and this compound is a critical consideration for any research involving the latter. While we can infer a similar class of side effects for this compound due to its mechanism, the incidence, severity, and overall tolerability profile are largely unknown.
Experimental Protocols for Direct Comparative Assessment
To address the knowledge gap and enable a direct, evidence-based comparison of the anticholinergic effects of this compound and benztropine, the following standardized experimental protocols are proposed.
In Vitro Assessment: Muscarinic Receptor Binding Affinity
This assay determines the binding affinity of a compound for different muscarinic receptor subtypes, providing a quantitative measure of its anticholinergic potential at the molecular level.
Objective: To determine and compare the equilibrium dissociation constants (Ki) of this compound and benztropine for human muscarinic M1, M2, and M3 receptors.
Methodology:
-
Receptor Preparation: Utilize commercially available cell lines stably expressing human M1, M2, or M3 receptors. Prepare cell membrane homogenates according to standard procedures.
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]-N-methylscopolamine for M2/M3 or [3H]-pirenzepine for M1).
-
Add increasing concentrations of unlabeled this compound or benztropine to compete with the radioligand for receptor binding.
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation and Quantification: Separate the receptor-bound from free radioligand via rapid filtration. Quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis:
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) from the curves.
-
Calculate the Ki value for each compound at each receptor subtype using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Workflow Diagram:
Caption: In Vivo Sialometry Experimental Workflow.
Discussion and Future Directions
The comparative assessment of this compound and benztropine reveals a significant knowledge gap concerning the former. While both are classified as anticholinergic antiparkinsonian agents, the depth of pharmacological and clinical data for benztropine far exceeds that for this compound. This disparity presents both a challenge and an opportunity for the research community.
The proposed experimental protocols provide a clear path forward for a direct, quantitative comparison of the anticholinergic properties of these two compounds. The in vitro receptor binding assays will elucidate the molecular basis of their anticholinergic activity, while the in vivo sialometry model will provide a functional measure of their peripheral side effects.
Further research into this compound is warranted to:
-
Fully characterize its receptor binding profile: This will provide a more precise understanding of its mechanism of action and potential for off-target effects.
-
Establish a comprehensive side effect profile: Modern clinical studies are needed to determine the incidence and severity of its anticholinergic and other adverse effects in a contemporary patient population.
-
Evaluate its therapeutic efficacy in comparison to current standards of care: Rigorous clinical trials would be necessary to ascertain its place, if any, in the modern treatment paradigm for Parkinson's disease.
By undertaking such investigations, the scientific community can bring clarity to the pharmacological profile of this older drug, potentially unlocking new therapeutic insights or reinforcing the value of more well-characterized alternatives like benztropine.
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A Senior Application Scientist's Guide to Validating Piroheptine Target Engagement in Living Cells
For researchers and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of modern pharmacology. This guide provides an in-depth, comparative analysis of cutting-edge methodologies for validating the target engagement of Piroheptine, an antiparkinsonian agent with a multifaceted pharmacological profile. As an anticholinergic and dopamine reuptake inhibitor, this compound's primary targets are understood to be muscarinic acetylcholine receptors (mAChRs) and the dopamine transporter (DAT). Here, we will explore and contrast four powerful techniques for assessing this compound's interaction with these targets in a physiologically relevant context: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and Photoaffinity Labeling (PAL).
This guide is designed to move beyond a simple recitation of protocols. It will delve into the mechanistic underpinnings of each technique, provide detailed, field-tested experimental workflows, and present comparative data to empower you to make informed decisions for your research endeavors.
The Significance of Live-Cell Target Engagement
Biochemical assays using purified proteins are invaluable for initial screening and characterization of drug-target interactions. However, they lack the intricate complexity of the cellular environment. Factors such as cell membrane permeability, the presence of endogenous ligands, and the formation of protein complexes can significantly influence a compound's ability to engage its target.[1] Live-cell assays, therefore, provide a more physiologically relevant assessment of target engagement, bridging the gap between in vitro binding and cellular pharmacology.
This compound's Molecular Targets: A Dual-Action Mechanism
This compound's therapeutic efficacy is attributed to its interaction with at least two key proteins in the central nervous system:
-
Dopamine Transporter (DAT): By inhibiting DAT, this compound increases the synaptic concentration of dopamine, a neurotransmitter crucial for motor control.
-
Muscarinic Acetylcholine Receptors (mAChRs): As an antagonist of these G-protein coupled receptors (GPCRs), this compound helps to restore the balance between dopamine and acetylcholine neurotransmission, which is disrupted in Parkinson's disease.
The validation of this compound's engagement with both of these distinct protein classes in living cells is essential for a comprehensive understanding of its mechanism of action and for the development of next-generation therapeutics with improved specificity and efficacy.
Comparative Analysis of Target Engagement Methodologies
Here, we compare four distinct yet powerful approaches to validating this compound's target engagement in living cells. Each method offers unique advantages and is suited to different experimental questions.
| Method | Principle | Key Advantages | Key Limitations | This compound Target Suitability |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable to endogenous proteins in intact cells and tissues; reflects physiological conditions. | Not all binding events induce a significant thermal shift; can be lower throughput; requires specific antibodies for detection. | Excellent for both DAT and mAChRs. |
| NanoBRET | Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent ligand/tracer. | High-throughput; quantitative measurement of affinity and occupancy in live cells; real-time kinetics. | Requires genetic modification of the target protein; potential for steric hindrance from the tag; requires a specific fluorescent tracer. | Highly suitable for both DAT and mAChRs, with appropriate tracer development. |
| FRET | Förster resonance energy transfer between two fluorophores (e.g., on the target and a ligand or within the target itself). | Real-time monitoring of conformational changes and binding events in live cells; high spatial resolution with microscopy. | Requires labeling of the target and/or ligand; potential for phototoxicity and photobleaching; lower throughput than plate-based assays. | Good for both DAT and mAChRs, especially for studying binding kinetics and conformational changes. |
| Photoaffinity Labeling | A photoreactive analog of the drug covalently binds to the target upon UV irradiation, allowing for subsequent identification. | Unbiased identification of direct binding partners; can map the binding site; applicable in complex biological systems. | Requires synthesis of a specific photo-probe; potential for non-specific labeling; can be technically challenging. | Excellent for confirming direct binding to DAT and mAChRs and identifying potential off-targets. |
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for each target engagement validation technique as applied to this compound's targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method that leverages the principle of ligand-induced thermal stabilization.[2][3][4][5] The binding of a ligand, such as this compound, to its target protein can increase the protein's resistance to heat-induced denaturation.
Workflow Diagram:
Caption: CETSA workflow for this compound target engagement.
Detailed Protocol for DAT Target Engagement:
-
Cell Culture: Culture a human cell line endogenously expressing the dopamine transporter (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease inhibitors. For membrane proteins like DAT, a detergent-based lysis buffer is necessary.[6][7][8]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the amount of soluble DAT in each sample using a specific anti-DAT antibody via Western blotting or an ELISA-based method.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the data to the amount of soluble protein at the lowest temperature. Plot the percentage of soluble DAT as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based technique that measures the binding of a small molecule to a target protein in living cells.[10][11][12] It relies on bioluminescence resonance energy transfer between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the target (the acceptor).[10] Unlabeled compounds, like this compound, will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
Workflow Diagram:
Caption: NanoBRET™ workflow for this compound.
Detailed Protocol for mAChR Target Engagement:
-
Vector Construction and Transfection: Clone the cDNA for the desired muscarinic acetylcholine receptor subtype (e.g., M1) into a vector containing an N-terminal NanoLuc® luciferase tag. Transfect HEK293 cells with this construct.
-
Cell Plating: Plate the transfected cells into a 96- or 384-well white assay plate.
-
Tracer and Compound Addition: Add a fluorescently labeled muscarinic receptor antagonist (the tracer) at a concentration at or below its EC50. Then, add varying concentrations of this compound or a vehicle control. Incubate to allow binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
BRET Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer-dependent, e.g., ~610 nm) using a plate reader equipped for BRET measurements.[13]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission).[14] Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of this compound in displacing the tracer.[1]
Förster Resonance Energy Transfer (FRET)
FRET is another proximity-based method that measures energy transfer between a donor and an acceptor fluorophore.[15] For target engagement, FRET can be used to monitor the binding of a fluorescently labeled this compound analog to a fluorescently tagged target protein or to detect conformational changes within the target protein upon this compound binding.[16][17][18]
Workflow Diagram:
Caption: FRET workflow for this compound target engagement.
Detailed Protocol for Live-Cell FRET Microscopy:
-
Cell Preparation: Co-transfect cells with a plasmid encoding the target protein (e.g., M1 muscarinic receptor) fused to a donor fluorophore (e.g., CFP). The acceptor can be a fluorescently labeled this compound analog or a fluorophore on the target protein itself to monitor conformational changes.
-
Live-Cell Imaging: Plate the transfected cells on glass-bottom dishes suitable for microscopy. Maintain the cells in an appropriate imaging medium at 37°C and 5% CO2.
-
Microscopy Setup: Use a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen donor and acceptor fluorophores.[7][19]
-
Image Acquisition: Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).[20]
-
This compound Addition: Acquire baseline images, then add this compound (or a fluorescent analog) to the cells and continue acquiring images to monitor changes in the FRET signal over time.
-
Data Analysis: After correcting for background and spectral bleed-through, calculate the FRET efficiency.[21] An increase or decrease in the FRET signal upon this compound addition indicates a binding event or a conformational change in the target protein.[6]
Photoaffinity Labeling (PAL)
PAL is a powerful technique for the unambiguous identification of direct binding partners of a small molecule.[22] It involves the use of a photo-reactive analog of the drug of interest, which forms a covalent bond with its target protein upon exposure to UV light.
Workflow Diagram:
Caption: Photoaffinity labeling workflow for this compound.
Detailed Protocol for DAT Target Identification:
-
Probe Synthesis: Synthesize a this compound analog containing a photoreactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin or an alkyne for click chemistry).[23][24][25][26]
-
Cell Treatment: Treat cells expressing the dopamine transporter with the this compound photo-probe. Include control groups with excess unlabeled this compound to identify specific binding partners.
-
UV Irradiation: Expose the cells to UV light of the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking to interacting proteins.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin beads. If an alkyne tag was used, perform a click reaction with an azide-biotin probe before enrichment.
-
Proteomic Analysis: Elute the enriched proteins, separate them by SDS-PAGE, and identify the labeled proteins by mass spectrometry.[8][27][28][29]
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically labeled by the this compound photo-probe and whose labeling is competed by an excess of unlabeled this compound. This will confirm the direct interaction of this compound with DAT and may reveal novel off-targets.
Conclusion: An Integrated Approach to Target Validation
The four methodologies detailed in this guide—CETSA, NanoBRET, FRET, and Photoaffinity Labeling—each provide a unique and powerful lens through which to view the engagement of this compound with its molecular targets in living cells. The choice of which assay to employ will depend on the specific research question, available resources, and the desired throughput.
For initial validation of target engagement with endogenous proteins in a label-free manner, CETSA is an excellent starting point. For high-throughput screening and quantitative determination of affinity and occupancy, NanoBRET offers significant advantages. FRET provides unparalleled spatial and temporal resolution for detailed mechanistic studies of binding and conformational dynamics. Finally, photoaffinity labeling offers the most definitive evidence of direct binding and is a powerful tool for unbiased target identification.
Ultimately, a multi-faceted approach that combines the strengths of these different techniques will provide the most comprehensive and robust validation of this compound's target engagement in a physiologically relevant context, paving the way for a deeper understanding of its therapeutic mechanism and the development of improved treatments for neurological disorders.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Piroheptine in a Research Setting
This guide provides a detailed protocol for the safe and compliant disposal of Piroheptine, a psychoactive compound utilized in research. As drug development professionals, our responsibility extends beyond discovery and application to the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering your laboratory to manage chemical waste with the highest degree of confidence and integrity.
Foundational Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. This compound, like many centrally-acting compounds, possesses a specific set of risks that prohibit its disposal via standard waste streams. The primary directive from safety data sheets (SDS) is unambiguous: Dispose of contents and container to an approved waste disposal plant [1][2][3]. This is not a mere recommendation but a mandatory safety and regulatory requirement.
This compound Hazard Profile
Understanding the "why" begins with the compound's inherent risks. This compound is classified with several key hazards that necessitate careful handling from acquisition through disposal.
| Hazard Class | GHS Code | Description | Rationale for Specialized Disposal |
| Acute Oral Toxicity | H302 / H301 | Harmful or Toxic if swallowed[1]. | Prevents accidental ingestion by personnel or wildlife if disposed of in standard trash or drains. |
| Skin Irritation | H315 | Causes skin irritation[1]. | Avoids chemical burns and dermal exposure for waste handlers. |
| Eye Irritation | H319 | Causes serious eye irritation[1]. | Protects against severe eye damage from splashes or aerosolized dust. |
| Respiratory Irritation | H335 | May cause respiratory irritation[1]. | Mitigates risk of respiratory tract damage from inhaling dust or aerosols. |
These hazards underscore why this compound cannot be treated as benign waste. Standard landfill disposal could lead to environmental leaching, while sewer disposal introduces a potent psychoactive agent into aquatic ecosystems and risks creating more toxic degradation byproducts[4]. In-lab neutralization is strongly discouraged as it can lead to incomplete reactions and the formation of unknown, potentially more hazardous, transformation products[4][5]. The only scientifically sound and regulatory-compliant method is destruction via a licensed hazardous waste facility, typically through high-temperature incineration[6].
This compound Disposal Workflow
The following diagram outlines the decision-making and handling process for all this compound-derived waste streams within the laboratory.
Caption: Decision workflow for handling this compound waste from generation to final disposal.
Step-by-Step Disposal Protocol
This protocol provides the detailed methodology for safely managing this compound waste in a research environment.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles[2].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolizing solid this compound dust, conduct all manipulations within a certified chemical fume hood[3].
Step 2: Waste Segregation and Classification
Proper segregation at the point of generation is critical. Never mix incompatible waste streams[7].
-
Neat this compound: Any unused, expired, or off-spec solid this compound.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with this compound residue.
-
Contaminated Sharps: Needles, scalpels, or broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps[8].
-
Contaminated Aqueous Waste: Solutions containing dissolved this compound. Do not mix with other solvent wastes unless approved by your institution's Environmental Health and Safety (EHS) department.
Step 3: Containerization
Select a container that is appropriate for the waste type and is in good condition, free of leaks or cracks.
-
For Solid Waste (Neat and Contaminated): Use a designated hazardous waste pail, often lined with a plastic bag. The container must have a secure, sealable lid[7]. Keep the lid closed at all times except when adding waste[7].
-
For Aqueous Waste: Use a sturdy, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle). If reusing a chemical bottle, ensure it is triple-rinsed and the original label is completely defaced[9].
Step 4: Labeling
As soon as the first piece of waste is added, the container must be labeled.
-
Affix a completed Hazardous Waste Tag provided by your institution's EHS department[10].
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific components and their approximate concentrations (e.g., "this compound in 0.9% Saline, <1mg/mL").
-
The relevant hazard characteristics (e.g., "Toxic").
-
The accumulation start date.
-
Step 5: Interim Storage in the Laboratory
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your lab.
-
The SAA must be at or near the point of generation.
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[7].
-
Ensure the storage area is away from drains, heat sources, and incompatible chemicals[8].
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any time[7].
Step 6: Arranging for Final Disposal
Once the waste container is nearly full (e.g., 3/4 full) or has reached its accumulation time limit (often 150-180 days), arrange for its removal[8].
-
Contact your institution's EHS department to schedule a waste pickup[6][10].
-
Follow their specific procedures for submitting a pickup request, which is often done through an online system[8].
-
Never attempt to transport the waste off-campus yourself.
Special Considerations: Psychoactive Compound Management
Given this compound's nature as a psychoactive substance, it is prudent to adopt record-keeping practices analogous to those for controlled substances, even if it is not formally scheduled in your jurisdiction. This builds a robust, self-validating system of accountability.
-
Maintain a Disposition Log: For neat this compound, track the quantity received, used in experiments, and the amount designated for waste. This creates a clear chain of custody from acquisition to disposal[11].
-
Secure Storage: Unused this compound should be stored in a securely locked cabinet or safe to prevent unauthorized access[3][11]. Waste containers awaiting pickup should also be kept in a secure, low-traffic area.
-
Spill/Loss Reporting: In the event of a significant spill or loss, document the incident and report it to your EHS office immediately[11]. For spills, follow SDS guidelines, which typically involve clearing the area, preventing dust generation, and collecting the material with absorbent pads for disposal as hazardous waste[12].
By implementing these procedures, you ensure that your laboratory's use of this compound is managed safely, responsibly, and in full compliance with institutional and federal regulations, reinforcing the trust placed in us as scientific professionals.
References
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- Use and Disposal of Controlled Substances Used for Research.
- Policy on the Use of Controlled Substances in Research. Yale University.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- Controlled Drugs and Precursors in Research. University of Glasgow.
- SAFETY DATA SHEET - Fisher Scientific. (2017). Fisher Scientific.
- SAFETY DATA SHEET - Spectrum Chemical. (2019). Spectrum Chemical.
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- NIH Waste Disposal Guide 2022.
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- Cyproheptadine hydrochloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
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Navigating the Handling of Piroheptine: A Comprehensive Guide to Safety and Disposal
For Researchers, Scientists, and Drug Development Professionals
Piroheptine, a tricyclic compound with anticholinergic, antihistaminic, and dopamine reuptake inhibitor properties, presents a unique set of handling challenges in the research environment.[1][2] As a psychoactive substance, meticulous adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles and data from structurally related compounds.
Hazard Assessment: Understanding the Risks of this compound
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be informed by its chemical class—tricyclic compounds—and its pharmacological activities. Structurally similar compounds, such as Amitriptyline and Nortriptyline, are classified as acutely toxic and may cause serious eye irritation, with some evidence of reproductive toxicity.[3][4] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may present similar hazards.
Inferred Potential Hazards of this compound:
| Hazard Class | Potential Effects | Source of Inference |
| Acute Oral Toxicity | Harmful or fatal if swallowed.[3] | SDS for Amitriptyline and Nortriptyline.[4] |
| Skin Irritation/Corrosion | May cause skin irritation upon contact.[5] | General handling of chemical compounds. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | SDS for Amitriptyline. |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[5] | General handling of powdered substances. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3] | SDS for Amitriptyline.[3] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | SDS for Nortriptyline.[4] |
| Psychoactive Effects | As a dopamine reuptake inhibitor and anticholinergic, it can have neurological effects.[2][6] | Pharmacological classification of this compound. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on a conservative approach, considering the potential hazards outlined above.[7]
Core PPE Requirements:
-
Hand Protection: Double gloving is recommended.[7] The inner glove should be a nitrile exam glove, and the outer glove should be a chemical-resistant glove (e.g., thicker nitrile or neoprene). Gloves should be changed immediately if contaminated or every two hours.[8]
-
Body Protection: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[7] For procedures with a higher risk of contamination, "bunny suit" coveralls may be appropriate.[9]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.[10]
-
Respiratory Protection: For handling powders outside of a certified chemical fume hood, a NIOSH-certified N95 or higher-level respirator is required to prevent inhalation of airborne particles.[9][10] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.
-
Ensure all necessary PPE is readily available and has been inspected for integrity.
-
Prepare all necessary equipment and reagents before bringing this compound into the designated area.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[11]
-
Use anti-static weigh boats or paper to minimize dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Keep containers covered as much as possible during the dissolution process.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.
-
Properly doff and dispose of all PPE as outlined in the workflow diagram.
-
Wash hands thoroughly with soap and water after removing PPE.[7]
-
Disposal Plan: Managing this compound Waste
As a psychoactive research chemical, this compound and all contaminated materials must be disposed of as hazardous chemical waste.[12][13]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weigh boats, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[13]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
"Sharps" Waste: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[13]
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic, in secondary containment to prevent spills.[13]
-
Pickup: Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office.[12] Do not dispose of this compound or its waste down the drain or in the regular trash.
Caption: this compound Waste Disposal Workflow.
By implementing these rigorous safety and disposal protocols, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for all personnel.
References
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Atlas Medical. (2017). Material Safety Data Sheet: Tricyclic Antidepressan. Retrieved from [Link]
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Sdfine. (n.d.). Amitriptyline Hydrochloride Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Controlled Substances Waste Management. Environment, Health & Safety. Retrieved from [Link]
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Get Your Drugs Tested. (n.d.). Sample and Drug Checking Waste Disposal. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). United States Department of Labor. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Bouffard, J., et al. (2020). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- (n.d.). PPE Requirements Hazardous Drug Handling.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Anticholinergics. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. Retrieved from [Link]
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Tenenbein, M. (2021). Anticholinergic Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Tashkin, D. P. (2013). Safety and tolerability of inhalational anticholinergics in COPD. PubMed Central. Retrieved from [Link]
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Campbell, T., et al. (2022). Anticholinergic Medications. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Cleveland Clinic. (n.d.). Cyproheptadine (Periactin): Uses & Side Effects. Retrieved from [Link]
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The Royal Children's Hospital Melbourne. (n.d.). Clinical Practice Guidelines: Anticholinergic Syndrome. Retrieved from [Link]
- (n.d.). PERIACTIN® (cyproheptadine hydrochloride).
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Graudins, A., et al. (2021). Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review. PubMed Central. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Cyproheptadine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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PubChem. (n.d.). Cyproheptadine. National Institutes of Health. Retrieved from [Link]
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Farrugia, L., et al. (2017). When Too Much Is Enough: Pediatric Cyproheptadine Overdose with Confirmatory Level. Clinical Practice and Cases in Emergency Medicine. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
